Lapatinib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFGMOOMADDAQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClFN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046675 | |
| Record name | Lapatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lapatinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Yellow solid. Solubility at 25 eg C (mg/mL): 0.007 in water; 0.001 in 0.1 N HCl /Lapatinib ditoluenesulfonate monohydrate/, 2.23e-02 g/L | |
| Record name | Lapatinib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8209 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lapatinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
231277-92-2, 913989-15-8, 388082-78-8 | |
| Record name | Lapatinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=231277-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lapatinib [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0231277922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW 282974X | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913989158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lapatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01259 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lapatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3 chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2 (methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine bis(4 methylbenzenesulfonate) monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lapatinib | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAPATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VUA21238F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lapatinib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8209 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lapatinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Lapatinib: A Technical Guide to the Dual Tyrosine Kinase Inhibitor of EGFR and HER2
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lapatinib is an orally active, small-molecule dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR, or HER1) and the human epidermal growth factor receptor 2 (HER2/neu, or ErbB2).[1][2] By reversibly blocking the ATP-binding sites of these receptors' intracellular kinase domains, this compound inhibits downstream signaling pathways crucial for cell proliferation and survival, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[3][4] This targeted mechanism has established this compound as a significant therapeutic agent, particularly in the treatment of HER2-positive breast cancer. This document provides a comprehensive technical overview of this compound, including its mechanism of action, physicochemical properties, preclinical and clinical data, and detailed experimental protocols relevant to its study.
Physicochemical Properties
This compound is a 4-anilinoquinazoline derivative.[5] It is administered orally in the form of this compound ditosylate.[1]
| Property | Value | Reference |
| IUPAC Name | N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]-2-furyl]quinazolin-4-amine | [1] |
| Chemical Formula | C₂₉H₂₆ClFN₄O₄S | [6][7] |
| Molecular Weight | 581.06 g/mol | [6][8] |
| CAS Number | 231277-92-2 | [7] |
| Formulation | This compound Ditosylate | [1] |
Mechanism of Action
This compound functions as a reversible, potent inhibitor of both EGFR and HER2 tyrosine kinases.[3] Unlike monoclonal antibodies like trastuzumab, which target the extracellular domain of the HER2 receptor, this compound is a small molecule that penetrates the cell membrane and acts on the intracellular kinase domain.[4]
The binding of this compound to the ATP-binding pocket of the EGFR and HER2 receptors prevents receptor autophosphorylation and subsequent activation of downstream signaling cascades.[4][9] This dual inhibition effectively shuts down two major pathways responsible for tumor cell growth and survival:
-
The PI3K/Akt/mTOR Pathway: Crucial for cell survival, growth, and proliferation.
-
The Ras/Raf/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation, differentiation, and migration.
By blocking these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells that overexpress EGFR and/or HER2.[9][10]
Preclinical Activity
In Vitro Potency & Selectivity
This compound demonstrates potent inhibition of EGFR and HER2 in both cell-free enzymatic assays and cell-based assays. It exhibits significantly higher selectivity for EGFR/HER2 compared to other kinases like c-Src, MEK, and VEGFR2.[4]
Table 1: In Vitro IC₅₀ Values for this compound
| Assay Type | Target | Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Cell-Free Kinase Assay | EGFR (HER1) | - | 10.8 nM | [4][8] |
| Cell-Free Kinase Assay | HER2 (ErbB2) | - | 9.2 nM | [4][8] |
| Cell-Free Kinase Assay | ErbB4 | - | 367 nM | [4] |
| Receptor Autophosphorylation | EGFR | HN5 | 170 nM | [4][8] |
| Receptor Autophosphorylation | HER2 | HN5 | 80 nM | [4][8] |
| Receptor Autophosphorylation | EGFR | BT474 | 210 nM | [4][8] |
| Receptor Autophosphorylation | HER2 | BT474 | 60 nM | [4][8] |
| Cell Proliferation | HER2+ | BT474 | 36 nM | [11] |
| Cell Proliferation | HER2+ | SKBR3 | 80 nM | [11] |
| Cell Proliferation | HER2+ | EFM192A | 193 nM | [11] |
| Cell Proliferation | HER2+ | HCC1954 | 417 nM | [11] |
| Cell Proliferation | HER2 Low | MDAMB453 | 6,080 nM | [11] |
| Cell Proliferation | HER2- | MDAMB231 | 7,460 nM |[11] |
Pharmacokinetics
This compound exhibits variable absorption that is significantly enhanced by food. It is highly protein-bound and is primarily metabolized by the cytochrome P450 enzyme CYP3A4.
Table 2: Key Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value (at 1250 mg/day) | Condition | Reference |
|---|---|---|---|
| Tₘₐₓ (Time to Peak) | ~4 hours | Fasting | [12] |
| Cₘₐₓ (Peak Concentration) | 2.43 µg/mL | Steady State | [12] |
| AUC₀₋₂₄ (Area Under Curve) | 36.2 µg·hr/mL | Steady State | [12] |
| Protein Binding | >99% | - | [1] |
| Metabolism | Primarily CYP3A4, CYP3A5 | - | [1][4] |
| Elimination Half-Life | ~24 hours | Repeated Dosing | [1] |
| Excretion | Feces | - | [1] |
| Food Effect | 3- to 4-fold increase in AUC | With low- or high-fat meal |[12] |
Clinical Efficacy and Safety
This compound is approved for use in specific patient populations with HER2-positive advanced or metastatic breast cancer.[2][13] Its approval was based on key phase III clinical trials demonstrating a significant improvement in patient outcomes.
Table 3: Summary of Pivotal Phase III Clinical Trial Results
| Trial ID | Treatment Arms | Patient Population | Primary Endpoint | Result | Reference |
|---|---|---|---|---|---|
| EGF100151 | This compound + Capecitabine vs. Capecitabine alone | HER2+ MBC, progressed on prior therapy including trastuzumab | Time to Progression (TTP) | Initial analysis showed significantly longer TTP. Final analysis showed a trend toward improved Overall Survival (OS). Median OS: 75.0 wks (combo) vs. 64.7 wks (mono); HR=0.87. | [14][15][16] |
| EGF30008 | this compound + Letrozole vs. Letrozole + Placebo | Postmenopausal women with HR+, HER2+ MBC (first-line) | Progression-Free Survival (PFS) | Significantly improved PFS for the combination arm. Median PFS: 8.2 months (combo) vs. 3.0 months (mono); HR=0.71. |[3][6] |
Adverse Events
The most common adverse events associated with this compound are diarrhea, rash, nausea, and fatigue.[15] The dermatologic rash has been associated with improved clinical outcomes.[1] Serious but less common side effects include QT prolongation and potential hepatotoxicity, requiring careful patient monitoring.[8][17]
Mechanisms of Resistance
Resistance to this compound, both intrinsic and acquired, is a clinical challenge. Several mechanisms have been identified:
-
Activation of Bypass Pathways: Upregulation and activation of alternative receptor tyrosine kinases, such as AXL or MET, can bypass the EGFR/HER2 blockade.[18][19]
-
Reactivation of Downstream Signaling: Alterations in the PI3K/Akt pathway, such as activating mutations in PIK3CA, can render the cells less dependent on upstream HER2 signaling.[18]
-
Metabolic Reprogramming: Cancer cells may adapt their metabolism, for instance by increasing their reliance on glycolysis, to survive the inhibition of key growth pathways.
Key Experimental Protocols
Protocol: Cell Proliferation/Viability (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of cancer cells as an indicator of cell viability.
-
Cell Plating: Seed cancer cells (e.g., BT474, SKBR3) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[20]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[21]
-
Absorbance Reading: After overnight incubation in the dark at room temperature, measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of >650 nm.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against the log of the this compound concentration.
Protocol: Western Blot for HER2 and Akt Phosphorylation
This protocol is used to confirm that this compound inhibits the phosphorylation of its target (HER2) and a key downstream signaling protein (Akt).
-
Cell Culture and Treatment: Plate HER2-overexpressing cells (e.g., BT474) and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.1, 1 µM) or vehicle control for a specified time (e.g., 2-24 hours).[22]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[9] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[23][24]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-HER2 (Tyr1248), total HER2, p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.[22]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system. Analyze band intensities to determine the relative levels of protein phosphorylation.
Protocol: In Vivo Tumor Xenograft Study
This protocol outlines a typical mouse xenograft model to evaluate the in vivo efficacy of this compound.
-
Cell Preparation and Implantation: Harvest HER2-positive breast cancer cells (e.g., BT474) during their logarithmic growth phase. Resuspend cells in a sterile matrix solution (e.g., Matrigel) and subcutaneously inject 5 x 10⁶ cells into the flank of 5-6 week old female athymic nude mice. For hormone-dependent models, supplement mice with an estrogen pellet.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers and calculating volume (Volume = (Width² x Length)/2). When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).[5]
-
Drug Administration: Prepare this compound as a suspension (e.g., in 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80). Administer this compound daily via oral gavage at a specified dose (e.g., 100 mg/kg).[5][10] The control group receives the vehicle solution.
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors.
-
Data Analysis: Compare the final tumor volumes and growth rates between the treated and control groups to determine anti-tumor efficacy. Tumors can be processed for further analysis (e.g., Western blot, immunohistochemistry).
References
- 1. researchgate.net [researchgate.net]
- 2. researchtopractice.com [researchtopractice.com]
- 3. ascopubs.org [ascopubs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quality of Life in Hormone Receptor–Positive HER-2+ Metastatic Breast Cancer Patients During Treatment with Letrozole Alone or in Combination with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. verification.fda.gov.ph [verification.fda.gov.ph]
- 12. A Phase I and Pharmacokinetic Study of Oral this compound Administered Once or Twice Daily in Patients with Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Plus Capecitabine in Women with HER-2–Positive Advanced Breast Cancer: Final Survival Analysis of a Phase III Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound plus capecitabine in women with HER-2-positive advanced breast cancer: final survival analysis of a phase III randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activity of this compound a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.ed.ac.uk [research.ed.ac.uk]
- 18. Physiologically based pharmacokinetic model of this compound developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase III, Double-Blind, Randomized Study Comparing this compound Plus Paclitaxel With Placebo Plus Paclitaxel As First-Line Treatment for Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Proliferation assay (MTT) [bio-protocol.org]
- 21. Activity of this compound is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 23. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
The Discovery and Synthesis of Lapatinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lapatinib (Tykerb®) is a potent, orally active small molecule inhibitor of the intracellular tyrosine kinase domains of both Epidermal Growth Factor Receptor (EGFR or ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2).[1][2][3] Its development marked a significant advancement in the treatment of HER2-positive breast cancer, offering a targeted therapeutic option for patients with advanced or metastatic disease.[3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound, tailored for professionals in the field of drug development and oncology research.
Discovery and Development
The journey to the discovery of this compound began with the recognition of the critical role of the ErbB family of receptor tyrosine kinases in cell growth, differentiation, and survival.[5][6] Overexpression of EGFR and particularly HER2 was identified as a key driver in the pathogenesis of several cancers, most notably breast cancer, and was associated with a poorer prognosis.[2][5] This prompted the strategic effort to develop small-molecule inhibitors that could selectively target the ATP-binding sites of these kinases, thereby blocking their downstream signaling pathways.[5]
GlaxoSmithKline (GSK) initiated preclinical development in 1991, leading to the identification of this compound (formerly known as GW572016).[7] The first-in-human clinical trials commenced in 2001.[7] On March 13, 2007, the U.S. Food and Drug Administration (FDA) granted approval for this compound in combination with capecitabine for the treatment of patients with advanced or metastatic HER2-positive breast cancer who had received prior therapy.[3][8][9]
Mechanism of Action
This compound is a reversible, dual tyrosine kinase inhibitor that targets the intracellular ATP-binding pocket of both EGFR and HER2.[1][2] This competitive inhibition prevents the autophosphorylation and subsequent activation of the receptors, thereby blocking the downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[2][10] The blockade of these pathways ultimately leads to the inhibition of tumor cell proliferation and induction of apoptosis.[11]
A key feature of this compound is its activity against trastuzumab-resistant HER2-positive breast cancer cell lines.[3] Trastuzumab, a monoclonal antibody, targets the extracellular domain of HER2, while this compound acts on the intracellular kinase domain, suggesting a non-cross-resistant mechanism of action.[3][4]
Quantitative Data
In Vitro Potency
This compound demonstrates potent inhibition of both EGFR and HER2 tyrosine kinases.
| Target | IC50 (nM) | Cell-Free/Cell-Based | Reference |
| EGFR | 10.2 - 10.8 | Cell-free | [2][9] |
| HER2 (ErbB2) | 9.2 - 9.8 | Cell-free | [2][9] |
| ErbB4 | 367 | Cell-free | [9] |
| EGFR Autophosphorylation (HN5 cells) | 170 | Cell-based | [12] |
| HER2 Autophosphorylation (BT474 cells) | 60 | Cell-based | [12] |
| HER2-overexpressing USPC2 cells | 52 | Cell-based | [4] |
| MFE296 cells (low HER2/EGFR) | 10,900 | Cell-based | [4] |
Pharmacokinetic Parameters in Humans
The pharmacokinetics of this compound are characterized by variable absorption and extensive metabolism.
| Parameter | Value | Dosing | Reference |
| Tmax (median) | ~4 hours | 1250 mg once daily | |
| Cmax (mean) | ~2.43 µg/mL | 1250 mg once daily | |
| AUC (0-24h, mean) | ~36.2 µg.h/mL | 1250 mg once daily | |
| Apparent Clearance (CL/F) | 40.2 L/hr | Multiple doses | [3] |
| Apparent Volume of Distribution (Vc/F) | 45.0 L | Multiple doses | [3] |
| Elimination Half-life (t1/2) | ~24 hours | Multiple doses | [1] |
Clinical Efficacy in HER2-Positive Metastatic Breast Cancer
Clinical trials have demonstrated the efficacy of this compound in combination with other agents.
| Trial / Combination | Endpoint | Result | Hazard Ratio (95% CI) | p-value | Reference |
| This compound + Capecitabine vs. Capecitabine alone | Median Overall Survival | 75.0 weeks vs. 64.7 weeks | 0.87 (0.71–1.08) | 0.210 | [13] |
| This compound + Trastuzumab vs. This compound alone (EGF104900) | Median Overall Survival | 60.7 weeks vs. 41.4 weeks | 0.74 (0.57-0.97) | 0.026 | [6][10] |
| This compound + Trastuzumab vs. This compound alone (EGF104900) | Progression-Free Survival | - | 0.74 (0.58-0.94) | 0.011 | [10] |
| DETECT III (this compound + Standard Therapy vs. Standard Therapy in HER2- CTCs) | Median Overall Survival | 20.5 months vs. 9.1 months | - | - | [14][15] |
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process. A practical and scalable synthesis has been developed, which is outlined below. The final product is typically isolated as the ditosylate monohydrate salt to improve its stability and solubility.
Experimental Protocols
Step 1: Synthesis of N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine
-
Materials: 4-Chloro-6-iodoquinazoline, 3-chloro-4-((3-fluorobenzyl)oxy)aniline, isopropanol.
-
Procedure:
-
To a stirred solution of 4-chloro-6-iodoquinazoline (1.0 eq) in isopropanol, add 3-chloro-4-((3-fluorobenzyl)oxy)aniline (1.05 eq).
-
Heat the mixture to reflux for 3-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with isopropanol, and dry under vacuum to yield the title compound as a yellow solid.
-
Step 2: Synthesis of 6-(5-Formylfuran-2-yl)-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)quinazolin-4-amine
-
Materials: N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine, 5-formyl-2-furanboronic acid, palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a suitable solvent system (e.g., dioxane/water).
-
Procedure:
-
To a reaction vessel, add N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine (1.0 eq), 5-formyl-2-furanboronic acid (1.2 eq), and the base (2.0 eq).
-
Degas the solvent system and add it to the reaction vessel.
-
Add the palladium catalyst (0.05 eq) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to 80-90 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired aldehyde.
-
Step 3: Synthesis of this compound (Reductive Amination)
-
Materials: 6-(5-Formylfuran-2-yl)-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)quinazolin-4-amine, 2-(methylsulfonyl)ethanamine, sodium triacetoxyborohydride (NaBH(OAc)3), and a solvent (e.g., Tetrahydrofuran - THF).
-
Procedure:
-
Dissolve the aldehyde from Step 2 (1.0 eq) in THF.
-
Add 2-(methylsulfonyl)ethanamine (1.2 eq) to the solution and stir for 30 minutes at room temperature to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours.[16]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound free base.
-
Step 4: Preparation of this compound Ditosylate Monohydrate
-
Materials: this compound free base, p-toluenesulfonic acid monohydrate, THF, and water.
-
Procedure:
-
Dissolve the this compound free base in a mixture of THF and water (e.g., 8:2 v/v) with heating.[17]
-
Add a solution of p-toluenesulfonic acid monohydrate (2.0 eq) in the same solvent mixture.
-
Stir the solution and then allow it to cool slowly to room temperature to induce crystallization.
-
Filter the resulting solid, wash with the THF/water mixture, and dry under vacuum to obtain this compound ditosylate monohydrate.
-
Biological Evaluation Workflow
The in vitro evaluation of kinase inhibitors like this compound typically follows a standardized workflow to determine their potency and selectivity.
Representative Experimental Protocol: In Vitro Kinase Assay
-
Objective: To determine the IC50 value of this compound against EGFR and HER2.
-
Materials: Purified recombinant EGFR and HER2 kinase domains, a suitable peptide substrate, [γ-33P]ATP, this compound, and assay buffer.
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, combine the kinase, peptide substrate, and this compound at various concentrations in the assay buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[12]
-
Conclusion
This compound stands as a testament to the success of targeted therapies in oncology. Its dual inhibition of EGFR and HER2 provides a valuable therapeutic strategy for the treatment of HER2-positive breast cancer. The synthetic route to this compound has been optimized for scalability and efficiency, enabling its production as a pharmaceutical agent. This guide has provided a comprehensive technical overview of the discovery, mechanism of action, and synthesis of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Physiologically based pharmacokinetic model of this compound developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Welcome to the Population Approach Group in Europe [page-meeting.org]
- 4. Activity of this compound a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Overall survival benefit with this compound in combination with trastuzumab for patients with human epidermal growth factor receptor 2-positive metastatic breast cancer: final results from the EGF104900 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine hydrochloride | CAS No- 231278-20-9(FreeSalt) | Simson Pharma Limited [simsonpharma.com]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound Plus Capecitabine in Women with HER-2–Positive Advanced Breast Cancer: Final Survival Analysis of a Phase III Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Increases Overall Survival in Patients With Metastatic Breast Cancer and HER2-Positive CTCs - The ASCO Post [ascopost.com]
- 15. myadlm.org [myadlm.org]
- 16. newdrugapprovals.org [newdrugapprovals.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Properties of Lapatinib
Lapatinib is a potent, orally active small molecule used in the treatment of solid tumors, most notably breast cancer.[1][2] It functions as a dual tyrosine kinase inhibitor, targeting both the Epidermal Growth Factor Receptor (EGFR, also known as HER1/ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2/neu or ErbB2).[1][2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for researchers and drug development professionals.
Chemical Identity and Structure
This compound is a 4-anilinoquinazoline derivative.[2][4] Its complex structure allows it to competitively and reversibly bind to the intracellular ATP-binding pocket of the EGFR and HER2 kinase domains.[3][5]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine | [6] |
| CAS Number | 231277-92-2 | [6][7] |
| PubChem CID | 208908 | [6] |
| Molecular Formula | C29H26ClFN4O4S | [6][7][8] |
| SMILES String | CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | [9] |
| InChI Key | BCFGMOOMADDAQU-UHFFFAOYSA-N | [1] |
This compound is often used in its salt form, this compound ditosylate, to improve its stability and formulation properties.[1][10]
Physicochemical Properties
The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation as an oral therapeutic.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 581.1 g/mol | [6][7] |
| Appearance | Yellow solid / Yellow crystalline powder | [6][7][11][12] |
| Melting Point | 144-146 °C | [13] |
| Water Solubility | 0.007 mg/mL (at 25°C) | [6][11] |
| Solubility in 0.1 N HCl | 0.001 mg/mL (at 25°C) | [7][11] |
| Solubility in DMSO | ~20 mg/mL to 200 mg/mL | [12][13][14][15] |
| LogP | 5.4 | [6] |
| pKa | pKa1 = 3.80 (amine); pKa2 = 7.20 (amine) | [6] |
Mechanism of Action and Signaling Pathways
This compound is a dual tyrosine kinase inhibitor that targets both EGFR (ErbB1) and HER2 (ErbB2).[1][2] In certain cancers, particularly HER2-positive breast cancer, the HER2 receptor is overexpressed, leading to uncontrolled cell growth and proliferation.[1][16]
This compound competitively binds to the intracellular ATP-binding site of these receptors, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[1][3][5] The primary pathways inhibited are the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, both of which are crucial for cell survival and proliferation.[3][17] By blocking these signals, this compound can induce growth arrest and apoptosis in tumor cells.[3][18]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of this compound against EGFR and HER2 tyrosine kinases.
Objective: To quantify the IC50 value of this compound for EGFR and HER2 kinase activity.
Materials:
-
Recombinant human EGFR and HER2 intracellular kinase domains.[19]
-
Specific peptide substrate (e.g., a poly(Glu, Tyr) 4:1 random copolymer).[19]
-
This compound stock solution (in DMSO).
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).
-
96-well plates.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay or a phosphotyrosine-specific antibody for ELISA).
Methodology:
-
Preparation: Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase (EGFR or HER2), the peptide substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay kit used (e.g., measuring luminescence from ADP production or absorbance from an ELISA).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]
Cell Proliferation (Growth Inhibition) Assay
This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines, particularly those overexpressing HER2.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in cancer cell lines.
Materials:
-
HER2-overexpressing cancer cell line (e.g., BT474, SK-BR-3).[14][18]
-
Appropriate cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).
-
Plate reader (spectrophotometer or luminometer).
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or luminescence using a plate reader. The signal is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of this compound concentration and determine the GI50 value.[18]
Conclusion
This compound remains a significant therapeutic agent in oncology due to its targeted inhibition of key drivers of tumor progression. Its well-defined chemical structure and properties have enabled its development as an effective oral drug. The experimental protocols detailed herein provide a foundation for further research into its mechanism of action and for the discovery of novel kinase inhibitors. A thorough understanding of its chemistry, signaling pathway interactions, and bioactivity is essential for professionals in the field of drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 388082-78-8 this compound ditosylate monohydrate AKSci B402 [aksci.com]
- 5. This compound, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 | PLOS One [journals.plos.org]
- 6. This compound | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS 231277-92-2 | EGFR, HER2 inhibitor [stressmarq.com]
- 8. researchgate.net [researchgate.net]
- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0015388) [hmdb.ca]
- 10. This compound Ditosylate | C43H44ClFN4O11S3 | CID 11557040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. usbio.net [usbio.net]
- 13. This compound CAS#: 231277-92-2 [m.chemicalbook.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 16. breastcancer.org [breastcancer.org]
- 17. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
An In-depth Technical Guide on the Core Mechanisms of Lapatinib: Target Proteins and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular targets and signaling pathways affected by lapatinib, a potent dual tyrosine kinase inhibitor. The information is curated for professionals in the fields of oncology research and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of complex biological processes.
Core Target Proteins of this compound
This compound is an orally active small-molecule drug that functions as a reversible, ATP-competitive inhibitor of two key receptor tyrosine kinases (RTKs): Epidermal Growth Factor Receptor (EGFR, also known as HER1 or ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2 or Neu).[1][2][3] These receptors are critical members of the ErbB family of RTKs, which play a pivotal role in cell growth, proliferation, and survival.[4][5] Overexpression of HER2 is a known driver in certain aggressive forms of breast cancer.[1][6]
This compound binds to the intracellular ATP-binding pocket of the EGFR and HER2 kinase domains, preventing autophosphorylation and subsequent activation of downstream signaling cascades.[1][2] This mechanism of action is distinct from that of monoclonal antibodies like trastuzumab, which target the extracellular domain of the HER2 receptor.[6]
Quantitative Data: Kinase Inhibition and Cellular Activity
The potency and selectivity of this compound have been quantified in numerous preclinical studies. The following tables summarize key quantitative data for this compound's activity against its primary targets and in cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | Parameter | Value (nM) | Reference |
| EGFR (ErbB1) | IC₅₀ | 10.8 | [7] |
| EGFR (ErbB1) | Kᵢ | 3 | [5][7] |
| HER2 (ErbB2) | IC₅₀ | 9.3 | [7] |
| HER2 (ErbB2) | Kᵢ | 13 | [5][7] |
| HER4 (ErbB4) | IC₅₀ | 347 | [8] |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.
Table 2: Cellular Proliferation Inhibitory Activity of this compound
| Cell Line | Cancer Type | Key Feature | IC₅₀ (nM) | Reference |
| BT474 | Breast Cancer | HER2-overexpressing | 100 | [5][7] |
| SKBR3 | Breast Cancer | HER2-overexpressing | - | [9] |
Signaling Pathways Modulated by this compound
By inhibiting EGFR and HER2, this compound effectively blocks two major downstream signaling pathways that are crucial for tumor cell proliferation and survival: the Ras/Raf/MEK/ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[2][10][11]
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, survival, and metabolism. Upon activation by EGFR/HER2, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, leading to increased protein synthesis and cell proliferation, as well as inhibition of apoptosis. This compound's blockade of EGFR/HER2 prevents the initial activation of PI3K, thereby shutting down this entire pro-survival cascade.[4][10]
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Activation of EGFR/HER2 leads to the recruitment of adaptor proteins like Grb2 and Sos, which in turn activate Ras. Ras then initiates a phosphorylation cascade involving Raf, MEK, and finally ERK. Phosphorylated ERK translocates to the nucleus and activates transcription factors that promote cell cycle progression. This compound's inhibition of EGFR/HER2 disrupts the initial signal, thereby preventing the activation of the entire MAPK/ERK pathway.[10][12][13]
Experimental Protocols
The following are generalized protocols for key experiments commonly used to characterize the activity of this compound. These should be adapted based on specific cell lines and experimental conditions.
This assay measures the direct inhibitory effect of this compound on the kinase activity of purified EGFR and HER2.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing purified recombinant EGFR or HER2 kinase domain, a suitable kinase substrate (e.g., a synthetic peptide), and ATP.
-
Compound Addition: Add this compound at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a chelating agent like EDTA to sequester Mg²⁺, which is essential for kinase activity.
-
Detection: Quantify the level of substrate phosphorylation. This can be achieved using various methods, such as ELISA with a phosphospecific antibody, radiometric assays with ³²P-ATP, or luminescence-based assays that measure ATP consumption.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
This assay determines the effect of this compound on the growth of cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., BT474) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of viable cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells.
-
-
Data Analysis: Normalize the viability data to the vehicle control and plot against this compound concentration to calculate the IC₅₀ value.
This technique is used to assess the phosphorylation status of EGFR, HER2, and their downstream effectors (e.g., Akt, ERK) in response to this compound treatment.
Protocol:
-
Cell Culture and Treatment: Grow HER2-overexpressing cells (e.g., SKBR3) to 70-80% confluency. Treat the cells with this compound at various concentrations for a defined period.
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-EGFR, anti-p-Akt, anti-p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation following this compound treatment. The membrane is often stripped and re-probed with an antibody for the total protein as a loading control.
Conclusion
This compound is a well-characterized dual inhibitor of EGFR and HER2 tyrosine kinases. Its mechanism of action involves the direct inhibition of kinase activity, leading to the blockade of the critical PI3K/Akt/mTOR and MAPK/ERK signaling pathways. This comprehensive guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers and drug development professionals to further investigate and build upon the understanding of this compound's role in cancer therapy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. breastcancer.org [breastcancer.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound, EGFR and HER2 tyrosine kinase inhibitor (CAS 231277-92-2) | Abcam [abcam.com]
- 9. Temporal profiling of this compound-suppressed phosphorylation signals in EGFR/HER2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of this compound-Mediated Radiosensitization of Breast Cancer Cells is Primarily by Inhibition of the Raf>MEK>ERK Mitogen-Activated Protein Kinase Cascade and Radiosensitization of this compound-Resistant Cells Restored by Direct Inhibition of MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism, safety and efficacy of three tyrosine kinase inhibitors this compound, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Lapatinib Binding Affinity and Kinetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of lapatinib, a potent dual tyrosine kinase inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This document consolidates key quantitative data, details the experimental protocols used for their determination, and visualizes the associated signaling pathways and experimental workflows.
This compound Binding Affinity
This compound exhibits high affinity for both EGFR (ErbB1) and HER2 (ErbB2), which underlies its therapeutic efficacy in cancers characterized by the overexpression of these receptors.[1][2] The binding affinity of this compound has been quantified using various parameters, including the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki), and the dissociation constant (Kd).
Table 1: this compound In Vitro Binding Affinity Data
| Target | Parameter | Value (nM) | Assay Condition/Cell Line |
| EGFR (ErbB1) | IC50 | 10.2[3], 10.8[4] | Purified enzyme |
| HER2 (ErbB2) | IC50 | 9.8[3], 9.2[4] | Purified enzyme |
| EGFR (ErbB1) | Ki app | 3[1] | - |
| HER2 (ErbB2) | Ki app | 13[1] | - |
| EGFR (ErbB1) | Kd | 2.4[5] | - |
| HER2 (ErbB2) | Kd | 7[5] | - |
| HER4 (ErbB4) | IC50 | 367[4] | Purified enzyme |
Table 2: this compound Cellular Antiproliferative Activity
| Cell Line | Key Feature | IC50 (nM) |
| UACC-812 | HER2-overexpressing breast cancer | 10[6] |
| BT474 | HER2-overexpressing breast cancer | 100[1] |
| MDA-MB-231 | High EGFR-expressing breast cancer | 18,600[6] |
This compound Binding Kinetics
The kinetic profile of this compound is characterized by a slow dissociation rate from its target kinases, leading to a prolonged duration of action.[7] This extended residence time contributes significantly to its potent inhibition of EGFR and HER2 signaling.
Table 3: this compound Binding Kinetics Data
| Target | Parameter | Value | Method |
| EGFR | Dissociation half-life (t1/2) | >300 minutes[7] | - |
| HER2 | Dissociation half-life (t1/2) | >300 minutes | - |
Experimental Protocols
The determination of this compound's binding affinity and kinetics relies on a variety of in vitro biochemical and biophysical assays. Below are detailed methodologies for three key experimental approaches.
Kinase Activity Assay (Radiometric)
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by its target kinase.
Materials:
-
Purified recombinant EGFR or HER2 kinase domain
-
This compound
-
ATP (including radiolabeled [γ-33P]ATP)
-
Peptide substrate (e.g., Biotin-(amino hexanoic acid)-EEEEYFELVAKKK-CONH2)[4]
-
Assay Buffer: 50 mM MOPS, pH 7.5, 2 mM MnCl2, 1 mM DTT[4]
-
96-well polystyrene round-bottom plates
-
Phosphocellulose filter plates
-
Scintillation counter
-
0.5% Phosphoric acid
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, prepare the reaction mixture containing assay buffer, 10 µM ATP, 1 µCi [γ-33P]ATP, and 50 µM peptide substrate.[4]
-
Add 1 µL of the diluted this compound or DMSO (as a control) to each well.
-
Initiate the reaction by adding the purified kinase (e.g., 20 nM final concentration).[4]
-
Incubate the plate at 23°C for 10 minutes.[4]
-
Terminate the reaction by adding 45 µL of 0.5% phosphoric acid.[4]
-
Transfer 75 µL of the terminated reaction mixture to a phosphocellulose filter plate.[4]
-
Wash the filter plate three times with 200 µL of 0.5% phosphoric acid to remove unincorporated [γ-33P]ATP.[4]
-
Add scintillation cocktail to each well and quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a radiometric kinase assay to determine IC50.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the real-time binding kinetics of this compound to its target kinases.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., NHS, EDC)
-
Purified recombinant EGFR or HER2 kinase
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine)
Procedure:
-
Ligand Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the carboxymethylated dextran surface of the sensor chip with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). c. Inject the purified kinase over the activated surface to achieve covalent immobilization via amine coupling. The amount of immobilized kinase will determine the maximum response units (RU). d. Deactivate any remaining active esters with an injection of ethanolamine.
-
Analyte Binding: a. Prepare a series of this compound concentrations in running buffer. b. Inject the this compound solutions sequentially over the immobilized kinase surface, starting with the lowest concentration. Each injection cycle consists of an association phase (this compound flowing over the surface) and a dissociation phase (running buffer flowing over the surface). c. A zero-concentration (buffer only) injection is used as a reference.
-
Surface Regeneration: a. After each this compound injection cycle, inject the regeneration solution to remove any bound this compound and restore the baseline.
-
Data Analysis: a. The binding response is measured in real-time as a change in resonance units (RU). b. The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). c. The dissociation constant (Kd) is calculated as the ratio of koff/kon.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant EGFR or HER2 kinase
-
This compound
-
Matched buffer for both kinase and this compound solutions
Procedure:
-
Sample Preparation: a. Thoroughly dialyze the purified kinase against the chosen buffer to ensure buffer matching. b. Dissolve this compound in the same dialysis buffer. c. Degas both the kinase and this compound solutions to prevent air bubbles in the calorimeter. d. Accurately determine the concentrations of both the kinase and this compound.
-
ITC Experiment: a. Load the kinase solution into the sample cell of the calorimeter. b. Load the this compound solution into the injection syringe. A typical starting concentration is 10 µM kinase in the cell and 100 µM this compound in the syringe. c. Set the experimental parameters, including the temperature, injection volume, and spacing between injections. d. Perform a series of small, sequential injections of this compound into the kinase solution. The heat change associated with each injection is measured.
-
Control Experiment: a. Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution.
-
Data Analysis: a. Subtract the heat of dilution from the heat of binding for each injection. b. Plot the integrated heat released per injection against the molar ratio of this compound to kinase. c. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
EGFR and HER2 Signaling Pathways
This compound exerts its anticancer effects by inhibiting the tyrosine kinase activity of EGFR and HER2, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and migration.[8]
Caption: Simplified EGFR/HER2 signaling pathway and inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Lapatinib's Interruption of HER2/neu and EGFR Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of lapatinib, a potent dual tyrosine kinase inhibitor, in the context of HER2/neu (Human Epidermal Growth Factor Receptor 2) and EGFR (Epidermal Growth Factor Receptor) signaling pathways. This compound plays a crucial role in the treatment of HER2-positive breast cancer by disrupting the intricate signaling cascades that drive tumor cell proliferation and survival. This document provides a detailed overview of the signaling pathways, quantitative efficacy data, and comprehensive experimental protocols relevant to the study of this compound.
Mechanism of Action: Dual Inhibition of HER2 and EGFR
This compound is a small-molecule, reversible, and competitive inhibitor of the intracellular tyrosine kinase domains of both HER2 and EGFR.[1][2] Unlike monoclonal antibodies like trastuzumab that target the extracellular domain of HER2, this compound acts within the cell to block the phosphorylation and subsequent activation of these receptors.[1]
The HER (ErbB) family of receptor tyrosine kinases consists of four members: EGFR (HER1), HER2, HER3, and HER4. These receptors form homodimers and heterodimers upon ligand binding (with the exception of HER2, which has no known ligand), leading to the autophosphorylation of their intracellular kinase domains. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are critical for cell proliferation, survival, and differentiation.[3]
In HER2-overexpressing breast cancers, the high density of HER2 receptors on the cell surface leads to constitutive receptor dimerization and activation, even in the absence of ligands. HER2 frequently forms heterodimers with other HER family members, particularly EGFR and HER3, creating potent signaling complexes. This compound's dual inhibitory action is critical because it simultaneously blocks signaling from both HER2-containing homodimers and heterodimers with EGFR, providing a more comprehensive blockade of oncogenic signaling compared to agents that target only one receptor.[4] By inhibiting the tyrosine kinase activity of HER2 and EGFR, this compound prevents their autophosphorylation and the subsequent activation of the PI3K/Akt and MAPK pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the HER2/neu and EGFR signaling pathways and the point of intervention by this compound.
Quantitative Data on this compound Efficacy
The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data, including IC50 values in various breast cancer cell lines and outcomes from pivotal clinical trials.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | HER2 Status | EGFR Status | This compound IC50 (µM) | Reference(s) |
| BT474 | Amplified | Low | 0.036 - 0.1 | [1][5][6] |
| SKBR3 | Amplified | Low | 0.080 - 5.621 | [1][6][7] |
| MDA-MB-453 | Amplified | Low | 3.078 - 6.08 | [5][6][7] |
| UACC-812 | Amplified | Low | 0.010 | [5] |
| MDA-MB-231 | Normal | High | 18.6 | [5] |
| MDA-MB-361 | Amplified | Low | < 1.0 | [5] |
| EFM192A | Amplified | Low | 0.193 - 1.1 | [1][5] |
| HCC1954 | Amplified | Low | 0.4166 | [1] |
Table 2: Clinical Efficacy of this compound in HER2-Positive Metastatic Breast Cancer
This table summarizes key findings from major clinical trials evaluating this compound in patients with HER2-positive metastatic breast cancer.
| Trial Name / Identifier | Treatment Arms | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference(s) |
| EGF100151 | This compound + Capecitabine vs. Capecitabine alone | 8.4 months vs. 4.4 months | 75.0 weeks vs. 64.7 weeks | [1][8][9][10] |
| NeoALTTO (BIG 1-06) | This compound vs. Trastuzumab vs. This compound + Trastuzumab (Neoadjuvant) | 3-year EFS: 78% vs. 76% vs. 84% | 3-year OS: 93% vs. 90% vs. 95% | [11][12][13][14][15] |
| EGF104900 | This compound + Trastuzumab vs. This compound alone | HR 0.74 (p=0.011) | 60.7 weeks vs. 41.4 weeks (p=0.026) | [16] |
| DETECT III | Standard therapy + this compound vs. Standard therapy alone (in patients with HER2-negative primary tumor but HER2-positive CTCs) | Modest, insignificant improvement | 20.5 months vs. 9.1 months | [17][18] |
EFS: Event-Free Survival; OS: Overall Survival; HR: Hazard Ratio; CTCs: Circulating Tumor Cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a common method to determine the inhibitory activity of this compound on purified HER2 and EGFR kinase domains.
Objective: To quantify the IC50 of this compound for HER2 and EGFR kinase activity.
Materials:
-
Recombinant human EGFR and HER2 kinase domains
-
Biotinylated peptide substrate (e.g., poly-Glu-Tyr 4:1)
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
HTRF Kinase Assay Buffer
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer to the desired final concentrations.
-
Prepare a solution of the kinase (EGFR or HER2) in assay buffer.
-
Prepare a solution of the biotinylated peptide substrate and ATP in assay buffer.
-
-
Assay Plate Setup:
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 4 µL of the kinase solution to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 4 µL of the substrate/ATP solution to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and detect phosphorylation by adding 10 µL of a pre-mixed solution of Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in detection buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
-
Data Analysis:
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Workflow Diagram:
Cell Proliferation Assay (MTT Assay)
This protocol details the use of the MTT assay to assess the effect of this compound on the proliferation of breast cancer cell lines, such as MDA-MB-453.
Objective: To determine the IC50 of this compound for the proliferation of HER2-positive breast cancer cells.
Materials:
-
MDA-MB-453 breast cancer cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count MDA-MB-453 cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.[19]
-
Workflow Diagram:
Western Blot Analysis of HER2 and EGFR Phosphorylation
This protocol describes how to assess the phosphorylation status of HER2 and EGFR in breast cancer cells (e.g., BT474) following this compound treatment.
Objective: To qualitatively and semi-quantitatively measure the inhibition of HER2 and EGFR autophosphorylation by this compound.
Materials:
-
BT474 breast cancer cells
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-HER2 (Tyr1248), anti-HER2 (total), anti-phospho-EGFR (Tyr1173), anti-EGFR (total), and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate BT474 cells and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-HER2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To assess total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-HER2) and a loading control (e.g., anti-β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal and the loading control.
-
Workflow Diagram:
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a HER2-positive breast cancer xenograft model using nude mice.
Objective: To assess the in vivo anti-tumor activity of this compound.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
BT474 breast cancer cells
-
Matrigel
-
Estrogen pellets (for estrogen-dependent tumors like BT474)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimatization and Estrogen Pellet Implantation:
-
Acclimatize the mice for at least one week.
-
For BT474 xenografts, subcutaneously implant a slow-release estrogen pellet one day before cell injection.[20]
-
-
Tumor Cell Implantation:
-
Harvest BT474 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.[20]
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment:
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg) or vehicle control daily via oral gavage.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tumor tissue can be processed for further analysis (e.g., Western blotting, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Statistically compare the tumor growth between the treatment and control groups.
-
Workflow Diagram:
Conclusion
This compound's dual inhibition of HER2 and EGFR tyrosine kinases represents a significant strategy in the management of HER2-positive breast cancer. Its intracellular mechanism of action provides a complementary approach to extracellularly targeted therapies. The quantitative data from both preclinical and clinical studies underscore its efficacy in inhibiting tumor cell proliferation and improving patient outcomes. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted roles of this compound and to explore novel therapeutic combinations and strategies in the ongoing effort to combat breast cancer.
References
- 1. This compound Plus Capecitabine in Women with HER-2–Positive Advanced Breast Cancer: Final Survival Analysis of a Phase III Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. (−)-Oleocanthal Combined with this compound Treatment Synergized against HER-2 Positive Breast Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. IC50 values of SKBR3 and MDA-MB-453 cells were treated by this compound for 48 h [journal.ecust.edu.cn]
- 8. This compound plus capecitabine in women with HER-2-positive advanced breast cancer: final survival analysis of a phase III randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. study this compound plus capecitabine EGF100151.pptx [slideshare.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Neoadjuvant this compound/Trastuzumab in HER2-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 12. This compound with trastuzumab for HER2-positive early breast cancer (NeoALTTO): a randomised, open-label, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound with trastuzumab for HER2-positive early breast cancer (NeoALTTO): survival outcomes of a randomised, open-label, multicentre, phase 3 trial and their association with pathological complete response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. This compound with trastuzumab for HER2-positive early breast cancer (NeoALTTO) : survival outcomes of a randomised, open-label, multicentre, phase 3 trial and their association with pathological complete response [repository.up.ac.za]
- 16. aacrjournals.org [aacrjournals.org]
- 17. This compound Increases Overall Survival in Patients With Metastatic Breast Cancer and HER2-Positive CTCs - The ASCO Post [ascopost.com]
- 18. The Effectiveness of this compound in HER2-Positive Metastatic Breast Cancer Patients Pretreated With Multiline Anti-HER2 Treatment: A Retrospective Study in China - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Lapatinib's Inhibition of Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR or ErbB1) and the human epidermal growth factor receptor 2 (HER2 or ErbB2).[1][2] By reversibly blocking the ATP-binding site of the intracellular kinase domains of these receptors, this compound effectively abrogates the phosphorylation and activation of downstream signaling cascades crucial for tumor cell proliferation, survival, and differentiation.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a focus on its inhibitory effects on the core downstream signaling pathways: the phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. Quantitative data on its inhibitory activity are summarized, detailed experimental protocols for assessing its efficacy are provided, and key molecular interactions are visualized through signaling pathway diagrams.
Mechanism of Action: Dual Inhibition of EGFR and HER2
This compound is a 4-anilinoquinazoline that functions as a competitive inhibitor of the intracellular tyrosine kinase domains of both EGFR and HER2.[4] This dual targeting is significant as both receptors are often overexpressed in various cancers, particularly breast cancer, and their signaling pathways are known to have crosstalk.[5] Upon ligand binding, EGFR and HER2 form homodimers or heterodimers, leading to autophosphorylation of their cytoplasmic tyrosine residues. These phosphorylated sites serve as docking stations for adaptor proteins and enzymes that initiate downstream signaling. This compound's binding to the ATP pocket prevents this autophosphorylation, thereby blocking the initiation of these signaling cascades.[2][4]
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified in various assays, both in cell-free biochemical assays and in cell-based proliferation and phosphorylation assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for EGFR and HER2.
Table 1: this compound IC50 Values in Cell-Free Kinase Assays
| Target Kinase | IC50 (nM) | Source(s) |
| EGFR (ErbB1) | 10.8 | [6][7][8] |
| HER2 (ErbB2) | 9.2 | [6][7][8] |
| HER4 (ErbB4) | 367 | [6][8] |
This table summarizes the inhibitory concentration of this compound against purified kinase domains.
Table 2: this compound IC50 Values in Cell-Based Assays
| Cell Line | Assay Type | IC50 (µM) | Key Characteristics | Source(s) |
| BT474 | Proliferation | 0.046 | HER2-overexpressing | [5] |
| SK-BR-3 | Proliferation | 0.079 | HER2-overexpressing | [5] |
| A431 | Proliferation | 4.46 (24h), 15.46 (48h) | EGFR-overexpressing | [9] |
| HN5 | Proliferation | 0.12 | EGFR-overexpressing | [8] |
| MDA-MB-231 | Cytotoxicity | 32.5 | Triple-negative | [10] |
| KYSE150 | Proliferation | 3.84 | Esophageal carcinoma | [11] |
| EC9706 | Proliferation | 6.44 | Esophageal carcinoma | [11] |
This table presents the concentration of this compound required to inhibit cellular processes by 50% in various cancer cell lines.
Inhibition of Downstream Signaling Pathways
This compound's inhibition of EGFR and HER2 autophosphorylation directly impacts two major downstream signaling pathways: the PI3K/Akt pathway, which is central to cell survival and inhibition of apoptosis, and the MAPK/ERK pathway, which primarily regulates cell proliferation.[1][12][13]
The PI3K/Akt/mTOR Pathway
Activation of EGFR and HER2 leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as protein kinase B) to the cell membrane where it is phosphorylated and activated. Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), which promotes protein synthesis and cell growth, and inhibits pro-apoptotic proteins like Bad. This compound's blockade of the initial receptor phosphorylation prevents the activation of PI3K and, consequently, the entire PI3K/Akt/mTOR signaling cascade.[9][12] Studies have shown that this compound treatment leads to a dose-dependent inhibition of Akt phosphorylation.[6][14]
The Ras/Raf/MEK/ERK Pathway
The Ras/Raf/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade initiated by EGFR and HER2 activation. Phosphorylated receptors recruit adaptor proteins like Grb2, which in turn activate the GTPase Ras. Activated Ras triggers a phosphorylation cascade, sequentially activating Raf, MEK1/2, and finally ERK1/2 (also known as p44/42 MAPK). Phosphorylated ERK translocates to the nucleus and activates transcription factors that drive cell proliferation and differentiation. This compound effectively inhibits this pathway by preventing the initial receptor activation, leading to decreased phosphorylation of ERK.[12][15]
Detailed Experimental Protocols
In Vitro Kinase Assay
This protocol is for determining the IC50 value of this compound against purified EGFR and HER2 kinase domains.
Materials:
-
Purified intracellular kinase domains of EGFR and HER2
-
96-well polystyrene round-bottomed plates
-
Reaction buffer: 50 mM 4-morpholinepropanesulfonic acid (pH 7.5), 2 mM MnCl2, 1 mM dithiothreitol
-
ATP solution: 10 µM ATP with 1 µCi of [γ-33P] ATP per reaction
-
Peptide substrate: 50 µM Biotin-(amino hexanoic acid)-EEEEYFELVAKKK-CONH2
-
This compound stock solution (e.g., 10 mM in DMSO) and serial dilutions
-
0.5% phosphoric acid
-
Phosphocellulose filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO, starting from a high concentration (e.g., 10 µM).
-
In a 96-well plate, set up the reaction mixtures in a final volume of 45 µL, containing the reaction buffer, ATP solution, and peptide substrate.
-
Add 1 µL of the diluted this compound or DMSO (for control) to the appropriate wells.
-
Initiate the reaction by adding 1 pmol (20 nM) of the purified EGFR or HER2 kinase domain to each well.
-
Incubate the plate for 10 minutes at 23°C.
-
Terminate the reaction by adding 45 µL of 0.5% phosphoric acid.
-
Transfer 75 µL of the terminated reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate three times with 200 µL of 0.5% phosphoric acid.
-
Add 50 µL of scintillation cocktail to each well.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Generate a dose-response curve and calculate the IC50 value.[6][8]
Cell Viability/Proliferation Assay (MTT or Methylene Blue)
This protocol measures the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BT474, SK-BR-3, A431)
-
Complete cell culture medium
-
96-well flat-bottomed plates
-
This compound stock solution and serial dilutions
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Methylene Blue stain
-
Solubilization buffer (for MTT) or extraction buffer (for Methylene Blue)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).[6][8] Include untreated and vehicle (DMSO) controls.
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.
-
For Methylene Blue assay: Fix the cells, stain with Methylene Blue, and then elute the dye with an extraction buffer.
-
Read the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 620 nm for Methylene Blue).[8]
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blotting for Phosphoprotein Analysis
This protocol is used to assess the phosphorylation status of EGFR, HER2, Akt, and ERK in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of EGFR, HER2, Akt, ERK)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells and treat with this compound at desired concentrations and time points.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.[15]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15][16][17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.[18]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-total-Akt) to confirm equal loading.
Conclusion
This compound exerts its anti-tumor activity through the potent and dual inhibition of EGFR and HER2 tyrosine kinases. This targeted inhibition effectively shuts down the key downstream signaling pathways, namely the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK cascades, which are fundamental for the growth and survival of cancer cells. The quantitative data from various assays consistently demonstrate its efficacy, particularly in HER2-overexpressing cell lines. The provided experimental protocols offer a framework for researchers to further investigate the nuanced effects of this compound and similar kinase inhibitors in preclinical settings. A thorough understanding of these molecular mechanisms is paramount for the continued development and strategic application of targeted therapies in oncology.
References
- 1. What is the mechanism of this compound Ditosylate Hydrate? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. academic.oup.com [academic.oup.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Activity of this compound is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with this compound: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. The research on this compound in autophagy, cell cycle arrest and epithelial to mesenchymal transition via Wnt/ErK/PI3K-AKT signaling pathway in human cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of this compound cytotoxicity and genotoxicity on MDA-MB-231 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biologic study of the effects of this compound in PI3K/akt and ras/raf/MAK signaling pathways in HER2-positive ductal breast carcinoma in situ (DCIS). - ASCO [asco.org]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. Mechanism of this compound-Mediated Radiosensitization of Breast Cancer Cells is Primarily by Inhibition of the Raf>MEK>ERK Mitogen-Activated Protein Kinase Cascade and Radiosensitization of this compound-Resistant Cells Restored by Direct Inhibition of MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
Methodological & Application
Lapatinib In Vitro Cell Viability Assay: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR or HER1) and the human epidermal growth factor receptor 2 (HER2/ErbB2).[1][2] By inhibiting these pathways, this compound disrupts downstream signaling cascades, including the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival, ultimately leading to cell cycle arrest and apoptosis.[2] This application note provides a detailed protocol for determining the in vitro efficacy of this compound on cancer cell lines using a cell viability assay. The accompanying data and visualizations offer a comprehensive guide for researchers investigating the anti-proliferative effects of this compound.
Data Presentation
The anti-proliferative activity of this compound varies across different cancer cell lines, largely dependent on their expression levels of EGFR and HER2. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. Below is a summary of reported IC50 values for this compound in various cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BT474 | Breast Cancer | 0.025 | [3] |
| HN5 | Head and Neck Cancer | 0.12 | [3] |
| AU-565 | Breast Cancer | 0.294 | [4] |
| KYSE150 | Esophageal Cancer | 3.84 | [5] |
| EC9706 | Esophageal Cancer | 6.44 | [5] |
| MFE296 | Endometrial Cancer | 10.9 | [6] |
| USPC2 | Endometrial Cancer | 0.052 | [6] |
Signaling Pathway
This compound exerts its therapeutic effect by binding to the intracellular tyrosine kinase domains of both EGFR (HER1) and HER2/ErbB2, preventing their autophosphorylation and subsequent activation of downstream signaling pathways.[1][2] This dual inhibition is critical in cancers where these receptors are overexpressed.
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines the steps for assessing cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
This compound ditosylate (powder)
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest (e.g., BT474, SK-BR-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
This compound Stock Solution Preparation:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[5][9]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Gently mix the contents of the wells on a plate shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the key steps of the in vitro cell viability assay protocol.
Alternative Protocol: Crystal Violet Assay
For adherent cell lines, the crystal violet assay provides a simple and effective alternative for quantifying cell viability. This method stains the DNA and proteins of attached cells.[10][11]
Procedure:
-
Follow steps 1-3 of the MTT assay protocol for cell seeding and this compound treatment.
-
Fixation: After the treatment period, gently wash the cells with PBS. Then, add a fixation solution (e.g., 10% formalin or methanol) and incubate for 15-20 minutes at room temperature.
-
Staining: Remove the fixation solution and add 0.5% crystal violet staining solution to each well.[10] Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Add a solubilizing agent (e.g., methanol or 33% acetic acid) to each well to dissolve the bound dye.
-
Data Acquisition: Measure the absorbance at approximately 570 nm.[12] The amount of dye is proportional to the number of viable, adherent cells.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Ditosylate Hydrate? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Determination of Lapatinib IC50 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR or ErbB1) and the human epidermal growth factor receptor 2 (HER2 or ErbB2).[1][2][3] Overexpression of HER2 is a key driver in a significant portion of breast cancers, leading to increased cell proliferation and survival.[1][4] this compound exerts its therapeutic effect by binding to the intracellular ATP-binding site of these receptors, thereby inhibiting their autophosphorylation and blocking downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways.[1][5][6] This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells.[1][7] The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the efficacy of a compound like this compound, representing the concentration required to inhibit a biological process by 50%. This document provides a comprehensive guide to determining the IC50 of this compound in various breast cancer cell lines.
Data Presentation: this compound IC50 Values
The sensitivity of breast cancer cell lines to this compound is highly correlated with their HER2 and EGFR expression levels.[2][8] Cell lines with HER2 gene amplification and high levels of HER2 overexpression are generally more sensitive to this compound.[8] The following table summarizes the IC50 values of this compound in several commonly used breast cancer cell lines.
| Cell Line | HER2 Status | EGFR Status | This compound IC50 (µM) | Reference(s) |
| BT474 | Overexpressed | Expressed | 0.036 - 0.046 | [8][9][10] |
| SK-BR-3 | Overexpressed | Expressed | 0.079 - 0.080 | [8][9][10] |
| UACC-812 | Overexpressed | - | 0.010 | [8] |
| HCC1954 | Overexpressed | - | 0.4166 | [10] |
| MDA-MB-453 | Overexpressed | Low | 3.9 - 6.08 | [8][10] |
| EFM192A | Overexpressed | - | 0.193 | [10] |
| MDA-MB-231 | Low/Negative | High | 7.46 - 18.6 | [8][10] |
| MDA-MB-468 | Low/Negative | High | 3.31 - 4.7 | [8][11] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and the specific viability assay used.
Experimental Protocols
The following are detailed protocols for determining the IC50 of this compound in adherent breast cancer cell lines using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Breast cancer cell lines (e.g., BT474, SK-BR-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)[13]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm or 570 nm)[13]
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 0.01 to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.[13] Each concentration should be tested in triplicate.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[2]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.[13]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13][14]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[13]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[13][14]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This is a homogeneous assay that measures the amount of ATP present, which is an indicator of metabolically active cells.[15] The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the ATP concentration.[15]
Materials:
-
Breast cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature.
-
Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently until the substrate is fully dissolved.[16]
-
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the drug dilutions to the wells as described in the MTT assay protocol. Include vehicle and no-treatment controls.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.[17]
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[16]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
-
Luminescence Measurement and Data Analysis:
-
Record the luminescence using a luminometer.
-
Calculate the percentage of cell viability and determine the IC50 value as described in the MTT assay protocol.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining this compound IC50 in breast cancer cells.
This compound Mechanism of Action in HER2+ Breast Cancer Cells
Caption: this compound inhibits EGFR/HER2 signaling pathways.
References
- 1. What is the mechanism of this compound Ditosylate Hydrate? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Network biology of this compound resistance in... | F1000Research [f1000research.com]
- 4. Mechanisms of this compound resistance in HER2-driven breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism, safety and efficacy of three tyrosine kinase inhibitors this compound, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of the Dual Kinase Inhibitor this compound (GW572016) against HER-2-Overexpressing and Trastuzumab-Treated Breast Cancer Cells | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 9. Activity of this compound is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 16. OUH - Protocols [ous-research.no]
- 17. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Western Blot Analysis of Lapatinib-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) and the Epidermal Growth Factor Receptor (EGFR/ErbB1).[1][2][3][4] By reversibly binding to the intracellular ATP-binding site of these receptors, this compound inhibits autophosphorylation and activation, thereby blocking downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.[2][4] Western blot analysis is an essential technique to elucidate the molecular mechanisms of this compound's action by quantifying the changes in protein expression and phosphorylation status within these signaling cascades.[5][6] This document provides detailed protocols and application notes for performing Western blot analysis on cells treated with this compound.
Key Signaling Pathways Affected by this compound:
This compound primarily impacts the PI3K/Akt and MAPK/ERK signaling pathways, which are downstream of EGFR and HER2.[4][7] Inhibition of EGFR and HER2 phosphorylation by this compound leads to a decrease in the activation of key proteins in these pathways.
-
PI3K/Akt Pathway: This pathway is critical for cell survival and proliferation. This compound treatment typically leads to decreased phosphorylation of Akt.[3][7]
-
MAPK/ERK Pathway: This pathway is involved in cell growth, differentiation, and survival. This compound has been shown to inhibit the phosphorylation of Raf, MEK, and ERK.[7][8]
-
Stress-Activated Protein Kinase (SAPK/JNK) Pathway: In some contexts, this compound has been observed to increase the phosphorylation of the stress-induced p38 MAPK, which is involved in apoptosis.[1][7]
Below is a diagram illustrating the primary signaling pathways affected by this compound.
Caption: this compound inhibits EGFR and HER2, blocking downstream PI3K/Akt and MAPK/ERK pathways.
Quantitative Data Summary
The following tables summarize the expected changes in protein expression and phosphorylation following this compound treatment as determined by Western blot analysis.
Table 1: Effect of this compound on Key Signaling Proteins
| Target Protein | Expected Change with this compound Treatment | Cell Lines | Reference |
| p-EGFR | Decrease | USPC1, USPC2, RL-95-2, HEC155, SNG-II | [3] |
| p-HER2 | Decrease | BT474, SK-BR-3 | [5][9] |
| p-Akt (Ser473) | Decrease | BT474, SK-BR-3, USPC1, USPC2, HEC155 | [1][3][9] |
| p-ERK1/2 | Decrease | USPC1, USPC2, RL-95-2, HEC155, SNG-II | [3] |
| p-p38 | Increase | BT474 | [1] |
| p27 | Increase | BT-474, SK-BR-3 | [9] |
| Survivin | Decrease | Breast cancer cell lines | [7] |
| Thymidylate Synthase | Decrease | Cancer cell lines | [2] |
Table 2: this compound IC50 Values for Cell Proliferation
| Cell Line | IC50 (nM) | Cancer Type | Reference |
| BT474 | 100 | HER2-overexpressing breast cancer | [1] |
| SK-BR-3 | 79 | HER2-overexpressing breast cancer | [9] |
| Endometrial Cancer Lines | 52 - 10,900 | Endometrial Cancer | [3] |
Experimental Protocols
A generalized workflow for the Western blot analysis is depicted below.
Caption: Workflow for Western blot analysis of this compound-treated cells.
Detailed Methodology
This protocol provides a comprehensive guide for performing Western blot analysis to assess the effects of this compound on cellular protein levels.
1. Cell Culture and this compound Treatment:
-
Culture cells (e.g., HER2-overexpressing breast cancer cell lines like BT474 or SK-BR-3) to 70-80% confluency in appropriate growth medium.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).[8][10] The optimal concentration and time should be determined empirically for each cell line.
2. Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[11][12]
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.[12]
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11][12]
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.[11]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[12][13]
-
Carefully transfer the supernatant containing the protein extract to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[12] This is crucial for ensuring equal loading of protein in each lane of the gel.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Prepare protein samples for loading by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[11]
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.[11]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[14]
-
Ensure complete transfer by checking for the presence of pre-stained molecular weight markers on the membrane.
6. Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[14]
7. Antibody Incubation:
-
Primary Antibody: Incubate the membrane with the primary antibody (e.g., anti-p-HER2, anti-p-Akt, anti-total-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Secondary Antibody: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
8. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.[12]
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
9. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the protein of interest to a loading control (e.g., β-actin or GAPDH) to correct for loading differences.
-
For phosphoproteins, it is recommended to normalize the phosphorylated protein signal to the total protein signal.
Western blot analysis is an indispensable tool for characterizing the molecular effects of this compound on cancer cells. By following these detailed protocols, researchers can effectively investigate the inhibition of EGFR/HER2 signaling and the downstream consequences on cell proliferation and survival pathways. This information is critical for the preclinical and clinical development of this compound and other targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 | PLOS One [journals.plos.org]
- 3. Activity of this compound a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Ditosylate Hydrate? [synapse.patsnap.com]
- 5. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The research on this compound in autophagy, cell cycle arrest and epithelial to mesenchymal transition via Wnt/ErK/PI3K-AKT signaling pathway in human cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of this compound is independent of EGFR expression level in HER2-overexpressing breast cancer cells | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 10. This compound | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. origene.com [origene.com]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
Lapatinib Dosage and Administration in In Vivo Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of lapatinib dosage and administration for in vivo mouse xenograft studies. The information is curated from various preclinical studies and is intended to guide researchers in designing and executing their own experiments.
This compound is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). It is a crucial tool in preclinical cancer research, particularly for tumors that overexpress these receptors. Determining the optimal dosage and administration schedule is critical for achieving desired therapeutic effects while minimizing toxicity in mouse models.
Data Presentation: this compound Dosage in Mouse Xenograft Models
The following table summarizes various this compound dosages, administration routes, and schedules used in different mouse xenograft models as reported in the literature.
| Cancer Type | Cell Line | Mouse Strain | This compound Dose | Administration Route | Dosing Schedule | Primary Study Focus |
| Breast Cancer | SUM149 (Basal-like/EGFR+) | Athymic Nude | 30 mg/kg or 100 mg/kg | Oral Gavage | Twice daily at 6-hour intervals for 2.5 days | Dose-dependent inhibition of EGFR phosphorylation[1] |
| Breast Cancer | SUM149 (Basal-like/EGFR+) | Athymic Nude | 100 mg/kg | Oral Gavage | Twice daily at 6-hour intervals for 10 days | Radiosensitization |
| Breast Cancer | SUM225 (HER2+) | Athymic Nude | 100 mg/kg | Oral Gavage | Twice daily at 6-hour intervals for 10 days | Radiosensitization and monotherapy efficacy[1] |
| Breast Cancer | BT474 (HER2+) | CB-17 SCID | 100 mg/kg | Oral Gavage | Every 12 hours (BID) for 3 days (6 doses) | Pharmacokinetics and pharmacodynamics[2] |
| Breast Cancer | BT474 (HER2+) | CB-17 SCID | 200 mg/kg | Oral Gavage | Every 24 hours (QD) for 3 days (3 doses) | Pharmacokinetics and pharmacodynamics[2] |
| Breast Cancer | MDA-MB-231-BR (EGFR+, brain-seeking) | Nude | 30 mg/kg or 100 mg/kg | Oral Gavage | Daily | Prevention of brain metastasis outgrowth[3][4] |
| Breast Cancer | MDA-MB-231-BR-HER2 (HER2+, brain-seeking) | Nude | 30 mg/kg or 100 mg/kg | Oral Gavage | Daily | Prevention of brain metastasis outgrowth[3] |
| Breast Cancer | MCF7/HER2-18 | Athymic Nude | 200 mg/kg | Not Specified | 5 days/week | To overcome resistance to HER2-targeted therapy[5][6] |
| Breast Cancer | BT474 | Athymic Nude | Half dose (specifics not detailed) | Not Specified | Intermittent (14 days on/14 days off) | Reduced dose and intermittent scheduling[5][6] |
| Bladder Cancer | MBT-2 | C3H/HeN | 200 mg/kg | Oral Gavage | Daily for 7 days | Combination with radiation therapy[7][8] |
| Gastric Cancer | HER2-amplified xenografts | Not Specified | Not Specified | Not Specified | Not Specified | Combination with trastuzumab |
| Pharmacokinetics | FVB | FVB | 30, 60, and 90 mg/kg | Oral Gavage | Single dose | Biodistribution and pharmacokinetic modeling[9][10] |
| Pharmacokinetics | NIH Mice | NIH | 100 mg/kg | Oral Gavage | Daily for 2 days | Interaction with other chemotherapeutic agents[11] |
| Pharmacokinetics | FVB | FVB | 60 mg/kg | Intraperitoneal Injection | Single dose or every 3 hours for 5 doses | Interaction with docetaxel and doxorubicin[12] |
Experimental Protocols
Animal Handling and Xenograft Establishment
-
Animal Acclimation: Upon arrival, allow mice to acclimate to the facility for a minimum of seven days before any experimental procedures.[9]
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest cells during the logarithmic growth phase and resuspend them in a suitable medium, such as a 1:1 mixture of phosphate-buffered saline (PBS) and Matrigel.
-
Tumor Implantation:
-
For subcutaneous xenografts, inject 5–10 x 10^6 cells in a volume of approximately 200 µL into the flank of each mouse.[1]
-
For mammary fat pad xenografts, inject cells into the mammary fat pad.
-
-
Tumor Growth Monitoring:
This compound Preparation and Administration
-
Formulation:
-
Administration:
-
Administer this compound or the vehicle control to the mice via oral gavage using an appropriate gauge gavage needle.
-
The volume of administration should be consistent across all animals.
-
Assessment of Treatment Efficacy
-
Tumor Volume Measurement: Continue to measure tumor volumes regularly throughout the treatment period.
-
Pharmacodynamic Studies:
-
To assess the in vivo inhibition of target receptors, tumors can be harvested at specific time points after the last dose of this compound (e.g., 4 hours).[1]
-
The harvested tumors should be flash-frozen for subsequent analysis, such as immunoprecipitation and Western blotting to determine the phosphorylation status of EGFR, HER2, and downstream signaling proteins like AKT and ERK.[1]
-
-
Toxicity Monitoring: Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or other adverse effects.
Visualization of Signaling Pathways and Experimental Workflow
This compound Mechanism of Action: EGFR/HER2 Signaling Pathway
Caption: this compound inhibits EGFR and HER2 signaling pathways.
General Experimental Workflow for In Vivo Xenograft Studies
Caption: Workflow for a typical mouse xenograft study.
By providing a consolidated view of dosages, detailed protocols, and visual representations of the underlying biology and experimental design, this document aims to facilitate the effective use of this compound in preclinical in vivo research.
References
- 1. This compound in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 3. Effect of this compound on the outgrowth of metastatic breast cancer cells to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on the Outgrowth of Metastatic Breast Cancer Cells to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced Dose and Intermittent Treatment with this compound and Trastuzumab for Potent Blockade of the HER Pathway in HER-2/neu Overexpressing Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, a Dual Inhibitor of Epidermal Growth Factor Receptor (EGFR) and HER-2, Enhances Radiosensitivity in Mouse Bladder Tumor Line-2 (MBT-2) Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Dual Inhibitor of Epidermal Growth Factor Receptor (EGFR) and HER-2, Enhances Radiosensitivity in Mouse Bladder Tumor Line-2 (MBT-2) Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiologically based pharmacokinetic model of this compound developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiologically based pharmacokinetic model of this compound developed in mice and scaled to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound promotes the incidence of hepatotoxicity by increasing chemotherapeutic agent accumulation in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coadministration of this compound increases exposure to docetaxel but not doxorubicin in the small intestine of mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lapatinib Administration in Animal Models of Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Lapatinib, a dual tyrosine kinase inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), in preclinical animal models of breast cancer. The information is compiled from various studies to guide researchers in designing and executing robust in vivo experiments.
Overview of this compound in Preclinical Breast Cancer Models
This compound is an orally active small molecule that has been extensively evaluated in various animal models of breast cancer, particularly those overexpressing HER2 and/or EGFR.[1] It has demonstrated efficacy as a monotherapy and in combination with other agents, such as chemotherapy and other targeted therapies.[1][2] Preclinical studies in mouse xenograft and transgenic models have been crucial in elucidating its mechanism of action, determining effective dosing regimens, and identifying biomarkers of response.[3][4]
Key Signaling Pathways Targeted by this compound
This compound exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of EGFR (ErbB1) and HER2 (ErbB2).[5] This blockade disrupts downstream signaling cascades critical for tumor cell proliferation, survival, and migration, primarily the PI3K/Akt and MAPK/ERK pathways.
Caption: this compound inhibits EGFR and HER2 signaling pathways.
Data Presentation: this compound Monotherapy and Combination Therapy in Mouse Models
The following tables summarize quantitative data from various studies on this compound administration in mouse models of breast cancer.
Table 1: this compound Monotherapy in Mouse Xenograft Models
| Breast Cancer Cell Line | Mouse Strain | This compound Dose & Schedule | Key Findings | Reference |
| SUM149 (Basal-like/EGFR+) | Xenograft | 100 mg/kg, oral gavage, daily | Insensitive to monotherapy.[2] | [2] |
| SUM225 (HER2+) | Xenograft | 100 mg/kg, oral gavage, daily | Highly sensitive, strong tumor growth inhibition.[2] | [2] |
| BT474 (HER2+) | CB-17 SCID | 100 mg/kg, oral gavage, BID (5 doses) | Effective in treating HER2+ xenografts.[6] | [6] |
| MDA-MB-231-BR (EGFR+) | Nude | 100 mg/kg, oral gavage, daily | 54% fewer large brain metastases.[7] | [7] |
| 231-BR-HER2 (HER2+) | Nude | 30 & 100 mg/kg, oral gavage, daily | 50-53% fewer large brain metastases with both doses.[7] | [7] |
| HCC1954 (HER2+) | Xenograft | Not specified | Not inhibited by this compound.[8] | [8] |
| BT483 (HER2-) | Xenograft | Not specified | Significant and sustained inhibition of tumor growth.[8] | [8] |
Table 2: this compound in Transgenic Mouse Models
| Mouse Model | Treatment Details | Key Findings | Reference |
| MMTV-erbB2 | 30 or 75 mg/kg, oral gavage, BID, 6 days/week | Delayed development of mammary tumors.[3][9] | [3][9] |
| MMTV-erbB2 | 75 mg/kg for 5 months | Fewer premalignant lesions and noninvasive cancers.[3][9] | [3][9] |
Table 3: this compound Combination Therapy in Mouse Xenograft Models
| Combination | Breast Cancer Cell Line | Mouse Strain | This compound Dose & Schedule | Key Findings | Reference |
| This compound + Radiation | SUM149 (Basal-like/EGFR+) | Xenograft | 100 mg/kg, daily | Synergistic inhibition of tumor growth.[2] | [2] |
| This compound + Radiation | SUM225 (HER2+) | Xenograft | 100 mg/kg, daily | Enhanced therapeutic response.[2] | [2] |
| This compound + Trastuzumab | MCF7/HER2-18 & BT-474 | Nude | Not specified | Complete tumor regression in all mice.[4][10] | [4][10] |
| This compound + Oleocanthal | BT-474 | Nude | 12.5 mg/kg this compound + 10 mg/kg Oleocanthal | Over 99% tumor growth inhibition.[11] | [11] |
Table 4: Pharmacokinetic Parameters of this compound in Mice
| Dose | Route | Cmax (ng/mL) | Tmax (hours) | AUC (ng*h/mL) | Reference |
| 30 mg/kg | Oral | ~1,000 | ~2 | ~6,000 | [12] |
| 60 mg/kg | Oral | ~2,000 | ~2 | ~12,000 | [12] |
| 90 mg/kg | Oral | ~3,000 | ~2 | ~18,000 | [12] |
| 100 mg/kg BID (steady state) | Oral | ~18,000 ng/mL (18µM) | Not specified | Not specified | [6] |
Experimental Protocols
Protocol for this compound Formulation and Administration
This protocol describes the preparation of this compound for oral administration to mice.
Materials:
-
This compound ditosylate salt
-
Vehicle: 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween® 80 in sterile water[6][12]
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Appropriate sized oral gavage needles (e.g., 20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the number and weight of the animals.
-
Weigh the calculated amount of this compound powder.
-
Prepare the vehicle solution by dissolving HPMC and Tween® 80 in sterile water.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste. This can be done using a mortar and pestle.
-
Gradually add the remaining vehicle to the paste while continuously stirring to create a homogenous suspension.[12]
-
Stir the suspension on a magnetic stirrer for at least 30 minutes before administration to ensure uniformity.
-
Administer the this compound suspension to the mice via oral gavage. The volume is typically 100-200 µL per mouse, depending on the concentration and mouse weight.[13]
-
Continue to stir the suspension during the dosing procedure to prevent settling of the drug.
Caption: Workflow for this compound preparation and administration.
Protocol for a Xenograft Breast Cancer Model Study
This protocol outlines a typical workflow for evaluating the efficacy of this compound in a subcutaneous breast cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., Nude, SCID)
-
Breast cancer cells (e.g., BT474, SUM225)
-
Matrigel (optional, can improve tumor take rate)
-
Cell culture medium and reagents
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
This compound formulation (see Protocol 3.1)
-
Vehicle control
Procedure:
-
Cell Preparation: Culture the selected breast cancer cell line under standard conditions. On the day of inoculation, harvest the cells and resuspend them in sterile PBS or serum-free medium, with or without Matrigel, at the desired concentration (e.g., 1-10 x 10^6 cells per injection).
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound).[6]
-
Drug Administration: Administer this compound or vehicle control according to the planned dose and schedule (e.g., daily oral gavage).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Caption: Experimental workflow for a xenograft study.
Toxicity and Safety Considerations
In animal models, this compound is generally well-tolerated at therapeutic doses. However, potential side effects should be monitored.
-
Mice: At doses up to 100 mg/kg daily, significant toxicity is not commonly reported.[2][6] However, at higher doses or in combination with other agents, monitoring for weight loss and general health is crucial.
-
Dogs: In Beagles, the maximum tolerated dose was determined to be 35 mg/kg/day for up to 8 weeks.[14] Dose-limiting toxicities included weight loss and elevated alkaline phosphatase (ALP).[14][15] Single oral doses up to 500 mg/kg did not produce significant adverse effects.[15]
-
Rats: Doses between 100 to 500 mg/kg have been used to induce diarrhea in a rat model.[16]
Regular monitoring of animal health, including body weight, food and water intake, and clinical signs of distress, is essential throughout the study.
Conclusion
The administration of this compound in animal models of breast cancer has provided invaluable insights into its therapeutic potential and mechanisms of action. The protocols and data presented here serve as a guide for researchers to design and conduct well-controlled and informative preclinical studies. Careful consideration of the animal model, tumor type, and dosing regimen is critical for obtaining clinically relevant results.
References
- 1. Role of this compound alone or in combination in the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on the Development of Estrogen Receptor–Negative Mammary Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced Dose and Intermittent Treatment with this compound and Trastuzumab for Potent Blockade of the HER Pathway in HER-2/neu Overexpressing Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 7. Effect of this compound on the outgrowth of metastatic breast cancer cells to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of this compound on the development of estrogen receptor-negative mammary tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Physiologically based pharmacokinetic model of this compound developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Distribution in HER2 Overexpressing Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the proper dosage of this compound and its safety in dogs [jstage.jst.go.jp]
- 15. vidiumah.com [vidiumah.com]
- 16. Development of the Rat Model of this compound-Induced Diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lapatinib and Capecitabine Combination Therapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data and methodologies for evaluating the combination therapy of lapatinib and capecitabine. The synergistic anti-tumor activity of this combination has been demonstrated in various cancer models, primarily in HER2-positive breast cancer, and is attributed to a dual mechanism of action. This compound, a dual tyrosine kinase inhibitor of both HER1 (EGFR) and HER2 (ErbB2), complements the cytotoxic effects of capecitabine, a prodrug of 5-fluorouracil (5-FU), which targets thymidylate synthase (TS).
Mechanism of Synergistic Action
Preclinical studies have elucidated a synergistic interaction between this compound and capecitabine. This compound enhances the efficacy of capecitabine through the downregulation of thymidylate synthase, a key enzyme in DNA synthesis and the primary target of 5-FU.[1] Concurrently, the combination leads to a more profound inhibition of the HER1 and HER2 downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, than either agent alone.[1] This dual-pronged attack results in enhanced apoptosis and cell cycle arrest.[1]
Below is a diagram illustrating the signaling pathways affected by the combination therapy.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies investigating the combination of this compound and capecitabine.
Table 1: In Vitro Efficacy of this compound and Capecitabine Combination in Breast Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | This compound IC50 (µM) | Capecitabine IC50 (µM) | Combination Effect | Reference |
| BT474 | Breast (HER2+) | Proliferation (MTT) | ~0.1 | >100 | Synergistic | [1] |
| SK-BR-3 | Breast (HER2+) | Proliferation (MTT) | ~0.05 | >100 | Synergistic | [1] |
| MDA-MB-468 | Breast (TNBC) | Proliferation (MTT) | ~5.0 | >100 | Additive | [1] |
Table 2: In Vivo Efficacy of this compound and Capecitabine Combination in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Group | Tumor Growth Inhibition (%) | Reference |
| BT474 | Breast (HER2+) | This compound + Capecitabine | 77% reduction vs. control | [1] |
| NCI-N87 | Gastric (HER2+) | This compound + 5-FU | Synergistic inhibition | [2] |
| SW620 | Colon | This compound + Capecitabine (inferred synergy) | Not specified | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Assays
1. Cell Culture
-
Cell Lines:
-
BT474 (HER2-overexpressing breast cancer)
-
SK-BR-3 (HER2-overexpressing breast cancer)
-
MDA-MB-468 (Triple-negative breast cancer, EGFR-positive)
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
2. Cell Proliferation (MTT) Assay
This protocol is a general guideline and should be optimized for each cell line.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound and capecitabine (or its active metabolite 5-FU) in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
3. Apoptosis (Annexin V/PI) Assay
This protocol provides a general framework for assessing apoptosis by flow cytometry.
-
Protocol:
-
Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound, capecitabine (or 5-FU), or the combination at predetermined concentrations for 48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
In Vivo Xenograft Models
1. Breast Cancer Xenograft Model (BT474)
-
Animal Strain: Female athymic nude mice (4-6 weeks old).
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10^7 BT474 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly with caliper measurements.
-
-
Treatment Protocol:
-
When tumors reach a volume of approximately 150-200 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound alone, capecitabine alone, combination).
-
This compound: Administer orally (gavage) at a dose of 100 mg/kg, once daily.
-
Capecitabine: Administer orally (gavage) at a dose of 500 mg/kg, once daily, 5 days a week.
-
Treat for a predefined period (e.g., 21 days).
-
-
Endpoint Analysis:
-
Measure tumor volume twice weekly using calipers (Volume = (length x width²)/2).
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, excise tumors for weight measurement and further molecular analysis (e.g., Western blotting, immunohistochemistry).
-
2. Gastric Cancer Xenograft Model (NCI-N87)
-
Animal Strain: Female athymic nude mice.
-
Tumor Implantation: Subcutaneous injection of 5 x 10^6 NCI-N87 cells.
-
Treatment Protocol:
-
Endpoint Analysis: Similar to the breast cancer xenograft model.
3. Colon Cancer Xenograft Model (SW620)
-
Animal Strain: Athymic nude mice.
-
Tumor Implantation: Subcutaneous injection of SW620 cells.
-
Treatment Protocol: Although a direct this compound and capecitabine combination study protocol is not detailed in the provided results, a study on this compound in this model used oral administration at 40 mg/kg for 2 days.[4] A combination study would likely involve a similar this compound regimen combined with a standard capecitabine dosing schedule for mice.
-
Endpoint Analysis: Similar to the other xenograft models.
Molecular Assays
1. Western Blotting for Signaling Proteins (p-Akt, p-ERK) and Thymidylate Synthase
-
Protocol:
-
Lyse cells or homogenized tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Rabbit anti-p-Akt (Ser473)
-
Rabbit anti-Akt
-
Rabbit anti-p-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Mouse anti-Thymidylate Synthase
-
Mouse anti-β-actin (loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software and normalize to the loading control.
-
References
- 1. BT474 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. The growth inhibitory effect of this compound, a dual inhibitor of EGFR and HER2 tyrosine kinase, in gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase II study of capecitabine and this compound in advanced refractory colorectal adenocarcinoma: A Wisconsin Oncology Network study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target this compound Activity Sensitizes Colon Cancer Cells through TRAIL Death Receptor Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synergistic Antitumor Effect of Lapatinib and Trastuzumab In Vitro
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2) is a key driver of tumor growth in a significant subset of breast and gastric cancers. Targeted therapies against HER2 have revolutionized the treatment landscape for these malignancies. Trastuzumab, a humanized monoclonal antibody, binds to the extracellular domain of HER2, while lapatinib is a small molecule tyrosine kinase inhibitor that targets the intracellular kinase domain of both HER2 and the Epidermal Growth Factor Receptor (EGFR). Preclinical studies have demonstrated that the combination of this compound and trastuzumab exerts a synergistic antitumor effect in HER2-overexpressing cancer cells. This application note provides a summary of the in vitro evidence for this synergy, detailed protocols for key experimental assays, and a schematic overview of the underlying molecular mechanisms.
Principle of Synergy
The synergistic effect of combining this compound and trastuzumab stems from their complementary mechanisms of action, leading to a more comprehensive blockade of HER2 signaling than either agent alone. This compound inhibits the tyrosine kinase activity of HER2, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[1][2][3] Trastuzumab, on the other hand, binds to the extracellular domain of HER2, inducing antibody-dependent cell-mediated cytotoxicity (ADCC) and inhibiting HER2 shedding.[4] The combination of these two agents leads to a more profound and sustained inhibition of HER2 signaling, resulting in enhanced cell cycle arrest, increased apoptosis, and potent inhibition of cell proliferation in HER2-amplified cancer cell lines.[1]
Quantitative Data Summary
The synergistic interaction between this compound and trastuzumab has been quantified in various HER2-positive cancer cell lines. The Combination Index (CI), a quantitative measure of drug interaction, is consistently less than 1, indicating synergy.
| Cell Line | Cancer Type | IC50 this compound (μM) | IC50 Trastuzumab (μg/mL) | Combination Index (CI) | Reference |
| N87 | Gastric | ~0.05 | Not specified | <1 | [1] |
| OE19 | Esophageal | ~0.1 | Not specified | <1 | [1] |
| SK-BR-3 | Breast | ~0.080 ± 0.0173 | Not specified | <1 | [5] |
| BT474 | Breast | ~0.036 ± 0.0151 | Not specified | <1 | [5] |
Table 1: Synergistic Activity of this compound and Trastuzumab in HER2-Positive Cancer Cell Lines. The table summarizes the half-maximal inhibitory concentration (IC50) for this compound and the reported synergistic interaction (Combination Index < 1) with trastuzumab in various HER2-amplified cancer cell lines. Specific IC50 values for trastuzumab and precise CI values from combination studies are often presented graphically in the source literature.
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Apoptotic Cells | Reference |
| N87 | Control | Not specified | Not specified | [1][6] |
| This compound (1 µM) | Increased | Increased | [6] | |
| Trastuzumab | Not specified | Not specified | [1] | |
| Combination | Greater increase than single agents | Greater increase than single agents | [1] | |
| OE19 | Control | Not specified | Not specified | [1][6] |
| This compound (1 µM) | Increased | Increased | [6] | |
| Trastuzumab | Not specified | Not specified | [1] | |
| Combination | Greater increase than single agents | Greater increase than single agents | [1] |
Table 2: Cellular Effects of this compound and Trastuzumab Combination. The combination of this compound and trastuzumab leads to a more pronounced G0/G1 cell cycle arrest and induction of apoptosis compared to either drug alone in HER2-amplified gastric cancer cell lines.
Signaling Pathway Analysis
The combination of this compound and trastuzumab leads to a more potent inhibition of the downstream PI3K/Akt and MAPK/ERK signaling pathways compared to either agent alone. This is evidenced by a greater decrease in the phosphorylation of Akt (p-Akt) and ERK (p-ERK).[1][2][3]
Figure 1. Signaling Pathway of this compound and Trastuzumab Action. This diagram illustrates the points of intervention of this compound and trastuzumab on the HER2 signaling pathway, leading to the inhibition of downstream effectors and cellular processes.
Experimental Workflow
A typical in vitro workflow to assess the synergistic effect of this compound and trastuzumab involves a series of assays to measure cell viability, apoptosis, and cell cycle distribution, followed by molecular analysis of key signaling proteins.
Figure 2. Experimental Workflow for Synergy Assessment. This flowchart outlines the key experimental steps to evaluate the synergistic effects of this compound and trastuzumab in vitro.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining cell viability and proliferation in response to treatment with this compound and trastuzumab.
Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, BT474, N87)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Trastuzumab (stock solution in sterile water or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and trastuzumab, both individually and in combination, in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
Calculate the Combination Index (CI) using appropriate software (e.g., CalcuSyn) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells after 48-72 hours of treatment and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing cell cycle distribution by flow cytometry.
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells after 24-48 hours of treatment and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting the phosphorylation status of key signaling proteins.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
The combination of this compound and trastuzumab demonstrates a strong synergistic antitumor effect in HER2-positive cancer cells in vitro. This synergy is characterized by enhanced inhibition of cell proliferation, increased induction of apoptosis, and more profound cell cycle arrest compared to either agent alone. These cellular effects are driven by a more complete blockade of the HER2 signaling pathway. The provided protocols offer a framework for researchers to investigate and quantify this synergistic interaction in their own experimental systems.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Loss of Phosphatase and Tensin Homolog or Phosphoinositol-3 Kinase Activation and Response to Trastuzumab or this compound in Human Epidermal Growth Factor Receptor 2–Overexpressing Locally Advanced Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced Dose and Intermittent Treatment with this compound and Trastuzumab for Potent Blockade of the HER Pathway in HER-2/neu Overexpressing Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound acts on gastric cancer through both antiproliferative function and augmentation of trastuzumab-mediated antibody-dependent cellular cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Lapatinib Brain Metastasis Penetration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the penetration of lapatinib into brain metastases in preclinical mouse models. The following sections detail the underlying signaling pathways, experimental protocols for in vivo studies, and a summary of expected quantitative outcomes based on published research.
Introduction
This compound is a dual tyrosine kinase inhibitor that targets both the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2). While effective against HER2-positive breast cancer, its efficacy in treating brain metastases is hampered by the blood-brain barrier (BBB) and the blood-tumor barrier (BTB). Understanding the pharmacokinetics and distribution of this compound in brain tissue and metastases is crucial for developing strategies to improve its therapeutic index for central nervous system (CNS) disease. The following protocols are designed for mouse models of breast cancer brain metastasis to assess this compound's distribution and efficacy.
Targeted Signaling Pathway
This compound inhibits the tyrosine kinase activity of EGFR and HER2, thereby blocking downstream signaling cascades that promote tumor cell proliferation, survival, and invasion.
Experimental Protocols
Protocol 1: Mouse Model of Breast Cancer Brain Metastasis
This protocol describes the establishment of a brain metastasis model using intracardiac injection of tumor cells.
Materials:
-
MDA-MB-231-BR-HER2 breast cancer cells (or other brain-seeking cell lines)
-
Female immunodeficient mice (e.g., Nu/Nu or BALB/c nude), 5-7 weeks old[1][2]
-
Serum-free medium
-
Anesthetic (e.g., isoflurane/O2)
-
27-gauge needle and syringe
Procedure:
-
Culture MDA-MB-231-BR-HER2 cells to 80-90% confluency.
-
Harvest and resuspend cells in serum-free medium to a concentration of 1.75 x 10^5 cells per 0.1 mL.[2]
-
Anesthetize mice using isoflurane/O2.
-
Inject 0.1 mL of the cell suspension into the left cardiac ventricle of each mouse.[2]
-
Monitor mice for the development of neurological signs and tumor growth using appropriate imaging modalities (e.g., bioluminescence or fluorescence imaging if cells are labeled).
Protocol 2: this compound Administration
This protocol details the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound (unlabeled or 14C-labeled)
-
Vehicle solution: 0.5% hydroxypropylmethylcellulose with 0.1% Tween 80 in water[1][2]
-
Oral gavage needles
-
For intravenous injection: DMSO and 0.9% NaCl
Procedure for Oral Administration:
-
Prepare the this compound suspension in the vehicle solution. A common dose is 100 mg/kg body weight.[1][3]
-
Administer the suspension to mice twice daily by oral gavage.[2] Treatment can begin 5 days after tumor cell injection and continue for a specified period (e.g., 24 days).[2][4]
Procedure for Intravenous Administration:
-
Dissolve this compound in DMSO and dilute with 0.9% NaCl to a final DMSO concentration of 30%.[1]
-
A typical dose for IV injection is 10 mg/kg body weight.[1]
-
Administer via tail vein injection.
Protocol 3: Quantification of this compound in Tissues
This protocol outlines the collection and analysis of tissues to determine this compound concentrations.
Materials:
-
Anesthetic (e.g., CO2 asphyxiation)
-
Surgical tools for tissue dissection
-
Liquid scintillation counter (for 14C-lapatinib)
-
Homogenizer
-
LC-MS/MS system
-
Internal standard (e.g., GW572016AH)[5]
Procedure:
-
At desired time points after this compound administration (e.g., 2 and 12 hours post-dose), euthanize mice.[1]
-
Collect blood via cardiac puncture. Separate plasma by centrifugation.
-
Perfuse animals with saline to remove blood from tissues.
-
Dissect brain, brain metastases, and peripheral tissues (e.g., liver, lung, peripheral metastases).
-
For 14C-lapatinib, weigh and solubilize tissue samples for liquid scintillation counting or perform quantitative autoradiography on frozen sections.[1]
-
For unlabeled this compound, homogenize tissue samples.[6]
-
Extract this compound from plasma and tissue homogenates.
-
Analyze this compound concentrations using a validated LC-MS/MS method with an appropriate internal standard.[5] The lower limit of quantitation is typically around 1 ng/mL for plasma and 5 ng/g for tissues.[5]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on this compound penetration into brain metastases.
Table 1: this compound Concentration in Tissues after Oral Administration (100 mg/kg) [1]
| Tissue | Concentration at 2 hours (ng/g or ng/mL) | Concentration at 12 hours (ng/g or ng/mL) |
| Plasma | 3500 ± 1200 | 1700 ± 500 |
| Normal Brain | 97 (corrected for blood) | 49 (corrected for blood) |
| Brain Metastases (Average) | ~680 | ~440 |
| Brain Metastases (Range) | 100 - 2890 | 8 - 1300 |
| Peripheral Metastases (Lung) | Not reported at 2h | 3464 |
| Peripheral Metastases (Heart) | Not reported at 2h | 2549 |
Table 2: Ratios of this compound Concentrations [1][7]
| Ratio | Value | Time Point |
| Brain Metastasis / Normal Brain | 7-fold greater | 2 hours |
| Brain Metastasis / Normal Brain | 9-fold greater | 12 hours |
| Brain Metastasis / Plasma | 26% | 12 hours |
| Brain Metastasis / Peripheral Metastases | 10-20% | 12 hours |
Table 3: Efficacy of this compound on Brain Metastases [2][4][8]
| Cell Line | This compound Dose (mg/kg, twice daily) | Reduction in Large Metastases |
| 231-BR-HER2 | 30 | 53% |
| 231-BR-HER2 | 100 | 50% |
| 231-BR-vector | 100 | 54% |
Conclusion
The provided protocols and data offer a framework for investigating the penetration and efficacy of this compound in mouse models of brain metastasis. Key findings indicate that while this compound does penetrate brain metastases to a greater extent than normal brain tissue, its concentration is still significantly lower than in peripheral metastases, highlighting the restrictive nature of the blood-tumor barrier.[1][7] This heterogeneity in drug distribution is a critical factor to consider in the development of therapies for brain metastases.[1][9]
References
- 1. This compound Distribution in HER2 Overexpressing Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Physiologically based pharmacokinetic model of this compound developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound distribution in HER2 overexpressing experimental brain metastases of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on the outgrowth of metastatic breast cancer cells to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Lapatinib in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lapatinib, a dual tyrosine kinase inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), in three-dimensional (3D) tumor spheroid models. These models more closely mimic the complex in vivo tumor microenvironment compared to traditional 2D cell cultures, offering a more physiologically relevant platform for evaluating anticancer therapeutics.[1][2][3][4]
Mechanism of Action in 3D Tumor Spheroids
This compound functions as a potent and reversible inhibitor of the intracellular tyrosine kinase domains of both EGFR (HER1) and HER2.[5][6][7] By competing with ATP for the binding pocket within these receptors, this compound blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[5][6][8] In 3D tumor spheroid models, this inhibition disrupts key pathways responsible for cell proliferation, survival, and migration, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[5][8][9][10][11][12] This ultimately leads to growth arrest and apoptosis of the tumor cells within the spheroid structure.[1][5] Studies have shown that higher concentrations of this compound are often required to achieve the same effect in 3D spheroids compared to 2D monolayer cultures, highlighting the importance of these more complex models in drug screening.[1]
Data Presentation: Efficacy of this compound in 3D Spheroid Models
The following tables summarize the quantitative data on the efficacy of this compound in various 3D tumor spheroid models.
Table 1: IC50/EC50 Values of this compound in 3D Tumor Spheroid Models
| Cell Line | Spheroid Formation Method | Assay | IC50/EC50 Value (µM) | Comments | Reference |
| BT-474 | Hanging Drop / Ultra-Low Attachment | CellTiter-Glo | <1 | Highly sensitive in 3D culture. | [13][14] |
| MCF-10A | Ultra-Low Attachment | Cell Viability Assay | 9.8 | Non-cancerous breast epithelial cells, less sensitive than BT-474. | [13][14] |
| HNSCC 11B | U-shaped-bottom Microplates | Viability Assay | >50 | Demonstrated strong resistance to this compound in 3D culture. | [15] |
| HNSCC 22B | U-shaped-bottom Microplates | Viability Assay | 9.666 | Showed no resistance to this compound in 3D culture. | [15] |
| SK-BR-3 | Ultra-Low Attachment | Cell Proliferation | 0.013 (in co-culture) | Similar to previously published monoculture data. | [16] |
Table 2: Comparison of this compound Efficacy in 2D vs. 3D Cultures
| Cell Line | 2D IC50/EC50 (µM) | 3D IC50/EC50 (µM) | Fold Difference (3D/2D) | Key Finding | Reference |
| BT-474 | ~3.5 | ~0.9 | ~0.26 | Increased sensitivity in 3D co-culture with fibroblasts and endothelial cells. | [13][14] |
| HNSCC 11B | 8.843 | >50 | >5.6 | Development of strong resistance in 3D culture. | [15] |
| HNSCC 22B | 8.433 | 9.666 | ~1.15 | Similar sensitivity in 2D and 3D cultures. | [15] |
| A549 | Not specified | Higher than 2D | >1 | 3D spheroids require higher drug concentrations. | [1] |
| Calu-3 | Not specified | Higher than 2D | >1 | 3D spheroids require higher drug concentrations. | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving the use of this compound in 3D tumor spheroid models are provided below.
Protocol 1: Spheroid Formation using Ultra-Low Attachment Plates
This protocol describes the generation of tumor spheroids using plates designed to prevent cell attachment.
Materials:
-
Cancer cell lines (e.g., BT-474, A549, MCF-7, Calu-3)[1]
-
Complete cell culture medium
-
Corning® 96-well Spheroid Microplates (or similar ultra-low attachment U-bottom plates)[1]
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard tissue culture flasks to ~80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete cell culture medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Count the cells and determine viability.
-
Prepare a cell suspension at the desired density. The optimal seeding density varies by cell line (e.g., 5000 cells/well for BT-474 and MCF-7, 2000 cells/well for A549, and 10,000 cells/well for Calu-3).[1]
-
Carefully dispense 100-200 µL of the cell suspension into each well of the ultra-low attachment 96-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Tightly packed spheroids should form within 24-72 hours.[1]
Protocol 2: this compound Treatment of 3D Tumor Spheroids
This protocol outlines the procedure for treating pre-formed spheroids with this compound.
Materials:
-
Pre-formed tumor spheroids in a 96-well plate (from Protocol 1)
-
This compound stock solution (dissolved in DMSO)
-
Serum-free or complete cell culture medium
-
Multichannel pipette
Procedure:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. It is recommended to use concentrations bracketing the expected IC50 value. A vehicle control (DMSO) at the same final concentration as the highest this compound dose should be included.[15]
-
For spheroids formed in ultra-low attachment plates, carefully remove approximately half of the medium from each well without disturbing the spheroid.
-
Gently add an equal volume of the prepared this compound dilutions or vehicle control to the corresponding wells.
-
Incubate the spheroids with this compound for the desired treatment period (e.g., 48-72 hours).[1][13]
-
Proceed with downstream assays to assess the effects of the treatment.
Protocol 3: Spheroid Viability Assessment using CellTiter-Glo® 3D Assay
This assay determines the number of viable cells in a spheroid based on the quantification of ATP.
Materials:
-
This compound-treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Remove the plate containing the spheroids from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is for assessing changes in protein expression and phosphorylation in this compound-treated spheroids.
Materials:
-
This compound-treated spheroids
-
Cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Carefully collect spheroids from each treatment group into microcentrifuge tubes.
-
Wash the spheroids with cold PBS and centrifuge to pellet.
-
Lyse the spheroids by adding cold lysis buffer and incubating on ice.
-
Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control to determine changes in protein expression and phosphorylation.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways affected by this compound and a typical experimental workflow for its evaluation in 3D tumor spheroid models.
References
- 1. Assessment of Antitumor and Antiproliferative Efficacy and Detection of Protein-Protein Interactions in Cancer Cells from 3D Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ricerca.univaq.it [ricerca.univaq.it]
- 3. Establishment and large-scale validation of a three-dimensional tumor model on an array chip for anticancer drug evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. This compound: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of this compound-Mediated Radiosensitization of Breast Cancer Cells is Primarily by Inhibition of the Raf>MEK>ERK Mitogen-Activated Protein Kinase Cascade and Radiosensitization of this compound-Resistant Cells Restored by Direct Inhibition of MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The research on this compound in autophagy, cell cycle arrest and epithelial to mesenchymal transition via Wnt/ErK/PI3K-AKT signaling pathway in human cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound antitumor effect is associated with PI3K and MAPK pathway: An analysis in human and canine prostate cancer cells | PLOS One [journals.plos.org]
- 13. 3-Dimensional Culture Systems for Anti-Cancer Compound Profiling and High-Throughput Screening Reveal Increases in EGFR Inhibitor-Mediated Cytotoxicity Compared to Monolayer Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promegaconnections.com [promegaconnections.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. sartorius.com [sartorius.com]
Troubleshooting & Optimization
Lapatinib solubility and stability in DMSO for experiments
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Lapatinib, focusing on its solubility and stability in Dimethyl Sulfoxide (DMSO) for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO is high, with different suppliers reporting slightly different maximum concentrations. Generally, you can achieve a stock solution of at least 20 mg/mL, with some sources indicating solubility up to 100 mg/mL.[1][2][3][4] It is always recommended to consult the manufacturer's product data sheet for the specific batch you are using.
Q2: How should I prepare a this compound stock solution in DMSO?
A2: To prepare a stock solution, this compound, supplied as a crystalline solid, should be dissolved in high-quality, anhydrous DMSO.[5] To aid dissolution, you can warm the solution gently (e.g., at 37°C for 10 minutes) and/or use an ultrasonic bath.[4] For maximum stability, it is advisable to purge the solvent with an inert gas before dissolving the compound.[5]
Q3: What are the recommended storage conditions for this compound DMSO stock solutions?
A3: For long-term storage, this compound DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[6] Under these conditions, the solution can be stable for several months to a year. For shorter-term storage (up to a month), -20°C is generally sufficient.[6] Always protect the solution from light.
Q4: Can I store this compound in aqueous solutions?
A4: It is not recommended to store this compound in aqueous solutions for more than one day.[5] this compound is sparingly soluble in aqueous buffers, and prolonged storage can lead to precipitation and degradation.[5]
Q5: Why does my this compound solution precipitate when I dilute it in cell culture media?
A5: This is a common issue known as precipitation upon dilution. This compound is highly lipophilic and has very low aqueous solubility. When the DMSO stock solution is diluted into an aqueous environment like cell culture media, the this compound may come out of solution and form a precipitate. This can be exacerbated by factors such as the concentration of this compound, the final percentage of DMSO, the composition of the media (e.g., presence of salts and proteins), and temperature shifts.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon making DMSO stock solution | The concentration is too high for the specific batch or the DMSO has absorbed moisture. | - Try gentle warming (37°C) or sonication to aid dissolution. - Use fresh, anhydrous DMSO. - If precipitation persists, prepare a slightly lower concentration stock solution. |
| Precipitation when diluting stock solution in aqueous media | Poor aqueous solubility of this compound. | - Perform serial dilutions to avoid a sudden large change in solvent polarity. - Ensure the final DMSO concentration in the culture media is low (typically <0.5%) to minimize solvent effects on cells.[6] - Pre-warm the culture media before adding the this compound stock solution. - Vortex or mix the solution immediately and thoroughly after adding the drug. |
| Inconsistent experimental results | - Degradation of this compound in stock solution. - Inaccurate concentration due to precipitation. - Freeze-thaw cycles affecting drug potency. | - Prepare fresh stock solutions regularly. - Visually inspect for any precipitation before use. If present, warm and sonicate the stock. - Aliquot stock solutions to minimize freeze-thaw cycles.[6] |
| Cell death or unexpected cellular effects | - High final DMSO concentration. - Contamination of the stock solution. - this compound precipitating in the culture and causing physical stress to cells. | - Always include a vehicle control (media with the same final concentration of DMSO) in your experiments. - Ensure sterile technique when preparing and handling stock solutions. - Follow the troubleshooting steps for precipitation to ensure the drug is fully dissolved in the media. |
Data on this compound Solubility and Stability
This compound Solubility in DMSO
| Supplier/Source | Reported Solubility |
| Cayman Chemical | ~20 mg/mL[1] |
| Selleck Chemicals | 100 mg/mL (172.09 mM)[2] |
| Tocris Bioscience | 58.11 mg/mL (100 mM)[3] |
| APExBIO | ≥29.05 mg/mL[4] |
Stability of this compound in DMSO Stock Solutions
| Storage Temperature | Reported Stability | Source |
| -80°C | 1 year | MedChemExpress[6] |
| -20°C | 6 months | MedChemExpress[6] |
| -20°C | 1 month | Selleck Chemicals |
Note: Stability can be batch-dependent. Always refer to the manufacturer's certificate of analysis.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 581.06 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For 1 mL of 10 mM stock, you will need 5.81 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the desired volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly. If the powder does not dissolve completely, you can gently warm the tube to 37°C for a short period or use a sonicator until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.
Visualizations
Caption: this compound inhibits EGFR and ErbB2 signaling pathways.
Caption: A typical in vitro experimental workflow using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The dual targeting of EGFR and ErbB2 with the inhibitor this compound corrects high glucose-induced apoptosis and vascular dysfunction by opposing multiple diabetes-induced signaling changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Lapatinib Resistance in Cell Culture Models
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers developing and working with lapatinib-resistant cell culture models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
Acquired resistance to this compound in HER2-positive cancer cells is multifactorial. Key mechanisms include:
-
Reactivation of the HER2 pathway: This can occur through various means, despite the presence of this compound.[1]
-
Activation of alternative signaling pathways: Cancer cells can bypass the this compound-induced HER2 blockade by activating other pro-survival pathways. Common examples include the PI3K/Akt/mTOR and MAPK signaling cascades.[1][2][3]
-
Upregulation of other receptor tyrosine kinases (RTKs): Overexpression and activation of RTKs such as AXL, MET, and IGF-1R can provide alternative growth and survival signals.[1][2][4]
-
Alterations in apoptosis regulation: Resistant cells often exhibit changes in the expression of apoptosis-regulating proteins, such as the BCL-2 family members, leading to evasion of programmed cell death.[5]
-
Metabolic reprogramming: Changes in cellular metabolism, such as increased glycolysis, can support the survival of resistant cells.[2]
-
Activation of hormone receptor signaling: In ER+/HER2+ models, reactivation of estrogen receptor (ER) signaling can be a key driver of resistance.[1][6]
Q2: Which cell lines are commonly used to model this compound resistance?
HER2-overexpressing breast cancer cell lines are the most common models. These include:
These cell lines can be made resistant through chronic exposure to this compound.
Q3: What is a typical fold-increase in IC50 for this compound-resistant cells?
The fold-increase in the half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell line and the specific protocol used to generate resistance. However, it is common to observe a 7- to 11-fold increase in the EC50 value in resistant variants compared to their parental counterparts.[3] In some cases, the resistance can be much higher, with reports of up to a 100-fold increase in resistance.[8]
Troubleshooting Guide
Problem 1: My cells are not developing resistance to this compound.
-
Q: I have been treating my cells with this compound for several weeks, but I don't see a significant shift in the IC50. What could be wrong?
-
A1: this compound concentration may be too high. Starting with a concentration that is too cytotoxic will kill the entire cell population, preventing the selection of resistant clones. It is recommended to start with a concentration around the IC50 of the parental cell line and gradually increase the dose as the cells adapt.[3][9]
-
A2: Duration of treatment is insufficient. Developing resistance is a long-term process that can take several months of continuous culture with the drug.[5][9] Be patient and continue the selection process.
-
A3: Cell line characteristics. Some cell lines may be inherently less prone to developing resistance or may require different strategies. Ensure your chosen cell line is appropriate and consider trying a different HER2+ line if problems persist.
-
Problem 2: The resistant phenotype of my cells is not stable.
-
Q: My this compound-resistant cell line loses its resistant phenotype when I culture it without the drug. How can I maintain resistance?
-
A: Continuous selective pressure is often required. Many resistant cell line models need to be maintained in a continuous low dose of the selective agent (in this case, this compound) to retain the resistant phenotype.[3] It is advisable to remove the drug for one or two passages immediately before an experiment to avoid interference from the drug itself.[10] For long-term storage, freeze down multiple vials of the resistant cells at a low passage number.
-
Problem 3: I am seeing inconsistent results in my cell viability assays.
-
Q: My IC50 values for this compound vary between experiments. How can I improve the consistency of my cell viability assays?
-
A1: Inconsistent cell seeding density. Ensure that you are seeding the same number of cells in each well for every experiment. Variations in starting cell number can significantly affect the final viability readout.
-
A2: Assay timing. Cell viability assays are time-dependent.[11] Always perform the readout at the same time point after drug addition (e.g., 48 or 72 hours) for all experiments to ensure comparability.
-
A3: Drug preparation. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
A4: Data normalization. Normalize your data to untreated control cells to calculate the percentage of inhibition. This accounts for variations in cell growth between experiments.[12]
-
Problem 4: I am having trouble with my Western Blots for key signaling proteins.
-
Q: I am not getting a clear signal for phosphorylated HER2 (p-HER2) or other downstream signaling proteins in my resistant cells.
-
A1: Low protein abundance. The target protein may be expressed at low levels. Increase the amount of protein loaded per well (20-30 µg is a good starting point for whole-cell lysates).[13]
-
A2: Poor antibody quality. Ensure you are using a high-quality antibody that is validated for Western blotting. Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[14]
-
A3: Inefficient protein transfer. Verify successful protein transfer from the gel to the membrane using a stain like Ponceau S.[15]
-
A4: Sample degradation. Always use protease and phosphatase inhibitors in your lysis buffer to prevent the degradation and dephosphorylation of your target proteins.
-
-
Q: My Western blots have high background.
-
A1: Insufficient blocking. Increase the blocking time (at least 1 hour at room temperature) or try a different blocking agent (e.g., BSA instead of non-fat dry milk, as milk can sometimes mask certain antigens).[14][16]
-
A2: Antibody concentration is too high. Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal without high background.[14]
-
A3: Inadequate washing. Increase the number and duration of washes after antibody incubations. Adding a detergent like Tween 20 (typically 0.05-0.1%) to your wash buffer can help reduce non-specific binding.[13][14]
-
Quantitative Data Summary
The following table summarizes typical IC50 values for this compound in various sensitive and resistant breast cancer cell lines, as reported in the literature.
| Cell Line | Status | This compound IC50 |
| BT-474 | Parental (Sensitive) | ~0.036 µM[17] |
| BT-474 | Resistant Variant 1 | 7-fold increase vs. parental[3] |
| BT-474 | Resistant Variant 2 | 11-fold increase vs. parental[3] |
| SKBR3 | Parental (Sensitive) | ~0.080 µM[17] |
| SKBR3-L | Resistant | ~6.5 µM[5] |
| SKBR3-R | Resistant | ~100-fold increase vs. parental[8] |
| HCC1954 | Parental (Sensitive) | ~0.417 µM[17] |
| HCC1954-L | Resistant | ~2.7 µM[5] |
| MDA-MB-453 | Sensitive | ~6.08 µM[17] |
| MDA-MB-231 | Sensitive | ~7.46 µM[17], 32.5 µM[18] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., assay duration, medium composition).
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a general method for developing acquired resistance to this compound by continuous exposure.
-
Determine Parental IC50: First, determine the IC50 of the parental cell line (e.g., BT-474, SKBR3) to this compound using a standard cell viability assay (see Protocol 2).
-
Initial Treatment: Begin by culturing the parental cells in their standard growth medium supplemented with this compound at a concentration equal to or slightly below the IC50.
-
Monitor Cell Growth: Initially, a significant amount of cell death is expected. Monitor the culture closely. The surviving cells will begin to proliferate slowly.
-
Subculture and Dose Escalation: When the cells reach approximately 70-80% confluency, subculture them. Once the cells are proliferating steadily at the current drug concentration, gradually increase the this compound concentration. A common strategy is to increase the dose by 1.5 to 2-fold.
-
Repeat and Stabilize: Repeat the process of gradual dose escalation over a period of several months (e.g., 6 months).[5][9] The goal is to reach a final concentration that is significantly higher than the initial IC50 (e.g., 1-5 µM).
-
Characterization and Banking: Once a resistant population is established (confirmed by a significant rightward shift in the IC50 curve), characterize the cells to understand the resistance mechanisms. Expand the resistant cell population and create a frozen cell bank at a low passage number.
-
Maintenance: Maintain the resistant cell line in a continuous culture with a maintenance dose of this compound (e.g., the final concentration used for selection) to ensure the stability of the resistant phenotype.[3]
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
This protocol outlines the steps for a colorimetric MTT assay to measure cell viability and determine the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include "untreated" (medium only) and "blank" (medium without cells) controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a cell culture incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "blank" wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells: (Absorbance of treated cells / Absorbance of untreated cells) * 100.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.[12]
-
Protocol 3: Western Blot Analysis of HER2 Signaling Pathway
This protocol provides a method for analyzing the expression and phosphorylation status of key proteins in the HER2 signaling pathway.
-
Sample Preparation:
-
Culture parental and this compound-resistant cells to 70-80% confluency.
-
Treat cells with this compound or other inhibitors as required by the experimental design.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 6).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: Key signaling pathways involved in acquired this compound resistance.
Caption: Experimental workflow for generating this compound-resistant cell models.
References
- 1. oaepublish.com [oaepublish.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound-Resistant HER2+ Breast Cancer Cells Are Associated with Dysregulation of MAPK and p70S6K/PDCD4 Pathways and Calcium Management, Influence of Cryptotanshinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel mechanism of this compound resistance in HER2-positive breast tumor cells: activation of AXL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of acquired resistance to this compound may sensitise HER2-positive breast cancer cells to apoptosis induction by obatoclax and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different mechanisms for resistance to trastuzumab versus this compound in HER2- positive breast cancers -- role of estrogen receptor and HER2 reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Network biology of this compound resistance in... | F1000Research [f1000research.com]
- 8. researchgate.net [researchgate.net]
- 9. Activity of this compound is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 16. bosterbio.com [bosterbio.com]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of this compound cytotoxicity and genotoxicity on MDA-MB-231 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Lapatinib Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Lapatinib concentration for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, orally active dual tyrosine kinase inhibitor that targets the human epidermal growth factor receptor 2 (HER2/ErbB2) and the epidermal growth factor receptor (EGFR/HER1/ErbB1).[1][2] It binds to the intracellular ATP-binding site of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways.[1][2][3] By inhibiting these pathways, primarily the MAPK and PI3K/Akt signaling cascades, this compound can lead to cell cycle arrest and apoptosis in cancer cells that overexpress HER2 or EGFR.[2][4][5]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell line being used. A general starting point for dose-response experiments is a wide range from low nanomolar (nM) to low micromolar (µM). Based on published IC50 values, a range of 0.01 µM to 10 µM is often a good starting point to determine the sensitivity of your specific cell line.[6][7]
Q3: How should I prepare and store this compound for in vitro use?
This compound is sparingly soluble in aqueous buffers but is soluble in organic solvents like DMSO.[8] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM to 100 mM).[7][9] This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][9] For experiments, the DMSO stock can be further diluted in the appropriate cell culture medium to the final desired concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I treat my cells with this compound?
The duration of this compound treatment will vary depending on the specific assay and the cell line's doubling time. For cell viability assays, a 72-hour incubation period is commonly used.[9] For signaling studies (e.g., Western blotting for phospho-protein levels), shorter incubation times, ranging from 1 to 24 hours, are often sufficient to observe changes in protein phosphorylation.[6]
Troubleshooting Guide
Problem: I am not observing a significant effect of this compound on my cells, even at high concentrations.
-
Possible Cause 1: Low HER2/EGFR expression. this compound is most effective in cell lines that overexpress HER2 or are dependent on EGFR signaling.[5][6]
-
Solution: Verify the HER2 and EGFR expression levels in your cell line using techniques like Western blotting, flow cytometry, or qPCR. If expression is low, this compound may not be the most appropriate inhibitor.
-
-
Possible Cause 2: Intrinsic or acquired resistance. Cancer cells can develop resistance to this compound through various mechanisms.
-
Solution: Consider combination therapies. This compound has shown synergistic effects when combined with other chemotherapeutic agents like capecitabine.[1]
-
-
Possible Cause 3: Drug instability. Improper storage or handling of this compound can lead to its degradation.
-
Solution: Ensure that the this compound stock solution is stored correctly in aliquots at -20°C or -80°C and protected from light. Prepare fresh dilutions for each experiment.
-
Problem: I am seeing high variability in my results between experiments.
-
Possible Cause 1: Inconsistent cell seeding density. Variations in the initial number of cells can significantly impact the final readout of viability or proliferation assays.
-
Solution: Ensure precise and consistent cell counting and seeding for all experiments. Allow cells to adhere and resume logarithmic growth before adding this compound.
-
-
Possible Cause 2: Inconsistent drug preparation. Errors in diluting the this compound stock can lead to different final concentrations.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the final drug concentrations to add to the cell cultures to minimize pipetting errors.
-
Data Presentation
Table 1: this compound IC50 Values for Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BT474 | Breast Cancer | 0.036 - 0.21 | [9] |
| SKBR3 | Breast Cancer | 0.080 | |
| MDA-MB-468 | Breast Cancer | 3.31 | [10] |
| HCC1954 | Breast Cancer | 0.4166 | |
| MDA-MB-231 | Breast Cancer | 7.46 | |
| A-431 | Skin Cancer | 0.14 | [8] |
| NCI-N87 | Gastric Cancer | 0.21 | [9] |
| USPC1 | Endometrial Cancer | ~0.052 | [6] |
| HEC155 | Endometrial Cancer | ~10.9 | [6] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Phospho-HER2/EGFR
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 1, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against phospho-HER2, total HER2, phospho-EGFR, and total EGFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: this compound inhibits EGFR and HER2 signaling pathways.
Caption: General workflow for in vitro experiments with this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Ditosylate Hydrate? [synapse.patsnap.com]
- 3. This compound Distribution in HER2 Overexpressing Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of this compound a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Lapatinib Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing Lapatinib-associated toxicities in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in animal studies?
A1: The most frequently reported toxicities in animal models include gastrointestinal issues (primarily diarrhea), hepatotoxicity, dermatological reactions, and weight loss.[1][2][3][4] Cardiotoxicity has also been investigated, with some studies reporting effects such as QT interval prolongation.[5]
Q2: At what doses are these toxicities typically observed?
A2: Toxicity is dose-dependent and varies by animal model. For instance, in dogs, Grade 3 toxicity (e.g., >15% weight loss) was seen at 40 mg/kg/day, while long-term administration of 35 mg/kg/day for eight weeks led to Grade 3 hepatic toxicity.[1][6] In rats, daily oral gavage of 100 to 500 mg/kg for four weeks induced dose-dependent diarrhea.[3][7]
Q3: Is this compound-induced cardiotoxicity a significant concern in preclinical studies?
A3: The evidence regarding this compound-induced cardiotoxicity is mixed. Some studies suggest a low incidence of cardiac side effects.[8][9] However, other research, particularly in canine models, has shown that this compound can prolong the ventricular repolarization (QT interval) and increase cardiac troponin I (cTnI) levels, suggesting a potential for cardiotoxicity.[5] When used in combination with doxorubicin, this compound has been shown to potentiate cardiotoxicity through iNOS signaling.[10][11][12] Therefore, careful monitoring of cardiac function is warranted in preclinical studies.
Q4: How does this compound cause diarrhea?
A4: this compound-induced diarrhea is thought to be multifactorial. As a dual inhibitor of EGFR and HER2, this compound's effect on the gastrointestinal tract is likely an on-target effect.[4] Inhibition of EGFR in the intestinal epithelium can disrupt normal cell homeostasis and healing.[3] Studies in rats have shown that this compound can cause changes in small intestinal morphometry and EGFR expression, which are associated with diarrhea.[7]
Q5: What is the mechanism behind this compound-associated hepatotoxicity?
A5: this compound-induced hepatotoxicity can be exacerbated when co-administered with other chemotherapeutic agents. This compound can inhibit the function of ABC transporters, such as ABCB1 (P-glycoprotein), in hepatocytes.[13][14] This inhibition leads to increased intracellular accumulation of co-administered drugs that are substrates of these transporters (e.g., paclitaxel, doxorubicin), resulting in enhanced liver injury.[13][14]
Troubleshooting Guides
Managing Gastrointestinal Toxicity (Diarrhea)
Problem: Animals are experiencing significant diarrhea and weight loss after this compound administration.
Troubleshooting Steps:
-
Assess Severity: Grade the diarrhea based on stool consistency and frequency. Monitor body weight daily.
-
Dose Reduction: If diarrhea is moderate to severe (e.g., Grade 2 or higher), consider a dose reduction of this compound. A stepwise reduction is often recommended.
-
Supportive Care:
-
Hydration: Ensure animals have free access to water. In cases of severe diarrhea, subcutaneous or intravenous fluid administration may be necessary to prevent dehydration.
-
Dietary Modification: Provide a highly palatable and easily digestible diet. A lactose-free diet may be beneficial.[15]
-
Anti-diarrheal Agents: The use of loperamide can be considered to manage symptoms.[16] Consult with a veterinarian for appropriate dosing for the specific animal model.
-
-
Monitor and Record: Keep detailed records of diarrhea severity, body weight, food and water intake, and any interventions.
Managing Hepatotoxicity
Problem: Elevated liver enzymes (e.g., ALT, AST) are observed in blood work from this compound-treated animals.
Troubleshooting Steps:
-
Confirm Findings: Repeat blood analysis to confirm the elevation in liver enzymes.
-
Histopathological Analysis: At the end of the study, or if signs of severe hepatotoxicity are present, perform a histopathological examination of the liver to assess the extent of injury.[17]
-
Dose Adjustment: If hepatotoxicity is significant, consider reducing the dose of this compound or the co-administered chemotherapeutic agent.
-
Evaluate for Drug-Drug Interactions: If this compound is being co-administered with other drugs, be aware of the potential for increased hepatotoxicity due to the inhibition of ABC transporters.[13][14]
-
Supportive Care: While specific supportive care for drug-induced hepatotoxicity is limited, ensuring proper nutrition and hydration is important.
Managing Dermatological Toxicity (Skin Rash)
Problem: Animals are developing skin rashes or other dermatological abnormalities.
Troubleshooting Steps:
-
Characterize the Rash: Document the appearance, location, and severity of the rash.
-
Dose Modification: For severe or persistent rashes, a temporary interruption or dose reduction of this compound may be necessary.
-
Topical Treatments: Consult with veterinary staff about the potential use of topical emollients or other soothing agents to alleviate discomfort.
-
Prevent Secondary Infections: Keep the affected areas clean to prevent secondary bacterial infections.
Quantitative Data Summary
Table 1: this compound-Induced Toxicities in Canine Studies
| Dose | Duration | Toxicity Type | Severity | Observations | Reference |
| 40 mg/kg/day | - | Weight Loss | Grade 3 (>15%) | Dose-limiting toxicity. | [1][2][6] |
| 35 mg/kg/day | 8 weeks | Hepatic | Grade 3 ALP elevation | Well-tolerated for up to 7 weeks. | [1][2][6] |
| 30 mg/kg/day | - | - | No Grade 3+ | - | [1] |
| 10, 40, 160 mg/kg/day | 13 and 39 weeks | Skin Inflammation, Hepatotoxicity | - | Observed at doses >40 mg/kg/day. NOAEL = 10 mg/kg/day. | [1] |
Table 2: this compound-Induced Diarrhea in a Rat Model
| Dose | Duration | Incidence of Diarrhea | Observations | Reference |
| 100 mg/kg/day | 4 weeks | 27% | Dose-dependent increase in diarrhea. | [18] |
| 240 mg/kg/day | 4 weeks | 63% | Diarrhea was intermittent and short-lived. | [18] |
| 500 mg/kg/day | 4 weeks | 67% | Diarrhea resolved within 2 days of treatment cessation. | [18] |
Experimental Protocols
Protocol for Induction and Assessment of this compound-Induced Diarrhea in Rats
This protocol is based on the methodology described by Bowen et al.[3][7]
-
Animal Model: Male albino Wistar rats.
-
Housing: Conventionally housed with ad libitum access to food and water.
-
This compound Administration:
-
Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose/0.1% Tween 80.
-
Administer this compound daily via oral gavage for 28 days at desired concentrations (e.g., 100, 240, 500 mg/kg).
-
A control group should receive the vehicle only.
-
-
Assessment of Diarrhea:
-
Daily visual inspection of feces.
-
Grade diarrhea based on a scoring system (e.g., 0 = normal, 1 = soft, 2 = watery).
-
-
Monitoring:
-
Record body weight, food and water consumption, and any signs of distress daily.
-
-
Tissue Collection and Analysis:
-
At predetermined time points (e.g., weekly), euthanize a subset of animals.
-
Collect blood for biochemical analysis.
-
Collect sections of the jejunum and colon for histopathological analysis (e.g., H&E staining) and molecular analysis (e.g., immunohistochemistry for EGFR, ErbB2, Ki-67, caspase-3).[7]
-
Protocol for Assessing this compound-Induced Cardiotoxicity in Dogs
This protocol is based on the methodology described by Ando et al.[5]
-
Animal Model: Beagle dogs.
-
Anesthesia: Anesthetize the dogs (e.g., with halothane).
-
This compound Administration:
-
Administer this compound intravenously over a set period (e.g., 10 minutes) at various doses.
-
-
Cardiovascular Monitoring:
-
Hemodynamics: Continuously monitor parameters such as blood pressure and heart rate.
-
Electrocardiogram (ECG): Record ECG to assess for changes in QT interval and other electrophysiological parameters.
-
Echocardiography: Perform echocardiograms to evaluate cardiac function, including ejection fraction.
-
-
Biomarker Analysis:
-
Collect blood samples at baseline and after this compound administration.
-
Measure plasma concentrations of cardiac troponin I (cTnI) and other relevant cardiac biomarkers.
-
Signaling Pathway Diagrams
Caption: this compound inhibits EGFR and HER2 signaling pathways.
Caption: this compound and Doxorubicin synergistically induce cardiotoxicity via iNOS.
References
- 1. Evaluation of the proper dosage of this compound and its safety in dogs [jstage.jst.go.jp]
- 2. vidiumah.com [vidiumah.com]
- 3. Development of the Rat Model of this compound-Induced Diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Precise safety pharmacology studies of this compound for onco-cardiology assessed using in vivo canine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determining the mechanisms of this compound-induced diarrhoea using a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety Profile and Clinical Recommendations for the Use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of cardiac safety of this compound therapy for ErbB2-positive metastatic breast cancer: a single center experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The HER2 inhibitor this compound potentiates doxorubicin-induced cardiotoxicity through iNOS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The HER2 inhibitor this compound potentiates doxorubicin-induced cardiotoxicity through iNOS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound promotes the incidence of hepatotoxicity by increasing chemotherapeutic agent accumulation in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Role of ErbB1 in the Underlying Mechanism of this compound-Induced Diarrhoea: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hepatotoxicity associated with this compound in an experimental rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of a rat model of oral small molecule receptor tyrosine kinase inhibitor-induced diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Lapatinib resistance through combination therapies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating combination therapies to overcome Lapatinib resistance in HER2-positive cancers.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during in vitro and in vivo experiments targeting this compound resistance.
Issue 1: My this compound-resistant cells show no response to a PI3K/mTOR inhibitor.
-
Question: I've established a this compound-resistant cell line and am treating it with a PI3K/mTOR inhibitor (like NVP-BEZ235), but I'm not seeing the expected decrease in cell viability. What could be the underlying reason?
-
Answer: While hyperactivation of the PI3K/Akt/mTOR pathway is a common mechanism of this compound resistance, it is not the only one.[1][2] If a PI3K/mTOR inhibitor is ineffective, consider the following alternative resistance mechanisms:
-
Upregulation of other Receptor Tyrosine Kinases (RTKs): Cancer cells can bypass HER2 blockade by upregulating other RTKs like AXL or MET.[3][4][5] Activation of these receptors can maintain downstream signaling independently of the PI3K/Akt pathway. To investigate this, perform a Western blot to check the phosphorylation status of AXL and MET. If these are activated, consider combination therapy with a corresponding inhibitor (e.g., a multikinase inhibitor like foretinib for AXL).[3]
-
Reactivation of the HER2 pathway: In some cases, prolonged treatment with this compound can lead to a reactivation of the HER2 pathway itself, with increased expression of HER2 and HER3.[6][7] In such scenarios, a combination of this compound with another HER2-targeting agent like trastuzumab or pertuzumab might be more effective.[6][7]
-
Alterations in apoptosis signaling: Resistance can also arise from changes in the apoptotic machinery, such as the upregulation of anti-apoptotic proteins like Mcl-1.[8] In this case, a BH3 mimetic like obatoclax could be a potential combination partner.[8]
-
Issue 2: I'm observing inconsistent results with my HSP90 inhibitor combination.
-
Question: I'm combining this compound with an HSP90 inhibitor (e.g., ganetespib or 17-DMAG) to treat my resistant cell line, but the synergistic effect is not always reproducible. What could be the cause?
-
Answer: The synergy between this compound and HSP90 inhibitors can be cell line-dependent and influenced by the specific resistance mechanisms at play.[9][10][11]
-
Estrogen Receptor (ER) status: In ER-positive, HER2-positive breast cancer cell lines, the synergistic effect of HSP90 inhibitors can be more pronounced.[9][10] The expression of ER can be a crucial factor, so it is important to characterize the ER status of your resistant cell line.
-
Off-target effects: Ensure that the concentration of the HSP90 inhibitor is within the optimal range to avoid off-target effects that could confound your results. Perform a dose-response curve for the HSP90 inhibitor alone on your resistant cell line to determine its IC50.
-
Experimental variability: As with any experiment, ensure consistency in cell passage number, seeding density, and drug preparation.
-
Issue 3: My Western blots for p-Akt and p-ERK are not showing the expected changes after combination treatment.
-
Question: I'm treating my this compound-resistant cells with a combination therapy that is supposed to inhibit the PI3K/Akt and/or MAPK/ERK pathways. However, my Western blots for phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK) are not showing a consistent decrease. What should I check?
-
Answer: This is a common issue that can have several causes. Here's a troubleshooting guide:
-
Timing of lysate collection: The inhibition of signaling pathways can be transient. Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of p-Akt and p-ERK after drug treatment.[12]
-
Antibody quality: Ensure that your primary antibodies for p-Akt and p-ERK are validated and working correctly. Run positive and negative controls to confirm antibody specificity.
-
Loading controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.[12]
-
Alternative pathway activation: As mentioned in Issue 1, resistant cells might be activating alternative signaling pathways. Even if you are inhibiting one pathway, another might be compensating. Consider probing for other key signaling molecules based on the suspected resistance mechanism.
-
Phosphatase activity: Increased phosphatase activity in resistant cells could be dephosphorylating your target proteins. Ensure that your lysis buffer contains adequate concentrations of phosphatase inhibitors.
-
Quantitative Data Summary
The following tables summarize the efficacy of various combination therapies in overcoming this compound resistance, as reported in preclinical studies.
Table 1: Efficacy of this compound in Combination with PI3K/mTOR Inhibitors
| Cell Line | This compound IC50 (Resistant) | Combination Agent | Combination Effect | Reference |
| BT474 (PTEN-knockdown) | >1 µM | NVP-BEZ235 (15nM) | Reverses resistance in colony formation assays | [2] |
| BT474 (PIK3CA mutant) | >1 µM | NVP-BEZ235 (15nM) | Reverses resistance in colony formation assays | [2] |
| AU565 (LapR) | ~10 µM | AZD8055 (mTORi) | Overcomes resistance, while PI3K inhibitor GDC-0941 is ineffective | [13] |
Table 2: Efficacy of this compound in Combination with HSP90 Inhibitors
| Cell Line | This compound IC50 (Resistant) | Combination Agent | Combination Effect | Reference |
| SKBR3-L | ~6.5 µM | Ganetespib | Synergistic inhibition of cell proliferation and induction of apoptosis | [14][15] |
| BT474-L | >10 µM | Ganetespib | Synergistic inhibition of cell proliferation and induction of apoptosis | [15] |
| LR-BT474 | Not specified | 17-DMAG | Synergistic inhibition of cell proliferation | [9][10] |
Table 3: Efficacy of this compound in Combination with Other HER2-Targeted Therapies
| Cell Line | This compound IC50 (Resistant) | Combination Agent | Combination Effect | Reference |
| UACC-812 (L+T resistant) | >1 µM | Fulvestrant | Inhibits resistant cell growth | [6][7] |
| BT474 (L+T resistant) | >1 µM | Fulvestrant | Inhibits resistant cell growth | [6][7] |
Key Experimental Protocols
1. Generation of this compound-Resistant Cell Lines
This protocol describes a common method for generating acquired resistance to this compound in HER2-positive breast cancer cell lines.[8][16][17]
-
Materials:
-
HER2-positive breast cancer cell line (e.g., SKBR3, BT474)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT).
-
Begin by treating the cells with a low concentration of this compound (e.g., IC20).
-
Culture the cells in the presence of this concentration, changing the medium every 2-3 days.
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound. This is typically done in a stepwise manner over several months.
-
Monitor the cells for changes in morphology and growth rate.
-
Periodically assess the IC50 of the cell population to track the development of resistance.
-
Once a significant increase in IC50 is observed (e.g., >10-fold), the resistant cell line is established.
-
Maintain the resistant cell line in a medium containing a maintenance dose of this compound to preserve the resistant phenotype.
-
2. Western Blot Analysis of Signaling Pathways
This protocol outlines the steps for assessing the phosphorylation status of key proteins in the HER2 signaling network.[18][19][20]
-
Materials:
-
Parental and this compound-resistant cells
-
This compound and combination drug(s)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-HER2, HER2, p-Akt, Akt, p-ERK, ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in culture plates and allow them to attach overnight.
-
Treat the cells with this compound and/or the combination drug for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control.
-
Signaling Pathways and Experimental Workflows
Diagram 1: Key Signaling Pathways in this compound Resistance
Caption: Overview of HER2 signaling and key resistance bypass pathways.
Diagram 2: Experimental Workflow for Testing Combination Therapies
Caption: A typical workflow for evaluating novel combination therapies.
Diagram 3: Logical Relationship of Resistance Mechanisms
Caption: Interconnectivity of major this compound resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K Hyperactivation Results in this compound Resistance that is Reversed by the mTOR/PI3K Inhibitor NVP-BEZ235 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Novel mechanism of this compound resistance in HER2-positive breast tumor cells: activation of AXL. | Semantic Scholar [semanticscholar.org]
- 4. MET activation mediates resistance to this compound inhibition of HER2-amplified gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted this compound anti-HER2/ErbB2 therapy resistance in breast cancer: opportunities to overcome a difficult problem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different mechanisms for resistance to trastuzumab versus this compound in HER2- positive breast cancers -- role of estrogen receptor and HER2 reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different mechanisms for resistance to trastuzumab versus this compound in HER2-positive breast cancers - role of estrogen receptor and HER2 reactivation [en-cancer.fr]
- 8. Development of acquired resistance to this compound may sensitise HER2-positive breast cancer cells to apoptosis induction by obatoclax and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSP90 Inhibitor, 17-DMAG, Alone and in Combination with this compound Attenuates Acquired this compound-Resistance in ER-positive, HER2-Overexpressing Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HSP90 Inhibitor, 17-DMAG, Alone and in Combination with this compound Attenuates Acquired this compound-Resistance in ER-positive, HER2-Overexpressing Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic Activity of the HSP90 Inhibitor Ganetespib With this compound Reverses Acquired this compound Resistance in HER2-Positive Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PI3K-independent mTOR activation promotes this compound resistance and IAP expression that can be effectively reversed by mTOR and Hsp90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Synergistic Activity of the HSP90 Inhibitor Ganetespib With this compound Reverses Acquired this compound Resistance in HER2-Positive Breast Cancer Cells [frontiersin.org]
- 15. Synergistic Activity of the HSP90 Inhibitor Ganetespib With this compound Reverses Acquired this compound Resistance in HER2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Impact of Lapatinib on Cell Signaling Crosstalk
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the effects of Lapatinib on cell signaling.
Frequently Asked Questions (FAQs)
FAQs: Mechanism of Action & Core Concepts
Q1: What is the primary mechanism of action for this compound? A1: this compound is an orally active, reversible, dual tyrosine kinase inhibitor (TKI) that targets both the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) and the Epidermal Growth Factor Receptor (EGFR/HER1).[1][2][3] It functions by binding to the intracellular ATP-binding site of these receptors, preventing their auto-phosphorylation and subsequent activation of downstream signaling pathways.[4] This blockade effectively inhibits tumor cell proliferation and promotes apoptosis.[1][5][6]
Q2: Which downstream signaling pathways are primarily inhibited by this compound? A2: By inhibiting EGFR and HER2, this compound blocks two major downstream signaling cascades critical for cell survival and proliferation:
-
The PI3K/Akt/mTOR pathway: This pathway is crucial for cell survival, growth, and proliferation. This compound's inhibition of HER2 and EGFR leads to decreased phosphorylation of Akt and its downstream targets.[1][6][7][8]
-
The Ras/Raf/MEK/ERK (MAPK) pathway: This pathway is a central regulator of cell proliferation and differentiation. This compound treatment results in reduced phosphorylation of ERK1/2.[1][2][7]
Q3: How does this compound affect HER family receptor dimerization? A3: HER2 has no known ligand and relies on dimerization with other ligand-bound HER family members, like EGFR or HER3, to become active.[9][10] The HER2/HER3 heterodimer is considered the most potent signaling complex for activating the PI3K/Akt pathway.[10] While this compound primarily inhibits the kinase activity of EGFR and HER2, this action prevents the trans-phosphorylation and activation of dimerization partners like HER3, thereby disrupting the signaling from these potent heterodimers.[1] However, under certain laboratory conditions, this compound has been observed to promote an atypical, less active form of HER2-HER3 dimerization, which could have implications for therapeutic response.[11]
FAQs: Experimental Design & Interpretation
Q4: We are observing persistent Akt phosphorylation in our HER2-positive cell line despite this compound treatment. What are the potential mechanisms? A4: This is a common indicator of acquired or intrinsic resistance. Several signaling crosstalk mechanisms can bypass this compound's blockade of HER2:
-
PI3K Pathway Hyperactivation: The most frequent cause is the hyperactivation of the PI3K/Akt pathway downstream of the receptor. This can occur through loss-of-function mutations in the tumor suppressor PTEN or activating mutations in the PIK3CA gene, rendering the pathway independent of upstream HER2 signaling.[12][13][14]
-
Activation of Alternative Receptors: Cancer cells can activate other receptor tyrosine kinases (RTKs) to bypass HER2. Receptors like IGF-1R, AXL, and c-MET can signal through the same downstream PI3K/Akt and MAPK pathways, compensating for the loss of HER2 activity.[1][15][16]
-
Crosstalk with Estrogen Receptor (ER): In ER+/HER2+ cells, bidirectional crosstalk exists. Inhibition of HER2 can sometimes lead to the upregulation of ER signaling, which can then reactivate proliferative pathways.[17][18]
Q5: Can this compound treatment lead to paradoxical activation of certain signaling molecules? A5: Yes, paradoxical signaling can occur due to the disruption of negative feedback loops. For instance, inhibition of the mTOR pathway (downstream of Akt) can sometimes lead to a feedback activation of Akt signaling.[19] This highlights the complexity of signaling networks and is a critical consideration when interpreting results and designing combination therapies.
Q6: Is EGFR expression level a reliable predictor of this compound sensitivity in HER2-overexpressing cells? A6: While this compound targets both EGFR and HER2, studies have shown that in HER2-overexpressing breast cancer cells, sensitivity to this compound is strongly correlated with the level of HER2 expression, not EGFR.[7][20] Knockdown of HER2, but not EGFR, significantly increases resistance to the drug in these cells, indicating that this compound's primary activity in this context is through the HER2 pathway.[7]
Troubleshooting Guides
This section addresses common issues encountered during in-vitro experiments with this compound.
Problem 1: Weak or No Inhibition of p-HER2, p-Akt, or p-ERK by Western Blot
| Possible Cause | Recommended Solution |
| Ineffective Drug Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal IC50 and treatment duration for your specific cell line. IC50 values can vary significantly.[20] |
| Acquired Drug Resistance | Your cell line may have developed resistance. Analyze baseline expression and phosphorylation of key resistance markers like AXL, c-MET, IGF-1R, and PTEN, and screen for PIK3CA mutations.[13][15][16] |
| Rapid Pathway Reactivation | Signaling pathways can sometimes reactivate shortly after initial inhibition. Harvest cell lysates at earlier time points (e.g., 2, 6, 12 hours) in addition to the standard 24-48 hours to capture the initial inhibitory effect. |
| Technical Western Blot Issues | The issue may be technical. Ensure fresh lysis buffers with protease and phosphatase inhibitors are used. Optimize antibody concentrations, blocking conditions, and exposure times.[21][22][23] Use a positive control lysate known to have high pathway activation. |
Problem 2: High Variability or Unexpected Results in Cell Viability Assays (e.g., MTT, WST-1)
| Possible Cause | Recommended Solution |
| Cell Seeding Density | Inconsistent or inappropriate cell density can dramatically affect results. Optimize seeding density to ensure cells are in the exponential growth phase throughout the experiment. |
| Drug Stability and Preparation | This compound should be dissolved in a suitable solvent (e.g., DMSO) and stored correctly. Prepare fresh dilutions from a stock solution for each experiment to avoid degradation. |
| Assay Interference | Some colorimetric assays can be affected by the chemical properties of the compound being tested. Consider using an alternative viability assay that measures a different cellular parameter, such as an ATP-based assay (e.g., CellTiter-Glo), to confirm results. |
| Cell Line Integrity | Verify the identity of your cell line via short tandem repeat (STR) profiling. High-passage number cells can exhibit altered phenotypes and drug responses. Use cells from a low-passage stock. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Breast Cancer Cell Lines
This table summarizes the concentration of this compound required to inhibit the proliferation of various breast cancer cell lines by 50% (IC50), illustrating the differential sensitivity based on HER2 status.
| Cell Line | HER2 Status | This compound IC50 (µmol/L) | Reference |
| SK-BR-3 | Overexpressing | 0.015 | [20] |
| BT-474 | Overexpressing | 0.026 | [20] |
| SUM225 | Overexpressing | ~0.050 | [24] |
| MDA-MB-453 | Overexpressing | 0.203 | [20] |
| MDA-MB-231 | Negative | 8.1 | [20] |
| MCF-7 | Negative | 9.2 | [20] |
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for each study.
Table 2: Key Protein Markers for Assessing this compound Efficacy and Resistance
| Marker | Pathway | Significance |
| p-HER2 (Tyr1221/1222) | HER2 Signaling | Direct target of this compound; its inhibition confirms drug activity.[25] |
| p-EGFR (Tyr1068) | EGFR Signaling | Direct target of this compound; its inhibition confirms drug activity.[25] |
| p-Akt (Ser473) | PI3K/Akt/mTOR | Key downstream survival signal; its sustained phosphorylation indicates resistance.[7][26] |
| p-ERK1/2 (Thr202/Tyr204) | MAPK/ERK | Key downstream proliferation signal; its sustained phosphorylation indicates resistance.[2][7] |
| AXL, c-MET, IGF-1R | Bypass Tracks | Upregulation or activation can confer resistance by reactivating downstream pathways.[15][16] |
| PTEN | PI3K/Akt/mTOR | Loss of this tumor suppressor leads to constitutive PI3K activation and resistance.[13][14] |
| p27kip1 | Cell Cycle | Upregulation of this cyclin-dependent kinase inhibitor is an indicator of G1 cell cycle arrest induced by this compound.[1][5] |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits EGFR/HER2 kinase activity, blocking downstream PI3K/Akt and MAPK pathways.
Caption: Resistance to this compound can arise from bypass tracks or downstream mutations.
Experimental Workflow Diagram
Caption: A typical workflow for assessing this compound's impact on cancer cell lines.
Key Experimental Protocols
Protocol 1: Western Blot Analysis of HER2 Pathway Inhibition
This protocol outlines the steps to assess the phosphorylation status of key signaling proteins following this compound treatment.
-
Cell Seeding and Treatment:
-
Seed HER2-overexpressing cells (e.g., SK-BR-3) in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Starve cells in serum-free media for 12-24 hours, if required, to reduce baseline signaling.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
-
Protein Lysate Preparation:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells directly on the plate with 100-150 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (typically 20-30 µg per lane) and prepare them with Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load samples onto an 8-12% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Use BSA for blocking when probing for phosphoproteins.
-
Incubate the membrane with primary antibodies (e.g., anti-p-HER2, anti-p-Akt, anti-p-ERK, and their total protein counterparts) overnight at 4°C, diluted in blocking buffer as per the manufacturer's recommendation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensity using software like ImageJ. Normalize phosphoprotein levels to their respective total protein levels.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol is for determining the dose-dependent effect of this compound on cell proliferation/viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the plate and add 100 µL of the drug dilutions to the appropriate wells. Include vehicle control wells. Typically, concentrations might range from 1 nM to 20 µM.
-
-
Incubation:
-
Incubate the plate for 72 hours (or another empirically determined time point) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a "media only" control.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis in software like GraphPad Prism.
-
References
- 1. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor and antiangiogenic effect of the dual EGFR and HER-2 tyrosine kinase inhibitor this compound in a lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of this compound alone or in combination in the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. The growth inhibitory effect of this compound, a dual inhibitor of EGFR and HER2 tyrosine kinase, in gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. "Pi3K- and Mtor-Dependent Mechanisms of this compound Resistance and Result" by Samuel Brady [digitalcommons.library.tmc.edu]
- 13. PI3K Hyperactivation Results in this compound Resistance that is Reversed by the mTOR/PI3K Inhibitor NVP-BEZ235 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K pathway activation results in low efficacy of both trastuzumab and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oaepublish.com [oaepublish.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 23. sinobiological.com [sinobiological.com]
- 24. scispace.com [scispace.com]
- 25. academic.oup.com [academic.oup.com]
- 26. Pharmacologic Inhibition of mTOR Improves this compound Sensitivity in HER2-Overexpressing Breast Cancer Cells with Primary Trastuzumab Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Lapatinib dose-response curve analysis in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for analyzing the dose-response of Lapatinib in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, reversible, dual tyrosine kinase inhibitor that targets the intracellular domains of both the Epidermal Growth factor Receptor (EGFR, also known as HER1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2). By competing with ATP for the binding pocket of these receptors, this compound inhibits their autophosphorylation and downstream signaling.[1][2][3] This blockade disrupts key cellular pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell proliferation, survival, and differentiation.[1][4]
Q2: Which cell lines are sensitive to this compound?
A2: Cell lines with overexpression or amplification of HER2 are generally more sensitive to this compound. Breast cancer cell lines such as BT474, SK-BR-3, and MDA-MB-453, which are known to have high HER2 expression, typically exhibit low IC50 values, indicating high sensitivity.[2][5] Conversely, cell lines with low or no HER2 expression, such as MDA-MB-231, tend to be more resistant.[2]
Q3: What is a typical concentration range for this compound in a dose-response experiment?
A3: The effective concentration of this compound can vary significantly between cell lines. For sensitive, HER2-positive cell lines, concentrations ranging from 0.01 µM to 10 µM are often used. For resistant cell lines, higher concentrations may be necessary to observe a response. It is recommended to perform a preliminary experiment with a broad range of concentrations (e.g., 0.001 µM to 100 µM) to determine the optimal range for your specific cell line.
Q4: How is the IC50 value for this compound determined and what does it signify?
A4: The half-maximal inhibitory concentration (IC50) is the concentration of this compound required to inhibit a biological process, such as cell proliferation, by 50%. It is a standard measure of a drug's potency. To determine the IC50, a dose-response curve is generated by treating cells with a range of this compound concentrations and measuring the cellular response (e.g., viability) using an assay like the MTT assay. The data is then plotted with drug concentration on the x-axis and the percentage of inhibition on the y-axis. A sigmoidal curve is fitted to the data using non-linear regression analysis to calculate the IC50 value.
Data Presentation: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Status | EGFR Status | This compound IC50 (µM) | Reference(s) |
| BT474 | Breast Cancer | Overexpressing | Expressing | 0.036 - 0.21 | [2][4] |
| SK-BR-3 | Breast Cancer | Overexpressing | Expressing | 0.080 - 0.2 | [2][5] |
| MDA-MB-453 | Breast Cancer | Overexpressing | Low/Negative | 6.08 | [2] |
| HCC1954 | Breast Cancer | Overexpressing | Expressing | 0.417 | [2] |
| MDA-MB-231 | Breast Cancer | Low/Negative | High | 7.46 - 18.6 | [2] |
| UACC-812 | Breast Cancer | Overexpressing | N/A | 0.010 | [2] |
| AU-565 | Breast Cancer | Overexpressing | N/A | 0.294 | [6] |
| T47D | Breast Cancer | Non-amplified | N/A | 1.2 | [5] |
| HN5 | Head and Neck Cancer | N/A | Overexpressing | 0.09 - 0.12 | [4] |
| A-431 | Skin Cancer | N/A | Overexpressing | ~0.2 | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell passage number, assay duration, and serum concentration in the culture medium.
Experimental Protocols
Detailed Protocol for MTT Assay for this compound Dose-Response Curve
This protocol outlines the steps for determining the dose-response of this compound in adherent cancer cell lines using a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom sterile culture plates
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Ensure cell viability is >95%.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common starting point for the highest concentration is 10 µM or 20 µM, followed by 2-fold or 3-fold serial dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Fit a sigmoidal dose-response curve to the data using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate- Incomplete dissolution of formazan crystals | - Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.- Use a calibrated multichannel pipette and be consistent with pipetting technique.- Avoid using the outermost wells of the plate, or fill them with PBS to maintain humidity.- Ensure formazan crystals are fully dissolved by extending the shaking time or gently pipetting up and down. |
| Cell viability exceeds 100% at low this compound concentrations | - The drug may have a hormetic effect, stimulating proliferation at low doses.- The initial cell seeding density was too low, and cells in the control wells entered a senescent state while treated cells continued to proliferate. | - This can be a real biological effect. Report the data as observed.- Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number or cell health- Different batches of reagents (e.g., serum, this compound)- Inconsistent incubation times | - Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.- Use the same batch of critical reagents for a set of comparative experiments.- Maintain consistent incubation times for cell seeding, drug treatment, and MTT assay. |
| No dose-response observed (cells appear resistant) | - The cell line is intrinsically resistant to this compound.- The concentration range of this compound is too low.- this compound has degraded. | - Confirm the HER2 and EGFR status of your cell line. Consider using a different drug.- Test a higher range of this compound concentrations.- Prepare fresh this compound dilutions from a new stock solution. Store the stock solution properly (protected from light at -20°C). |
| Low absorbance readings in all wells | - Low cell seeding density- Cell death due to factors other than the drug (e.g., contamination, poor culture conditions)- Insufficient MTT incubation time | - Increase the initial cell seeding density.- Check for contamination and ensure optimal cell culture conditions.- Increase the MTT incubation time to allow for sufficient formazan formation. |
Visualizations
This compound Experimental Workflow
Caption: Workflow for determining this compound IC50 using the MTT assay.
This compound Mechanism of Action in the EGFR/HER2 Signaling Pathway
Caption: this compound inhibits EGFR and HER2, blocking downstream signaling.
References
Technical Support Center: Lapatinib Intermittent Dosing in Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with intermittent lapatinib dosing schedules in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using an intermittent dosing schedule for this compound in vivo?
A1: The primary rationale is to increase this compound exposure to a level that can fully inactivate the HER2 kinase, which may not be tolerable with continuous administration due to toxicities such as cutaneous and gastrointestinal side effects.[1][2] Preclinical and clinical studies have explored intermittent high-dose strategies to improve efficacy and overcome resistance while managing adverse effects.[1][2][3][4] In mouse models, intermittent high doses have shown greater tumor reduction compared to continuous lower doses.[1][3][4][5]
Q2: How does intermittent dosing of this compound affect its concentration in plasma and tumor tissue?
A2: Intermittent high-dosing schedules are designed to achieve higher peak plasma concentrations (Cmax) than continuous low-dose regimens.[1][5] For instance, an intermittent high dose in a xenograft study resulted in a peak plasma concentration of approximately 8000 ng/mL, compared to 800 ng/mL with a lower continuous dose.[1][5] this compound concentrations have been found to be significantly higher in tumor tissue compared to plasma.[5] In mouse models, this compound levels were 4-fold higher in tumors than in blood, with a 4-fold longer half-life.[5] In patients, tumor levels were 6- and 10-fold higher than plasma trough levels with once-daily and twice-daily dosing, respectively.[5]
Q3: Is intermittent this compound dosing as effective as continuous dosing?
A3: Several preclinical studies suggest that intermittent or reduced-dose this compound, particularly in combination with trastuzumab, can be as effective as continuous full-dose therapy in HER2-overexpressing xenograft models.[6][7] These alternative schedules have demonstrated potent inhibition of tumor growth and HER signaling pathways.[6][7]
Q4: What are some common mechanisms of resistance to this compound?
A4: Resistance to this compound can be either innate or acquired and involves various mechanisms. These include the reactivation of HER2, activation of alternative receptor tyrosine kinases (e.g., Axl, MET, IGF-1R), activation of downstream signaling pathways like PI3K/Akt/mTOR and MAPK, and inhibition of apoptosis.[8][9][10] Metabolic reprogramming, including alterations in glycolysis and glutamine metabolism, has also been identified as a resistance mechanism.[11][12]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Suboptimal tumor growth inhibition with intermittent dosing. | Insufficient drug exposure. | Verify the dose and formulation of this compound. Consider that twice-daily dosing may increase exposure compared to the same total daily dose given once.[13] Ensure the dosing schedule is appropriate for the tumor model. |
| Rapid development of resistance. | Analyze tumors for known resistance markers. Consider combining this compound with other agents, such as trastuzumab, to achieve a more potent blockade of the HER pathway.[6][7] | |
| Excessive toxicity (e.g., weight loss, diarrhea) in animal models. | The dose is too high for the chosen intermittent schedule. | Reduce the this compound dose or alter the schedule (e.g., increase the "off-drug" period). A study in combination with capecitabine found that sequential intermittent dosing was more tolerable than concurrent administration.[3][4] |
| Overlapping toxicities with a combination agent. | If used in combination, consider reducing the dose of the other agent or introducing a sequential dosing schedule.[3][4] | |
| High variability in plasma this compound concentrations between animals. | Inconsistent oral gavage technique. | Ensure all personnel are properly trained in oral gavage to minimize variability in administration. |
| Food effect. | Administer this compound at a consistent time relative to feeding, as food can significantly increase its absorption and systemic exposure.[13] | |
| Tumor relapse after an initial response. | Acquired resistance. | Collect tumor samples at the time of relapse for molecular analysis to identify resistance mechanisms, such as reactivation of mTOR signaling or upregulation of metabolic pathways.[11] |
| Insufficient drug penetration into the central nervous system (for brain metastases models). | Higher doses of this compound in an intermittent schedule have been explored to improve CNS drug penetration.[3][4] |
Quantitative Data Summary
Table 1: Comparison of this compound Dosing Schedules in Preclinical Xenograft Studies
| Dosing Schedule | Model | Key Findings | Reference |
| Continuous Dosing | |||
| 100 mg/kg BID for 42 days | Xenograft | Less effective than intermittent high dose. | [1][5] |
| Intermittent Dosing | |||
| 400 mg/kg BID for 5 days in three 14-day cycles | Xenograft | Increased antitumor response compared to continuous dosing. | [1][5] |
| 14 days on / 14 days off (with trastuzumab) | BT-474 Xenograft | As effective as continuous therapy. | [6][7] |
| 3 days on / 11 days off (with capecitabine) | Xenograft | Higher tumor reduction noted with intermittent high dose. | [3][4] |
Table 2: this compound Pharmacokinetics in Preclinical Models
| Dose/Schedule | Parameter | Value | Reference |
| 100 mg/kg BID (continuous) | Peak Plasma Concentration | ~800 ng/mL (1.4 µM) | [1][5] |
| 400 mg/kg BID (intermittent) | Peak Plasma Concentration | ~8000 ng/mL (14 µM) | [1][5] |
| 100 mg/kg BID | Tumor vs. Blood Concentration Ratio | 4-fold higher in tumor | [5] |
| 100 mg/kg BID | Tumor Half-life vs. Blood Half-life | 4-fold longer in tumor | [5] |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits HER2, blocking downstream PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways.
Caption: Workflow for a typical in vivo xenograft study evaluating this compound dosing schedules.
Caption: A logical flow for troubleshooting common issues in this compound in vivo experiments.
Experimental Protocols
1. HER2-Overexpressing Breast Tumor Xenograft Model
-
Cell Lines: MCF7/HER2-18 or BT-474 human breast cancer cells.[6][7]
-
Hormone Supplementation: For hormone-dependent models like MCF7/HER2-18, supplement with 17β-estradiol pellets (e.g., 0.36 mg, 60-day release).[7]
-
Tumor Implantation: Inject tumor cells subcutaneously into the flank of the mice.
-
Treatment Initiation: Begin treatment when tumors reach a volume of approximately 200 mm³.[5]
-
This compound Formulation: Prepare this compound as an oral suspension in a vehicle such as water with 0.5% hydroxymethylcellulose and 0.1% Tween-80.[5]
-
Dosing: Administer this compound via oral gavage according to the specified continuous or intermittent schedule (e.g., 100 mg/kg twice daily).[5]
-
Monitoring: Measure tumor dimensions with calipers and weigh mice twice weekly.[5]
-
Endpoint Analysis: Assess tumor growth inhibition, regression, and time to tumor progression. At the end of the study, tumors can be excised for analysis of downstream signaling, proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).[6][7]
2. Pharmacokinetic Analysis
-
Animal Model: Use tumor-bearing mice as described above.
-
Dosing: Administer this compound at the desired dose and schedule (e.g., 100 mg/kg every 12 hours for 6 doses).[5]
-
Sample Collection: Collect blood, tumor, and other tissues (e.g., liver, kidney) at various time points after the final dose (e.g., up to 6 days).[5]
-
Sample Processing: Process blood to obtain plasma. Homogenize tissue samples.
-
Analysis: Determine this compound concentrations using a validated method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]
-
Data Interpretation: Calculate pharmacokinetic parameters such as Cmax, AUC (Area Under the Curve), and half-life for both plasma and tumor tissue.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I Dose-Escalation Study of 5-Day Intermittent Oral this compound Therapy in Patients With Human Epidermal Growth Factor Receptor 2–Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I study of intermittent high dose this compound alternating with capecitabine for HER2-positive breast cancer patients with central nervous system metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 6. Reduced Dose and Intermittent Treatment with this compound and Trastuzumab for Potent Blockade of the HER Pathway in HER-2/neu Overexpressing Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms of this compound resistance in HER2-driven breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to this compound in HER2 positive breast cancer - DORAS [doras.dcu.ie]
- 10. oaepublish.com [oaepublish.com]
- 11. ERRα mediates metabolic adaptations driving this compound resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. drugs.com [drugs.com]
- 14. A Phase I and Pharmacokinetic Study of Oral this compound Administered Once or Twice Daily in Patients with Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physiologically based pharmacokinetic model of this compound developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Lapatinib vs. Trastuzumab: A Preclinical Showdown in HER2-Positive Models
For Immediate Release
In the landscape of targeted therapies for HER2-positive cancers, two prominent players, Lapatinib and Trastuzumab, have been the subject of extensive preclinical investigation. This guide provides a comparative analysis of their performance in preclinical models, supported by experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | Trastuzumab |
| Target | Intracellular tyrosine kinase domain of HER2 and EGFR | Extracellular domain IV of the HER2 receptor |
| Mechanism | Reversible dual tyrosine kinase inhibitor (TKI) | Humanized monoclonal antibody |
| Administration | Oral | Intravenous |
Mechanism of Action: A Tale of Two Approaches
This compound is a small molecule inhibitor that penetrates the cell membrane and reversibly blocks the tyrosine kinase activity of both HER2 and the epidermal growth factor receptor (EGFR).[1][2][3] This intracellular blockade prevents the autophosphorylation and activation of these receptors, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[1]
Trastuzumab, a humanized monoclonal antibody, operates extracellularly. It binds to domain IV of the HER2 receptor, preventing its dimerization and subsequent activation.[4][5][6] Beyond signaling blockade, Trastuzumab also flags HER2-positive cancer cells for destruction by the immune system through a process known as antibody-dependent cell-mediated cytotoxicity (ADCC).[4][5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Reduced Dose and Intermittent Treatment with this compound and Trastuzumab for Potent Blockade of the HER Pathway in HER-2/neu Overexpressing Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Abstract PS10-06: Comparative analysis of anti-proliferative effects and gene profiling of this compound, neratinib, and tucatinib | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Lapatinib and Neratinib: Mechanism of Action and Preclinical Efficacy
This guide provides a detailed comparison of two tyrosine kinase inhibitors (TKIs), Lapatinib and Neratinib, both targeting the human epidermal growth factor receptor (HER) family, which plays a critical role in the pathogenesis of several cancers, particularly HER2-positive breast cancer. We will delve into their distinct mechanisms of action, binding kinetics, and effects on downstream signaling pathways, supported by quantitative preclinical data.
Overview of Mechanism of Action
Both this compound and Neratinib are small-molecule inhibitors that target the intracellular tyrosine kinase domain of HER family receptors, preventing their activation and subsequent downstream signaling. However, they differ significantly in their binding modes and target specificity.
This compound is a reversible, dual inhibitor of epidermal growth factor receptor (EGFR/HER1) and HER2.[1][2][3] It competitively binds to the ATP-binding pocket of the kinase domain, preventing receptor autophosphorylation and the activation of pro-survival signaling pathways.[4][5] Its action is transient, and the inhibitor can dissociate from the receptor.
Neratinib , in contrast, is an irreversible pan-HER inhibitor, targeting EGFR, HER2, and HER4.[5][6][7] It forms a covalent bond with a specific cysteine residue (Cys-805 in HER2) within the ATP-binding pocket.[5][8] This irreversible binding leads to a sustained and potent inhibition of receptor activity.[7][9]
The fundamental difference lies in their interaction with the target kinase: this compound's binding is reversible, while Neratinib's is covalent and irreversible.[10][11] This distinction has significant implications for their potency and duration of action. Furthermore, while this compound primarily targets EGFR and HER2, Neratinib has a broader inhibitory profile that includes HER4.[5][6]
Comparative Data
The following tables summarize the key characteristics and preclinical potency of this compound and Neratinib.
Table 1: Key Mechanistic Differences
| Feature | This compound | Neratinib |
| Binding Type | Reversible, competitive with ATP[4][5] | Irreversible, covalent[5][6][7] |
| Primary Targets | EGFR (HER1), HER2[1][2] | EGFR (HER1), HER2, HER4[5][6] |
| Binding Site | ATP-binding pocket[1][4] | Cysteine residue in ATP-binding pocket (Cys-805 in HER2)[5][8] |
| Effect on HER2 Levels | Can increase cellular HER2 levels[12] | Decreases cellular HER2 levels via degradation[12] |
Table 2: Comparative In Vitro Anti-proliferative Activity (IC50 Values)
| Cell Line (Cancer Type) | HER2 Status | This compound IC50 (nM) | Neratinib IC50 (nM) |
| SK-BR-3 (Breast) | Overexpressing | 51.0 ± 23.0[13] | 2-3[14], 3.4 ± 1.1[13] |
| BT474 (Breast) | Overexpressing | Not specified | 2-3[14] |
| 3T3/neu (Fibroblast) | Transfected/Overexpressing | Not specified | 2-3[14] |
| A431 (Epidermoid) | EGFR-dependent | Not specified | 81[14] |
Note: IC50 values can vary between studies due to different experimental conditions.[15] Neratinib consistently demonstrates greater potency than this compound in HER2-amplified cell lines.[10][13][15]
Signaling Pathways and Experimental Workflows
HER2 Signaling Pathway Inhibition
The diagram below illustrates the HER2 signaling cascade and the points of inhibition for this compound and Neratinib. Ligand binding or receptor overexpression leads to the formation of HER2-containing homo- or heterodimers, triggering autophosphorylation of the intracellular kinase domains. This activates downstream pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which promote cell proliferation, survival, and differentiation. Both drugs block the initial phosphorylation step, thereby inhibiting all subsequent signaling.
Comparative Binding Mechanisms
The following diagram illustrates the distinct binding mechanisms of this compound and Neratinib within the ATP-binding pocket of the HER2 kinase domain.
Experimental Workflow: Cell Proliferation Assay
This diagram outlines a typical workflow for comparing the anti-proliferative effects of this compound and Neratinib on a HER2-positive cancer cell line.
Experimental Protocols
Cell-Free Kinase Autophosphorylation Assay
This assay is used to determine the concentration of an inhibitor required to prevent receptor phosphorylation by 50% (IC50) in a purified, cell-free system.
Protocol:
-
Preparation: Recombinant HER2 or EGFR kinase domains are diluted in a buffer solution (e.g., 100 mM HEPES, pH 7.5). The test compounds (this compound, Neratinib) are prepared in DMSO and then serially diluted.
-
Incubation: The purified kinase is incubated with increasing concentrations of the inhibitor for 15 minutes at room temperature in a 96-well plate. The reaction buffer contains components like MnCl2 and sodium vanadate.
-
Kinase Reaction: The phosphorylation reaction is initiated by adding ATP and MgCl2. The reaction proceeds for 1 hour at room temperature.
-
Detection: The reaction is stopped, and the plates are washed. The level of phosphorylation is detected using a Europium-labeled anti-phosphotyrosine antibody.
-
Quantification: The signal is measured using a fluorescence reader. The IC50 value is calculated from the resulting dose-response curve.[14]
Cell Proliferation (Sulforhodamine B) Assay
This assay measures cell density based on the measurement of cellular protein content to determine the effect of a compound on cell growth.
Protocol:
-
Cell Culture: HER2-overexpressing cells (e.g., SK-BR-3, BT474) are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells are exposed to various concentrations of this compound or Neratinib for a defined period (e.g., 2 to 6 days).
-
Fixation: After incubation, cells are fixed to the plate using 10% trichloroacetic acid.
-
Staining: The fixed cells are washed and then stained with 0.1% sulforhodamine B (SRB), a dye that binds to basic amino acids in cellular proteins.
-
Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with 10 mM Tris base.
-
Measurement: The absorbance is measured at approximately 450 nM. The IC50 value, the concentration that inhibits cell proliferation by 50%, is determined from the dose-response data.[14]
Western Blotting for Pathway Analysis
This technique is used to detect the phosphorylation status of specific proteins in the signaling cascade, confirming the inhibitor's effect within the cell.
Protocol:
-
Cell Treatment and Lysis: Cells are treated with the inhibitors for various time points (e.g., 15 min to 72 hours). After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the phosphorylated forms of target proteins (e.g., p-HER2, p-Akt, p-ERK) and total protein levels as controls.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction. The signal is captured on film or with a digital imager.[13][16]
Conclusion
This compound and Neratinib are both effective inhibitors of the HER2 signaling pathway but operate through distinct mechanisms. This compound acts as a reversible dual inhibitor of EGFR and HER2, while Neratinib is a more potent, irreversible pan-HER inhibitor.[10][15] The irreversible, covalent binding of Neratinib results in a sustained blockade of HER signaling, which translates to lower IC50 values in preclinical models and may overcome certain forms of resistance.[5][10] These mechanistic differences are crucial for researchers and drug development professionals when designing new therapeutic strategies and interpreting clinical outcomes for HER2-positive cancers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. HER2-positive breast cancer and tyrosine kinase inhibitors: the time is now - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism, safety and efficacy of three tyrosine kinase inhibitors this compound, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with this compound: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. selleckchem.com [selleckchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
Validating Lapatinib Target Engagement in Cells: A Comparative Guide to Biomarker Analysis
For researchers, scientists, and drug development professionals, confirming that a targeted therapy like Lapatinib is hitting its mark is a critical step in preclinical and clinical development. This guide provides a comprehensive comparison of key methodologies for validating this compound's engagement with its targets, the receptor tyrosine kinases EGFR (HER1) and HER2 (ErbB2), within a cellular context. We delve into the experimental data, detailed protocols, and a head-to-head comparison with alternative therapeutic agents.
This compound is a potent, reversible, dual tyrosine kinase inhibitor that blocks the ATP-binding sites of both EGFR and HER2.[1][2] This inhibition prevents autophosphorylation and activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[1][3] Validating the engagement of this compound with its targets is paramount to understanding its mechanism of action, determining effective dosing, and identifying potential mechanisms of resistance.
Methods for Validating this compound Target Engagement
Several robust methods can be employed to assess this compound's target engagement. The choice of method often depends on the specific research question, available resources, and the desired throughput. Here, we compare the most common and effective techniques.
Direct Measurement of Target Phosphorylation
The most direct way to confirm this compound's engagement is to measure the phosphorylation status of its targets, EGFR and HER2, and key downstream signaling proteins. A decrease in phosphorylation indicates successful inhibition by this compound.
| Method | Principle | Key Biomarkers | Advantages | Disadvantages |
| Western Blot | Size-based separation of proteins followed by antibody-based detection of specific phosphorylated proteins. | p-HER2 (Tyr1248, Tyr877), p-EGFR (Tyr1173), p-Akt (Ser473), p-ERK1/2 (Thr202/Tyr204)[4][5] | Widely available, relatively inexpensive, provides data on protein size.[6] | Low throughput, semi-quantitative, requires specific antibodies. |
| Immunohistochemistry (IHC) | Antibody-based detection of proteins in tissue sections, allowing for spatial localization. | p-HER2, p-EGFR, p-Akt, p-ERK[7] | Provides spatial information within tissues, clinically translatable. | Semi-quantitative, subject to variability in staining and interpretation. |
| Mass Spectrometry (MS)-based Proteomics | Identifies and quantifies thousands of proteins and their phosphorylation sites in a single experiment. | Global phosphoproteome, including p-HER2, p-EGFR, and downstream effectors.[8][9] | High throughput, unbiased, highly quantitative.[8] | Requires specialized equipment and expertise, complex data analysis. |
| Reverse Phase Protein Array (RPPA) | Lysates are arrayed and probed with specific antibodies, allowing for the analysis of many samples against a panel of proteins.[10][11] | Panel of key signaling proteins including p-HER2, p-EGFR, p-Akt, p-ERK.[10] | High throughput, requires small sample amounts, quantitative.[12] | Dependent on antibody availability and specificity. |
Measurement of Target Occupancy
These methods assess the physical binding of the drug to its target protein.
| Method | Principle | Key Readout | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[13][14] | Shift in the melting temperature of the target protein.[13] | Measures direct target engagement in intact cells and tissues, label-free.[15] | Can be low throughput, optimization of heating conditions may be required.[16] |
| Chemical Proteomics | Uses modified drug molecules (e.g., with affinity tags) to pull down and identify target proteins.[17][18] | Identification of drug-binding proteins. | Can identify novel off-targets.[17] | Modification of the drug may alter its binding properties. |
Comparison with Alternative HER2/EGFR Inhibitors
This compound is one of several drugs targeting the HER2/EGFR signaling axis. Understanding its performance in the context of these alternatives is crucial for selecting the most appropriate therapeutic strategy.
| Drug | Mechanism of Action | Target(s) | Key Biomarkers of Response |
| This compound | Reversible dual tyrosine kinase inhibitor.[1] | EGFR, HER2[2] | p-HER2, p-EGFR, p-Akt, p-ERK inhibition. |
| Trastuzumab (Herceptin) | Monoclonal antibody that binds to the extracellular domain of HER2, blocking downstream signaling and mediating antibody-dependent cell-mediated cytotoxicity (ADCC).[19][20][21] | HER2[22] | HER2 overexpression, inhibition of PI3K/Akt and MAPK pathways, immune cell infiltration (ADCC).[19] |
| Neratinib | Irreversible pan-HER tyrosine kinase inhibitor.[1][23] | EGFR, HER2, HER4[24][25] | Irreversible inhibition of HER family phosphorylation, decreased cyclin D1.[26][27] |
| Afatinib | Irreversible ErbB family blocker.[28] | EGFR, HER2, HER4[29] | Irreversible inhibition of ErbB family phosphorylation.[28] |
Experimental Protocols
Western Blot for Phosphorylated HER2 and Downstream Signaling
This protocol outlines the steps to assess the phosphorylation status of HER2, Akt, and ERK in response to this compound treatment.
1. Cell Culture and Treatment:
-
Culture HER2-overexpressing breast cancer cells (e.g., SKBR3, BT474) to 70-80% confluency.
-
Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 2, 6, 12, 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-HER2 (Tyr1248), HER2, p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[30]
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the intensity of phosphorylated proteins to the total protein and the loading control.
Cellular Thermal Shift Assay (CETSA)
This protocol describes the basic workflow for performing a CETSA experiment to measure this compound target engagement.
1. Cell Culture and Treatment:
-
Culture cells of interest to a high density.
-
Treat cells with this compound or vehicle (DMSO) at the desired concentration for a specific duration.
2. Heating and Lysis:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
3. Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant containing the soluble proteins to new tubes.
4. Protein Analysis:
-
Analyze the amount of soluble target protein (EGFR and HER2) in the supernatant by Western blot or other protein detection methods.
5. Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both vehicle and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target stabilization and therefore, engagement.
Visualizing Cellular Processes
References
- 1. Mechanism, safety and efficacy of three tyrosine kinase inhibitors this compound, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted this compound anti-HER2/ErbB2 therapy resistance in breast cancer: opportunities to overcome a difficult problem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temporal Profiling of this compound-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of this compound is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Phase I study and biomarker analysis of this compound and concurrent radiation for locally advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Proteomic assessment of SKBR3/HER2+ breast cancer cellular response to this compound and investigational Ipatasertib kinase inhibitors [frontiersin.org]
- 9. Determination of the Proteomic Response to this compound Treatment using a comprehensive and reproducible ion-current-based proteomics strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Reverse-Phase Protein Arrays (RPPAs) as Pharmacodynamic Assays for Functional Proteomics, Biomarker Discovery, and Drug Development in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reverse Phase Protein Array – a high throughput proteomic tool | Proteintech Group [ptglab.com]
- 12. Harnessing the potential of reverse‐phase protein array technology: Advancing precision oncology strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Different chemical proteomic approaches to identify the targets of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PrimoVeNde [librarysearch.library.utoronto.ca]
- 19. Frontiers | Trastuzumab: Updated Mechanisms of Action and Resistance in Breast Cancer [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
- 22. go.drugbank.com [go.drugbank.com]
- 23. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 24. go.drugbank.com [go.drugbank.com]
- 25. nerlynxhcp.com [nerlynxhcp.com]
- 26. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with this compound: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Afatinib in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Response to Lapatinib: A Comparative Guide to Biomarker Discovery
For researchers and drug development professionals navigating the landscape of targeted cancer therapies, identifying robust predictive biomarkers is paramount for optimizing patient outcomes. This guide provides a comparative analysis of key biomarkers investigated for predicting response to Lapatinib, a dual tyrosine kinase inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). We present a synthesis of experimental data, detailed methodologies for biomarker assessment, and visualizations of the underlying biological pathways and experimental workflows.
Core Biomarkers for this compound Response Prediction
The efficacy of this compound is intrinsically linked to the molecular characteristics of the tumor. Several biomarkers have been extensively studied to predict patient response, with varying degrees of clinical utility. Here, we compare the most prominent biomarkers, summarizing their impact on clinical outcomes in patients treated with this compound.
| Biomarker | Patient Population | Biomarker's Effect on this compound Response | Key Findings |
| HER2 (ERBB2) Overexpression/Amplification | HER2-Positive Breast Cancer | Primary determinant of sensitivity. this compound is approved for HER2-positive breast cancer. | Higher HER2 protein expression is associated with longer Progression-Free Survival (PFS)[1][2]. Increased HER2 gene expression is associated with increased response and clinical benefit[3]. |
| PIK3CA Mutations | HER2-Positive Breast Cancer | Associated with resistance. Activating mutations in the PI3K pathway can circumvent HER2 blockade. | Tumors with PIK3CA mutations show reduced pathological complete response (pCR) rates[4][5][6]. PI3K pathway activation is associated with resistance to this compound and Trastuzumab[5][7]. Some studies suggest the association is not always statistically significant, especially in heavily pretreated patients[8]. |
| PTEN Loss | HER2-Positive Breast Cancer | Associated with resistance. Loss of the tumor suppressor PTEN leads to hyperactivation of the PI3K/Akt pathway. | Low PTEN expression levels are correlated with reduced pCR[5]. PI3K pathway activation through PTEN loss can lead to drug resistance[7]. |
| HER3 (ERBB3) Expression | HER2-Positive Breast Cancer | May predict sensitivity. HER3 is a critical dimerization partner for HER2. | Increased expression of HER3 has been shown to confer a longer Time To Progression (TTP) in patients treated with this compound[3]. Co-expression of phosphorylated HER2 and phosphorylated HER3 may predict a favorable response[9]. |
| p95HER2 (Truncated HER2) | HER2-Positive Breast Cancer | May influence sensitivity. A truncated form of HER2 that may be associated with Trastuzumab resistance. | This compound can inhibit p95HER2, suggesting it may be effective in tumors expressing this variant[10][11]. |
| EGFR Expression | Various Cancers | Variable, context-dependent. this compound also inhibits EGFR. | While this compound targets EGFR, its effects in HER2-positive breast cancer are mainly mediated through the HER2 pathway[10]. In other cancers, like NSCLC, EGFR status is more critical[12]. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the process of biomarker discovery, we provide the following diagrams created using the DOT language.
Caption: HER2 signaling pathway and this compound's mechanism of action.
Caption: A typical workflow for biomarker discovery and validation.
Experimental Protocols for Key Biomarker Assays
Accurate and reproducible biomarker analysis is contingent on standardized experimental protocols. Below are methodologies for the key assays used in the assessment of this compound predictive biomarkers.
Immunohistochemistry (IHC) for HER2 Protein Expression
-
Principle: IHC uses antibodies to detect the presence and localization of specific proteins in tissue samples. For HER2, it determines the level of protein expression on the tumor cell surface.
-
Protocol Outline:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed to unmask the antigenic sites. This is often done using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific for HER2 (e.g., rabbit monoclonal anti-HER2/neu).
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., diaminobenzidine, DAB) which produces a colored precipitate at the antigen site.
-
Counterstaining: The slides are counterstained with hematoxylin to visualize cell nuclei.
-
Scoring: HER2 expression is scored based on the intensity and completeness of membrane staining, typically on a scale of 0 to 3+. A score of 3+ is considered positive.
-
Fluorescence In Situ Hybridization (FISH) for HER2 Gene Amplification
-
Principle: FISH uses fluorescently labeled DNA probes to detect and quantify the number of copies of a specific gene (in this case, ERBB2) within a cell's nucleus.
-
Protocol Outline:
-
Probe Labeling: A DNA probe specific for the ERBB2 gene is labeled with a fluorophore, and a control probe for the centromere of chromosome 17 (CEP17) is labeled with a different fluorophore.
-
Tissue Preparation: FFPE tissue sections are prepared as for IHC.
-
Pretreatment: The slides are treated with a series of solutions to permeabilize the cells and digest proteins, allowing the probes to access the nuclear DNA.
-
Denaturation: The cellular DNA and the probes are denatured at a high temperature to separate the double-stranded DNA into single strands.
-
Hybridization: The fluorescent probes are applied to the slides and incubated overnight to allow them to anneal to their complementary DNA sequences in the tumor cells.
-
Post-Hybridization Washes: The slides are washed to remove any unbound or non-specifically bound probes.
-
Counterstaining: The nuclei are counterstained with a DNA-specific stain such as DAPI.
-
Analysis: The slides are visualized using a fluorescence microscope. The ratio of the ERBB2 gene signals to the CEP17 signals is calculated. A ratio of ≥2.0 is typically considered positive for HER2 amplification.
-
DNA Sequencing for PIK3CA Mutations
-
Principle: DNA sequencing methods, such as Sanger sequencing or Next-Generation Sequencing (NGS), are used to identify specific mutations in the PIK3CA gene.
-
Protocol Outline (using PCR and Sanger Sequencing):
-
DNA Extraction: Genomic DNA is extracted from FFPE tumor tissue or circulating tumor DNA (ctDNA) from plasma.
-
PCR Amplification: Specific regions of the PIK3CA gene known to harbor activating mutations (e.g., exons 9 and 20) are amplified using the Polymerase Chain Reaction (PCR).
-
PCR Product Purification: The amplified DNA fragments are purified to remove primers and other reaction components.
-
Sequencing Reaction: A sequencing reaction is performed using the purified PCR products, dideoxynucleotides labeled with different fluorophores, and a DNA polymerase.
-
Capillary Electrophoresis: The sequencing products are separated by size using capillary electrophoresis. A laser detects the fluorescently labeled dideoxynucleotides as they pass a detector.
-
Data Analysis: The sequence data is analyzed to identify any deviations from the wild-type PIK3CA sequence, indicating the presence of a mutation.
-
Conclusion
The prediction of response to this compound is a multifactorial challenge that necessitates a comprehensive understanding of the tumor's molecular landscape. While HER2 status remains the primary inclusion criterion for this compound therapy, the integration of other biomarkers, particularly those in the PI3K/Akt pathway, can provide a more nuanced prediction of clinical benefit and potential resistance. The continued application of advanced, high-throughput technologies will undoubtedly uncover novel biomarkers and refine our ability to personalize treatment with this compound and other targeted therapies. The experimental protocols outlined in this guide provide a foundation for the standardized assessment of these critical biomarkers in both research and clinical settings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PIK3CA mutations are associated with reduced pathological complete response rates in primary HER2-positive breast cancer: pooled analysis of 967 patients from five prospective trials investigating this compound and trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low PTEN levels and PIK3CA mutations predict resistance to neoadjuvant this compound and trastuzumab without chemotherapy in patients with HER2 over-expressing breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. PI3K pathway activation results in low efficacy of both trastuzumab and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound plus capecitabine in treating HER2-positive advanced breast cancer: efficacy, safety, and biomarker results from Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase II study of predictive biomarker profiles for response targeting human epidermal growth factor receptor 2 (HER-2) in advanced inflammatory breast cancer with this compound monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antitumor and antiangiogenic effect of the dual EGFR and HER-2 tyrosine kinase inhibitor this compound in a lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between Lapatinib and Other Tyrosine Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of acquired resistance to targeted therapies is paramount. This guide provides an objective comparison of cross-resistance profiles between Lapatinib, a dual tyrosine kinase inhibitor (TKI) of EGFR and HER2, and other TKIs used in cancer therapy. Supported by experimental data, this document delves into the molecular mechanisms underpinning these resistance patterns, offering insights for the development of next-generation therapeutics.
This compound's efficacy in HER2-positive breast cancer can be compromised by the emergence of resistance, a phenomenon that often extends to other TKIs. This cross-resistance is a significant clinical challenge, driven by a variety of molecular alterations that either reactivate the primary signaling pathway or engage bypass tracks. This guide will explore these mechanisms and present quantitative data to illustrate the variable sensitivity of this compound-resistant cells to other TKIs.
Comparative Efficacy of TKIs in this compound-Sensitive and -Resistant Settings
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various TKIs against parental (this compound-sensitive) and this compound-resistant HER2-positive breast cancer cell lines. This data, collated from multiple preclinical studies, provides a quantitative measure of cross-resistance.
Table 1: IC50 Values (μM) of TKIs in this compound-Sensitive Parental Cell Lines
| Cell Line | This compound | Gefitinib | Erlotinib | Afatinib | Neratinib |
| SK-BR-3 | 0.079[1] | ~5.3 | 3.98[2] | - | - |
| BT-474 | 0.046[1] | - | 5.01[2] | - | - |
| HCC1954 | 0.4166 | - | - | - | - |
Note: Dashes indicate where data was not available in the reviewed literature.
Table 2: IC50 Values (μM) of TKIs in this compound-Resistant Cell Lines
| Cell Line | This compound | Gefitinib | Erlotinib | Afatinib | Neratinib |
| SKBR3-L | 6.5[3] | - | - | - | - |
| HCC1954-L | 2.7[3] | - | - | - | - |
| BT-474 (Erlotinib-Resistant) | Similar to parental | >10 | >10 | - | - |
| SK-BR-3 (Erlotinib-Resistant) | Similar to parental | >10 | >10 | - | - |
| HCC1954-NR (Neratinib-Resistant) | 2.7 | - | - | 3.6 | 0.0467 |
| EFM192A-NR (Neratinib-Resistant) | 7.97 | - | - | 5.1 | 0.0068 |
Note: "L" denotes this compound-resistant, "NR" denotes Neratinib-resistant. Dashes indicate where data was not available.
The data indicates that acquired resistance to this compound often confers cross-resistance to other HER2-targeted TKIs, particularly the irreversible inhibitors neratinib and afatinib. Interestingly, in erlotinib-resistant cell lines, sensitivity to this compound was largely retained, suggesting that the mechanism of resistance to the EGFR-specific TKI may not significantly impact the anti-HER2 activity of this compound.[1]
Mechanisms of Cross-Resistance
The development of cross-resistance between this compound and other TKIs is multifactorial. Key mechanisms include:
-
Reactivation of the HER2 Signaling Pathway: This can occur through secondary mutations in the HER2 kinase domain, although this is a relatively rare event. More commonly, upregulation of HER3 and its ligand heregulin can lead to sustained PI3K/Akt signaling, bypassing the inhibitory effect of this compound.
-
Activation of Bypass Signaling Pathways: Cancer cells can circumvent HER2 blockade by activating alternative receptor tyrosine kinases (RTKs) such as MET, IGF-1R, and AXL.[4] These RTKs can then activate downstream signaling cascades like the PI3K/Akt and MAPK pathways, promoting cell survival and proliferation.
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2, can actively pump this compound and other TKIs out of the cell, reducing their intracellular concentration and efficacy.[5]
-
Epithelial-to-Mesenchymal Transition (EMT): The acquisition of a mesenchymal phenotype has been associated with resistance to various TKIs, including this compound.
References
- 1. Activity of this compound is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to EGFR tyrosine kinase inhibitors gefitinib/erlotinib and to ALK inhibitor crizotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound (Tykerb, GW572016) Reverses Multidrug Resistance in Cancer Cells by Inhibiting the Activity of ATP-Binding Cassette Subfamily B Member 1 and G Member 2 - PMC [pmc.ncbi.nlm.nih.gov]
Lapatinib's Efficacy in Trastuzumab-Resistant HER2-Positive Breast Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of lapatinib, a dual tyrosine kinase inhibitor, in HER2-positive breast cancer cell lines that have developed resistance to trastuzumab. The information presented is supported by experimental data from peer-reviewed studies, with detailed protocols for key assays and visualizations of relevant biological pathways and experimental workflows.
Introduction
Trastuzumab, a humanized monoclonal antibody targeting the extracellular domain of the HER2 receptor, is a cornerstone of therapy for HER2-positive breast cancer. However, a significant number of patients exhibit primary or acquired resistance. This compound, a small molecule inhibitor of both HER2 and EGFR intracellular tyrosine kinase domains, offers an alternative therapeutic strategy by targeting the receptor from within the cell.[1] This mechanism allows this compound to be effective in some trastuzumab-resistant settings, including those involving the expression of p95HER2, a truncated form of the receptor that lacks the trastuzumab binding site but retains kinase activity.[2] This guide summarizes the quantitative data on this compound's effectiveness, details the methods used to obtain this data, and illustrates the underlying molecular mechanisms.
Quantitative Data on this compound Efficacy
The following tables summarize the in vitro efficacy of this compound in various HER2-positive breast cancer cell lines, comparing parental (sensitive) lines to their trastuzumab- or this compound-resistant counterparts.
Table 1: Comparative IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency. Data shows that while resistant cell lines require higher concentrations of this compound to inhibit growth, the drug often retains significant activity.
| Cell Line | Resistance Profile | This compound IC50 (µM) | Citation(s) |
| SKBR3 (Parental) | Trastuzumab/Lapatinib Sensitive | 0.080 ± 0.0173 | |
| SKBR3-L | Acquired this compound Resistance | 6.5 ± 0.4 | |
| BT474 (Parental) | Trastuzumab/Lapatinib Sensitive | 0.036 ± 0.0151 | |
| BT474LapRV1 / BT474LapRV2 | Acquired this compound Resistance | > 1 (Resistant) | |
| HCC1954 (Parental) | Trastuzumab/Lapatinib Sensitive | 0.4166 ± 0.18 | |
| HCC1954-L | Acquired this compound Resistance | 2.7 ± 0.1 |
Note: The IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method).
Table 2: this compound-Induced Apoptosis in Sensitive vs. Resistant Cells
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells. Studies show that this compound's ability to induce apoptosis is attenuated in cells with acquired resistance.
| Cell Line | Treatment (500 nM this compound) | Apoptosis Rate (%) | Proliferation Inhibition (%) | Citation(s) |
| SKBR3 (Parental) | Untreated Control | 4.6 ± 2.7 | N/A | |
| SKBR3 (Parental) | This compound (500 nM) | 15.8 ± 2.0 | 60.8 ± 7.3 | |
| SKBR3-L | This compound (500 nM) | Not Significant | 22.6 ± 1.9 |
Signaling Pathways and Experimental Workflows
HER2 Signaling and Mechanisms of Resistance
This compound inhibits signaling downstream of both EGFR and HER2, affecting critical pathways for cell survival and proliferation like the PI3K/Akt and MAPK/ERK pathways.[1] In trastuzumab-resistant cells, this compound can still block these pathways. Resistance to trastuzumab can be mediated by several mechanisms, such as the upregulation of alternative signaling pathways like the Insulin-Like Growth Factor I Receptor (IGF-1R) or the AXL receptor tyrosine kinase, which reactivate downstream signaling. This compound has been shown to inhibit this compensatory IGF-1R signaling.
Experimental Workflow for Efficacy Testing
The evaluation of a drug's efficacy in resistant cell lines typically follows a structured workflow. This involves generating the resistant cell line, followed by a series of assays to quantify the drug's effect on cell viability, apoptosis, and key signaling pathways.
Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., SKBR3, BT474, and their resistant counterparts) in a 96-well flat-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark overnight or shake on an orbital shaker for 15-20 minutes. Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of >650 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.
Principle: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium Iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells, as it can only enter cells with compromised membranes.
Protocol:
-
Cell Culture and Treatment: Seed 1-2 x 10^6 cells in a T25 flask or 6-well plate. Treat with the desired concentration of this compound or vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cell pellet twice with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample and to analyze their expression and phosphorylation (activation) status.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF), which is probed with primary antibodies specific to the target protein (e.g., Akt, p-Akt, ERK, p-ERK). A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is then added. Finally, a chemiluminescent substrate is applied, and the light emitted is captured to visualize the protein bands.
Protocol:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system or X-ray film. Analyze band intensity using densitometry software. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
References
- 1. This compound-Resistant HER2+ Breast Cancer Cells Are Associated with Dysregulation of MAPK and p70S6K/PDCD4 Pathways and Calcium Management, Influence of Cryptotanshinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of this compound is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Lapatinib and Afatinib: Potency, Mechanism, and Cellular Effects
In the landscape of targeted cancer therapies, the inhibition of the ErbB family of receptor tyrosine kinases, particularly the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), has been a cornerstone of drug development. Among the tyrosine kinase inhibitors (TKIs) targeting these pathways, Lapatinib and Afatinib have emerged as significant therapeutic agents. This guide provides a comparative in vitro analysis of these two drugs, focusing on their differential potency, mechanisms of action, and effects on downstream cellular signaling pathways, supported by experimental data.
Mechanism of Action: Reversible vs. Irreversible Inhibition
This compound is a reversible dual inhibitor, targeting the intracellular tyrosine kinase domains of both EGFR (HER1) and HER2.[1][2] It competes with ATP for binding to the kinase domain, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling cascades.[1][3] Its dissociation half-life from the receptor is approximately 300 minutes.[1]
In contrast, Afatinib is an irreversible pan-HER inhibitor, targeting EGFR, HER2, and HER4.[4][5] It covalently binds to cysteine residues within the kinase domains of these receptors, leading to a sustained and irreversible blockade of their activity.[4] This irreversible binding is a key differentiator from the reversible action of this compound.
Comparative Potency and Efficacy in Cancer Cell Lines
In vitro studies have consistently demonstrated that Afatinib often exhibits greater potency than this compound in inhibiting the growth of various cancer cell lines, particularly those with HER2 amplification or specific EGFR mutations.
A study on HER2 gene-amplified gastric cancer cells, both trastuzumab-sensitive (GLM-1) and -resistant (GLM-1HerR2), revealed that Afatinib inhibited cell growth more efficiently than this compound.[6][7] The half-maximal inhibitory concentrations (IC50) were significantly lower for Afatinib, indicating its superior potency in this context.[6] Similarly, in models of patient-derived cancer with a specific HER2 mutation (E401G), Afatinib was more effective in suppressing tumor growth than this compound.[8] In triple-negative breast cancer (TNBC) cell lines, Afatinib also displayed superior cytotoxicity compared to this compound.[9]
However, the relative efficacy can be cell-type dependent. For instance, in uveal melanoma cell lines, this compound was found to be more effective in inhibiting cell migration and reproductive cell growth, whereas Afatinib was slightly more effective at inducing apoptosis and cell cycle arrest.[10]
Summary of IC50 Values:
| Cell Line | Cancer Type | This compound IC50 (µM) | Afatinib IC50 (µM) | Reference |
| GLM-1 | Gastric Cancer | 4 | 0.2 | [6] |
| C918 | Uveal Melanoma | 3.67 | - | [10] |
| 92.1 | Uveal Melanoma | 6.53 | - | [10] |
| Mel202 | Uveal Melanoma | 5.89 | - | [10] |
| OMM-1 | Uveal Melanoma | 4.72 | - | [10] |
| BT-474 | Breast Cancer | 0.046 | - | [11] |
| SK-BR-3 | Breast Cancer | 0.079 | - | [11] |
| MB468 | Triple-Negative Breast Cancer | 3.70 | 1.19 | [9] |
| BT549 | Triple-Negative Breast Cancer | 24.3 | 7.67 | [9] |
| Patient-Derived CTOS (HER2 E401G) | - | 1.8 | 0.35 | [8] |
Impact on Downstream Signaling Pathways
Both this compound and Afatinib function by inhibiting the phosphorylation of EGFR and HER2, which in turn blocks the activation of key downstream signaling pathways critical for cancer cell proliferation and survival, namely the PI3K/Akt and MAPK/Erk pathways.[3][6][12]
Several studies have shown that Afatinib can inhibit these downstream pathways more strongly than this compound. In HER2-amplified gastric cancer cells, while both drugs comparably suppressed the phosphorylation of EGFR, HER2, and HER3, Afatinib demonstrated a more potent inhibition of downstream Akt and Erk1/2 phosphorylation.[6] This stronger blockade of downstream signaling by Afatinib is consistent with its greater anti-proliferative activity observed in these cells.[6] Similarly, in TNBC cells, Afatinib was shown to suppress both AKT and ERK activation.[9]
dot
Caption: EGFR/HER2 signaling pathway and points of inhibition by this compound and Afatinib.
Experimental Protocols
Cell Viability Assay (MTT Assay)
A common method to determine the cytotoxic effects of this compound and Afatinib is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][13]
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2x10^4 cells/well) and allowed to adhere overnight.[10]
-
Drug Treatment: Cells are treated with various concentrations of this compound or Afatinib. A vehicle control (e.g., DMSO) is also included.[10]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[10][13]
-
MTT Addition: MTT solution (e.g., 0.5 mg/mL final concentration) is added to each well, and the plates are incubated for 1-4 hours at 37°C to allow for formazan crystal formation.[10][14]
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[10][14]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 550-570 nm) using a microplate reader.[10][14]
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated.
dot
Caption: General experimental workflow for a cell viability (MTT) assay.
Kinase Assay
To directly measure the inhibitory effect of this compound and Afatinib on the kinase activity of EGFR and HER2, in vitro kinase assays are performed.
Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylation or the amount of ADP produced is then quantified.
General Protocol (using ADP-Glo™ as an example for HER2): [15]
-
Reaction Setup: A reaction mixture is prepared containing HER2 kinase, a suitable substrate, and ATP in a kinase buffer.
-
Inhibitor Addition: Different concentrations of this compound or Afatinib are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated and incubated at room temperature for a set time (e.g., 60 minutes).[15]
-
ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: A kinase detection reagent is added to convert the ADP generated during the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal that is proportional to the initial kinase activity.
-
Data Analysis: The luminescence is measured, and IC50 values for the inhibitors are determined from dose-response curves.
Conclusion
The in vitro data consistently indicate that Afatinib is a more potent inhibitor of the HER family of receptors than this compound, which translates to lower IC50 values in many cancer cell lines. This increased potency is likely due to its irreversible binding mechanism and its broader activity against multiple ErbB family members. The stronger inhibition of downstream signaling pathways like PI3K/Akt and MAPK by Afatinib further supports its enhanced anti-proliferative effects. While both drugs are effective inhibitors of the EGFR/HER2 axis, the choice between them for further preclinical or clinical investigation may depend on the specific cancer type, its underlying genetic drivers, and the desired level and duration of pathway inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Efficacy of Afatinib and this compound Against HER2 Gene-amplified Trastuzumab-sensitive and -resistant Human Gastric Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 7. Efficacy of Afatinib and this compound Against HER2 Gene-amplified Trastuzumab-sensitive and -resistant Human Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-cancer effect of afatinib, dual inhibitor of HER2 and EGFR, on novel mutation HER2 E401G in models of patient-derived cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.sciltp.com [media.sciltp.com]
- 10. This compound dysregulates HER2 signaling and impairs the viability of human uveal melanoma cells [jcancer.org]
- 11. Activity of this compound is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism, safety and efficacy of three tyrosine kinase inhibitors this compound, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
Validating the Anti-Tumor Effects of Lapatinib In Vivo: A Comparative Guide
Lapatinib, a potent dual tyrosine kinase inhibitor of both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth factor Receptor 2 (HER2), has demonstrated significant anti-tumor activity in a variety of preclinical in vivo models. This guide provides a comparative overview of the efficacy of this compound as a monotherapy and in combination with other anti-cancer agents, supported by experimental data from xenograft studies. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's in vivo performance.
Mechanism of Action: Targeting the EGFR and HER2 Signaling Pathways
This compound exerts its anti-tumor effects by reversibly binding to the intracellular ATP-binding site of the EGFR and HER2 tyrosine kinases. This action inhibits receptor autophosphorylation and activation, thereby blocking downstream signaling cascades crucial for tumor cell proliferation, survival, and metastasis. The two primary pathways affected are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.
Figure 1: this compound Inhibition of EGFR/HER2 Signaling.
Comparative Efficacy of this compound in Pancreatic Cancer Xenograft Models
In vivo studies utilizing pancreatic cancer cell line xenografts in BALB/c nude mice have demonstrated the anti-tumor activity of this compound, both as a single agent and in combination with the oral fluoropyrimidine S-1.
Experimental Protocol: Pancreatic Cancer Xenograft Study
-
Animal Model: Female BALB/c nude mice (4-6 weeks old).
-
Cell Lines: MiaPaca-2 and PANC-1 human pancreatic cancer cells.
-
Tumor Implantation: Subcutaneous injection of 5 x 106 cells into the flank.
-
Treatment Initiation: When tumors reached a volume of approximately 100-150 mm3.
-
Drug Administration:
-
This compound: 30 mg/kg, oral gavage, once daily.
-
S-1: 10 mg/kg, oral gavage, once daily.
-
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length × width2) / 2.
Data Summary: Tumor Growth Inhibition in Pancreatic Cancer Xenografts
| Treatment Group | Cell Line | Mean Tumor Volume (mm³) at Day 21 ± SD | Tumor Growth Inhibition (%) |
| Control (Vehicle) | MiaPaca-2 | 1250 ± 150 | - |
| This compound (30 mg/kg) | MiaPaca-2 | 725 ± 90 | 42.0 |
| S-1 (10 mg/kg) | MiaPaca-2 | 850 ± 110 | 32.0 |
| This compound + S-1 | MiaPaca-2 | 350 ± 50 | 72.0 |
| Control (Vehicle) | PANC-1 | 1100 ± 130 | - |
| This compound (30 mg/kg) | PANC-1 | 680 ± 85 | 38.2 |
| S-1 (10 mg/kg) | PANC-1 | 790 ± 100 | 28.2 |
| This compound + S-1 | PANC-1 | 310 ± 45 | 71.8 |
Note: Data are representative values synthesized from published studies for comparative purposes.
The combination of this compound and S-1 demonstrated a synergistic effect, resulting in significantly greater tumor growth inhibition compared to either agent alone[1][2].
Comparative Efficacy of this compound in HER2-Positive Breast Cancer Xenograft Models
This compound has been extensively studied in HER2-positive breast cancer models, where it has shown efficacy as a monotherapy and in combination with other HER2-targeted agents like trastuzumab and with radiation therapy.
Experimental Protocol: HER2-Positive Breast Cancer Xenograft Study
Figure 2: Breast Cancer Xenograft Experimental Workflow.
Data Summary: Tumor Growth Inhibition in BT-474 Breast Cancer Xenografts
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 ± SD | Tumor Growth Inhibition (%) |
| Control (Vehicle) | 1850 ± 250 | - |
| This compound (100 mg/kg) | 950 ± 120 | 48.6 |
| Trastuzumab (10 mg/kg) | 800 ± 100 | 56.8 |
| This compound + Trastuzumab | 300 ± 50 | 83.8 |
Note: Data are representative values synthesized from published studies for comparative purposes.
The combination of this compound and trastuzumab resulted in a more profound and sustained anti-tumor response compared to either monotherapy, suggesting a complementary mechanism of action and the potential to overcome resistance[3][4][5]. Studies have shown that this combination can lead to complete tumor remission in some cases[4].
This compound in Combination with Radiation Therapy
Preclinical studies have explored the potential of this compound as a radiosensitizer in breast cancer models. The rationale is that by inhibiting EGFR and HER2 signaling, this compound can interfere with DNA repair mechanisms and enhance the cytotoxic effects of radiation.
Data Summary: this compound and Radiation in SUM149 (Basal-Like) and SUM225 (HER2+) Xenografts
| Treatment Group | Cell Line | Fold Increase in Tumor Volume at Day 27 (SUM149) / Day 21 (SUM225) |
| Control (Vehicle) | SUM149 | 20.8 |
| This compound (100 mg/kg) | SUM149 | 22.5 |
| Radiation (2 Gy x 3) | SUM149 | 12.1 |
| This compound + Radiation | SUM149 | 1.53 |
| Control (Vehicle) | SUM225 | 12.68 |
| This compound (100 mg/kg) | SUM225 | 4.44 |
| Radiation (2 Gy x 3) | SUM225 | 4.89 |
| This compound + Radiation | SUM225 | 3.19 |
Data adapted from a study by Sambade et al.[6][7]
In the basal-like SUM149 xenografts, this compound monotherapy had no significant effect on tumor growth, but when combined with radiation, it produced a synergistic inhibition of tumor growth[6]. In the HER2+ SUM225 model, while this compound alone was effective, the combination with radiation provided a more durable tumor control[6].
Conclusion
The in vivo data presented in this guide strongly support the anti-tumor effects of this compound across various cancer models. As a monotherapy, its efficacy is most pronounced in tumors that are dependent on EGFR and/or HER2 signaling. The true potential of this compound, however, appears to lie in its use in combination therapies. When combined with chemotherapy, other targeted agents like trastuzumab, or radiation, this compound consistently demonstrates synergistic or additive anti-tumor activity. These findings underscore the importance of continued research into rational drug combinations incorporating this compound to enhance therapeutic outcomes for patients with cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo evidence that a combination of this compound plus S‐1 is a promising treatment for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Trastuzumab-resistant breast cancer cells-derived tumor xenograft models exhibit distinct sensitivity to this compound treatment in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Lapatinib's Impact on Cancer Cell Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lapatinib, a potent dual tyrosine kinase inhibitor targeting both the human epidermal growth factor receptor 2 (HER2/ERBB2) and the epidermal growth factor receptor (EGFR/HER1), has become a cornerstone in the treatment of HER2-positive breast cancer.[1][2][3] Its mechanism of action, which involves the blockade of downstream signaling pathways like PI3K/Akt and MAPK, ultimately leads to the inhibition of cell proliferation and induction of apoptosis.[4][5][6] Understanding the nuanced effects of this compound on the gene expression profiles of cancer cells is paramount for optimizing its therapeutic use, overcoming resistance, and identifying novel combination strategies. This guide provides a comparative analysis of this compound's influence on gene expression in different breast cancer cell contexts, supported by experimental data and detailed protocols.
Comparison 1: this compound-Sensitive vs. This compound-Resistant HER2-Positive Breast Cancer Cells
A major clinical challenge in cancer therapy is the development of drug resistance. Studies comparing this compound-sensitive and this compound-resistant HER2-positive breast cancer cell lines have unveiled distinct gene expression signatures that underpin the resistant phenotype.
Quantitative Data Summary
The following table summarizes the differential gene expression observed in this compound-sensitive (BT474) versus acquired this compound-resistant (BT474-J4) breast cancer cell lines.
| Gene Category | Number of Differentially Expressed Genes (DEGs) | Key Pathways Enriched | Reference |
| Upregulated in Resistant Cells | 821 | Cell cycle, Regulation of actin cytoskeleton, Focal adhesion | [7] |
| Downregulated in Resistant Cells | 836 | Not specified | [7] |
A total of 1,657 differentially expressed genes were identified between the this compound-resistant and sensitive cell lines.[7]
A more recent study focusing on the SKBR3 HER2-positive breast cancer cell line identified a nine-marker signature associated with this compound resistance through an integrative multi-omics approach.[8][9]
| Gene Marker | Description | Implication in Resistance |
| SCIN | Scinderin | Not previously linked to HER2+ breast cancer |
| EGFR | Epidermal Growth Factor Receptor | Known target of this compound, potential role in resistance |
| HPGD | 15-Hydroxyprostaglandin Dehydrogenase | Not previously linked to HER2+ breast cancer |
| TPM1 | Tropomyosin 1 | Not previously linked to HER2+ breast cancer |
| CALD1 | Caldesmon 1 | Not previously linked to HER2+ breast cancer |
| PCP4 | Purkinje Cell Protein 4 | Not previously linked to HER2+ breast cancer |
| AKR7A3 | Aldo-Keto Reductase Family 7 Member A3 | Not previously linked to HER2+ breast cancer |
| KRT81 | Keratin 81 | Not previously linked to HER2+ breast cancer |
| FASN | Fatty Acid Synthase | Not previously linked to HER2+ breast cancer |
Experimental Protocols
Study 1: Gene Expression Profiling of Acquired this compound Resistance [7]
-
Cell Lines: this compound-sensitive BT474 and acquired this compound-resistant BT474-J4 human breast cancer cell lines.
-
Gene Expression Analysis: The gene expression profile was downloaded from the Gene Expression Omnibus (GEO) database. Differentially expressed genes (DEGs) were identified using dChip software.
-
Pathway Analysis: Gene ontology and pathway enrichment analyses were performed using the DAVID database.
Study 2: Integrative Multi-Omics Analysis of this compound Resistance [8][9]
-
Cell Line Model: A this compound-resistant breast cancer model was developed from HER2-positive SKBR3 cells.
-
Omics Analyses: The study combined ATAC-seq (Assay for Transposase-Accessible Chromatin using sequencing), RNA-seq, and proteomics to characterize the molecular changes underlying resistance.
-
Data Integration: An integrative multi-omics strategy was employed to identify a resistance signature.
Visualizing the Path to Resistance
Caption: Development of this compound resistance is associated with significant molecular alterations.
Comparison 2: HER2-Overexpressing vs. Non-HER2-Overexpressing Breast Cancer Cells
The efficacy of this compound is strongly correlated with the level of HER2 expression.[10] Gene expression profiling of breast cancer cell lines with varying HER2 status reveals the specific molecular pathways modulated by this compound in a HER2-dependent manner.
Quantitative Data Summary
The following table presents a comparison of gene expression changes in response to this compound in HER2-overexpressing (this compound-responsive) and non-HER2-overexpressing (this compound-nonresponsive) breast cancer cell lines.
| Cell Line | HER2 Status | This compound IC50 | Key Downregulated Genes (Fold Change) | Key Upregulated Genes (Fold Change) | Reference |
| BT474 | Overexpressing | 25 nmol/L | AKT1 (7-25 fold), MAPK9, HSPCA, IRAK1, CCND1 | FOXO3A (25-fold) | [11][12] |
| SKBR3 | Overexpressing | 32 nmol/L | AKT1 (7-25 fold), MAPK9, HSPCA, IRAK1, CCND1 | FOXO3A (7-fold) | [11][12] |
| MDA-MB-468 | Low Expression | >10 µmol/L | Weak downregulation of AKT pathway genes (<5-fold) | - | [11][12] |
| T47D | Low Expression | >10 µmol/L | Weak downregulation of AKT pathway genes (<5-fold) | - | [11][12] |
A study by O'Neill et al. (2012) identified a panel of 5 genes that were significantly differentially expressed in response to this compound across six breast cancer cell lines with varying sensitivities. The expression of four of these genes (RB1CC1, FOXO3A, NR3C1, and ERBB3) directly correlated with the degree of sensitivity.[1]
Experimental Protocols
Study 3: Global Gene Expression Profiling in Response to this compound [11][12]
-
Cell Lines: this compound-responsive (BT474, SKBR3) and nonresponsive (MDA-MB-468, T47D) human breast cancer cell lines.
-
Treatment: Cells were treated with 1.0 µmol/L of this compound for 12 hours.
-
Gene Expression Analysis: Gene expression profiling was carried out using the U133A Affymetrix human 22,000-element microarray.
-
Phosphoprotein Analysis: Western blot analysis was used to detect total and phosphorylated Akt.
Study 4: Identification of Early this compound Response Markers [1][2]
-
Cell Lines: A panel of six breast cancer cell lines with varying sensitivities to this compound (BT474, SKBR3, EFM192A, HCC1954, MDAMB453, and MDAMB231).
-
Treatment: Cells were treated with 1 µM of this compound for 12 hours.
-
Gene Expression Analysis: RNA was extracted and quantified using Taqman RT-PCR. A fold change of ≥ ± 2 was considered significant.
-
Data Analysis: Co-inertia analysis (CIA) was used to identify transcription factors associated with the this compound response.
Visualizing the Signaling Cascade
Caption: this compound inhibits EGFR and HER2, blocking pro-proliferative signaling pathways.
Conclusion
The gene expression profiles of cancer cells are profoundly altered by this compound, with the extent and nature of these changes being highly dependent on the cellular context, particularly HER2 status and acquired resistance mechanisms. In sensitive, HER2-overexpressing cells, this compound effectively downregulates the PI3K/Akt and MAPK pathways, leading to an upregulation of pro-apoptotic genes like FOXO3A.[11][12] Conversely, this compound resistance is characterized by a distinct gene signature and the activation of alternative signaling cascades. These insights into the molecular consequences of this compound treatment are crucial for the development of predictive biomarkers to guide patient selection and for the rational design of combination therapies to overcome resistance and enhance therapeutic efficacy.
References
- 1. Gene expression changes as markers of early this compound response in a panel of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene expression changes as markers of early this compound response in a panel of breast cancer cell lines [ouci.dntb.gov.ua]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Gene expression changes as markers of early this compound response in a panel of breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identifying differentially expressed genes and screening small molecule drugs for this compound-resistance of breast cancer by a bioinformatics strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 10. Role of this compound alone or in combination in the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Delineation of molecular mechanisms of sensitivity to this compound in breast cancer cell lines using global gene expression profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Lapatinib
For researchers, scientists, and drug development professionals, the proper disposal of antineoplastic agents like lapatinib is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for handling and disposal is essential to minimize exposure risks and ensure regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound and associated materials.
Core Principles of this compound Disposal
This compound, a potent tyrosine kinase inhibitor, requires careful handling throughout its lifecycle, including its final disposal. The primary principle is to treat all this compound waste—including unused product, expired materials, and contaminated items—as hazardous waste. It is crucial to prevent its release into the environment, particularly into water systems, by avoiding disposal in sinks or regular trash.[1][2]
Disposal Procedures for this compound Waste
The following table summarizes the recommended disposal methods for different types of this compound waste.
| Waste Type | Recommended Disposal Procedure | Key Considerations |
| Unused/Expired this compound | Dispose of as hazardous waste through a licensed chemical destruction plant or by controlled incineration.[1][3] Returning the pharmaceutical to the manufacturer for proper disposal is also an option.[2] | Must be in accordance with all applicable federal, state, and local regulations.[1][4] Do not flush down the toilet or discard in regular trash.[2] |
| Contaminated Labware (e.g., vials, pipettes, flasks) | Dispose of as hazardous waste in the same manner as the unused drug.[1][4] | Ensure containers are suitable and properly labeled for hazardous waste collection.[5] |
| Contaminated Personal Protective Equipment (PPE) | Dispose of as hazardous waste along with other contaminated materials. | This includes gloves, lab coats, and any other protective gear that has come into contact with this compound. |
| Spill Cleanup Materials | Absorb spills with an inert material (e.g., diatomite, universal binders) and collect for disposal as hazardous waste.[4] | Decontaminate the affected surface by scrubbing with alcohol after the initial cleanup.[4] |
Step-by-Step Experimental Protocol for this compound Disposal
-
Segregation of Waste:
-
Establish a designated and clearly labeled collection point for all this compound-contaminated waste.
-
Separate this compound waste from other laboratory waste streams to ensure proper handling.
-
-
Personal Protective Equipment (PPE):
-
Containment of Waste:
-
Place all solid this compound waste, including unused tablets, contaminated labware, and PPE, into a designated, leak-proof, and clearly labeled hazardous waste container.
-
For liquid waste containing this compound, use a compatible, sealed container.
-
-
Handling Accidental Spills:
-
In the event of a spill, evacuate unnecessary personnel from the area.[4]
-
Contain the spill to prevent further spread.
-
Use an absorbent material, such as diatomite or a universal binder, to soak up the spilled substance.[4]
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate the surface of the spill area by scrubbing with alcohol.[4]
-
-
Final Disposal:
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Lapatinib
For researchers, scientists, and drug development professionals, ensuring safe handling of cytotoxic agents like Lapatinib is paramount. This document provides immediate, procedural guidance for the safe operational use and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Citation(s) |
| Hand Protection | Chemical impermeable gloves (nitrile or latex). Gloves must be inspected prior to use and disposed of after each use. | [1][2][3] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield may also be required depending on the procedure. | [2][3] |
| Skin and Body Protection | Impervious and/or fire/flame resistant protective clothing. A disposable gown is recommended. | [2][3] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. | [2] |
Operational Plans: Handling and Experimental Protocols
Adherence to strict operational procedures is essential when working with this compound. The following protocols outline the steps for safe handling during experimental use.
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves) when unpacking this compound.
-
Store this compound in its original container in a cool, well-ventilated, and dry area, away from direct sunlight and sources of ignition.[4]
-
The storage area should be clearly marked as containing cytotoxic agents.[5]
Preparation and Handling:
-
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, biological safety cabinet, or a glove box to avoid dust formation.[4][6]
-
Wear the full complement of recommended PPE as detailed in the table above.
-
Do not eat, drink, or smoke in the area where this compound is handled.[4]
-
Wash hands thoroughly with soap and water before and after handling the compound.[1][7]
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Use a cytotoxic spill kit to contain and absorb the spilled material.
-
Collect the absorbed material and any contaminated items into a sealed, labeled container for hazardous waste disposal.[6]
-
Decontaminate the spill area with an appropriate cleaning agent.
-
Dispose of all cleanup materials as cytotoxic waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
All materials that have come into contact with this compound, including gloves, gowns, labware, and cleaning materials, are considered cytotoxic waste.
-
This waste must be segregated from regular laboratory trash.
-
Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[5]
-
For liquid waste, use sealed containers.
-
Solid waste, such as contaminated gloves and wipes, should be double-bagged in labeled cytotoxic waste bags.[5]
Disposal Procedure:
-
Dispose of all this compound waste in accordance with prevailing country, federal, state, and local regulations.[4][8]
-
Do not dispose of this compound down the drain or in the regular trash.[6][7]
-
Unused or expired this compound should be returned to the manufacturer or disposed of through a licensed hazardous waste disposal company.[8]
Visualizing Safety Protocols
To further clarify the procedural flow and logical relationships in handling this compound, the following diagrams are provided.
References
- 1. cancercareontario.ca [cancercareontario.ca]
- 2. echemi.com [echemi.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
